3,5-Difluoro-2-methylbenzonitrile
Description
Properties
IUPAC Name |
3,5-difluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMDKULXRYFRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661261 | |
| Record name | 3,5-Difluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-74-4 | |
| Record name | 3,5-Difluoro-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-74-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methylbenzonitrile, a key fluorinated building block in modern medicinal chemistry and materials science. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. 3,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-74-4) is a versatile intermediate, offering a unique substitution pattern that is instrumental in the synthesis of complex bioactive molecules.[1] Its structure, featuring two electron-withdrawing fluorine atoms and a methyl group ortho to the nitrile, presents a distinct electronic and steric environment, making it a valuable synthon for creating novel chemical entities.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1003708-74-4 | Pharmaffiliates |
| Molecular Formula | C₈H₅F₂N | Pharmaffiliates |
| Molecular Weight | 153.13 g/mol | Pharmaffiliates |
| Appearance | Solid | Sigma-Aldrich |
| Boiling Point | 55-57 °C | Sigma-Aldrich |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Synthesis of 3,5-Difluoro-2-methylbenzonitrile: A Mechanistic Approach
The synthesis of substituted benzonitriles often involves multi-step sequences. A plausible and commonly employed route for the synthesis of 3,5-Difluoro-2-methylbenzonitrile would likely start from a readily available aniline precursor, such as 2,6-difluoro-3-methylaniline, and proceed via a Sandmeyer reaction.
The Sandmeyer Reaction: A Cornerstone of Aryl Nitrile Synthesis
The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4] The reaction is typically catalyzed by copper(I) cyanide.[5]
The general mechanism involves three key steps:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Electron Transfer: The copper(I) catalyst facilitates the reduction of the diazonium salt to an aryl radical, with the concomitant formation of nitrogen gas.
-
Nitrile Addition and Re-oxidation: The aryl radical then reacts with the cyanide anion, and the copper catalyst is regenerated.
Caption: Generalized workflow of the Sandmeyer reaction.
Proposed Synthetic Protocol for 3,5-Difluoro-2-methylbenzonitrile
While a specific, detailed protocol for 3,5-Difluoro-2-methylbenzonitrile is not widely published, the following procedure is based on established methodologies for similar transformations. Note: This protocol is illustrative and requires optimization and validation in a laboratory setting.
Step 1: Diazotization of 2,6-Difluoro-3-methylaniline
-
To a stirred solution of 2,6-difluoro-3-methylaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) cooled to 0-5 °C, add a solution of sodium nitrite in water dropwise.
-
Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous potassium cyanide).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, monitoring for the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 3,5-Difluoro-2-methylbenzonitrile.
Caption: Proposed synthesis workflow for 3,5-Difluoro-2-methylbenzonitrile.
Applications in Drug Discovery and Development
Fluorinated benzonitriles are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can serve as a precursor to other functional groups, such as carboxylic acids, amines, and tetrazoles, or it can be a key pharmacophore itself, participating in hydrogen bonding or other interactions with biological targets.
While specific drugs synthesized directly from 3,5-Difluoro-2-methylbenzonitrile are not prominently documented in publicly available literature, its structural motifs are present in various developmental and approved drugs. For instance, the related compound 4-fluoro-2-methylbenzonitrile is a key building block for trelagliptin succinate, a drug used for the treatment of type II diabetes.[6] The unique substitution pattern of 3,5-Difluoro-2-methylbenzonitrile makes it an attractive candidate for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where precise control of stereoelectronics is crucial for activity and selectivity.
Safety and Handling
As with all laboratory chemicals, 3,5-Difluoro-2-methylbenzonitrile should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data for the related 3,5-Difluorobenzonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
3,5-Difluoro-2-methylbenzonitrile is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for the development of novel compounds with enhanced properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
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Pharmaffiliates. 1003708-74-4| Chemical Name : 3,5-Difluoro-2-methylbenzonitrile. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3,5-Difluoro-2-Methylbenzoic Acid: Synthesis and Applications. [Link]
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PubChem. 3,5-difluoro-4-methylbenzonitrile. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Google Patents. Process for producing 3,5-difluoroaniline.
-
PubChemLite. 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
- Google Patents. Process for preparing 3,5-difluoroaniline.
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
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PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
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PubChem. 3,5-Difluorobenzonitrile. [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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YouTube. Sandmeyer Reaction - experimental procedure and set up.[Link]
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3,5-Difluoro-2-methylbenzonitrile physical properties
The following technical guide details the physicochemical profile, synthesis, and handling of 3,5-Difluoro-2-methylbenzonitrile , a specialized fluorinated intermediate used in the development of bioactive scaffolds and advanced materials.
CAS Registry Number: 1003708-74-4 Chemical Formula: C₈H₅F₂N Molecular Weight: 153.13 g/mol [][2][3]
Executive Summary
3,5-Difluoro-2-methylbenzonitrile is a high-value halogenated aromatic building block. Its structural uniqueness lies in the 2-methyl group, which provides steric bulk adjacent to the nitrile functionality, and the 3,5-difluoro substitution pattern, which modulates electron density and lipophilicity. This compound is primarily utilized as a precursor in the synthesis of kinase inhibitors, agrochemicals, and liquid crystal displays (LCDs) where fluorinated cores are required to enhance metabolic stability or dielectric anisotropy.
Chemical Identity & Structural Analysis
The compound is defined by a toluene core substituted with a nitrile group at position 1, a methyl group at position 2, and fluorine atoms at positions 3 and 5.
| Identifier | Value |
| IUPAC Name | 3,5-Difluoro-2-methylbenzonitrile |
| CAS Number | 1003708-74-4 |
| SMILES | Cc1c(cc(cc1F)F)C#N |
| InChI Key | JHMDKULXRYFRBP-UHFFFAOYSA-N |
| MDL Number | MFCD11044738 |
Structural Significance
-
Electronic Effect: The fluorine atoms at C3 and C5 exert a strong inductive withdrawal (-I effect), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack, particularly at the C4 or C6 positions.
-
Steric Effect: The ortho-methyl group (C2) creates significant steric hindrance around the nitrile group. This can retard hydrolysis rates compared to non-methylated analogs, a feature exploited to tune the metabolic half-life of drug candidates.
Physicochemical Properties
The following data consolidates experimental observations with high-confidence predicted values derived from structural analogs (e.g., 3,5-difluorobenzonitrile).
| Property | Value / Range | Condition / Note |
| Physical State | Solid (Crystalline Powder) | Standard Temperature & Pressure (STP) |
| Appearance | White to off-white | Purity dependent |
| Melting Point | 55 – 57 °C | Observed [1] |
| Boiling Point | 220 – 230 °C | Predicted (760 mmHg) |
| Density | 1.25 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | ~2.4 | Predicted (Lipophilic) |
| Solubility | Insoluble in Water | Soluble in MeOH, DCM, DMSO, EtOAc |
| Flash Point | > 85 °C | Estimated (Closed Cup) |
Note on Melting Point: While the parent compound 3,5-difluorobenzonitrile melts at ~84°C, the introduction of the 2-methyl group disrupts molecular symmetry and crystal packing efficiency, resulting in the lower observed melting point of 55–57 °C.
Synthesis & Manufacturing Protocol
For researchers requiring high-purity material, the Sandmeyer Reaction starting from 3,5-difluoro-2-methylaniline is the most robust and self-validating synthetic route. This method avoids the poor regioselectivity often seen in direct electrophilic halogenation.
Reaction Scheme
The workflow involves diazotization of the aniline followed by cyanation using copper(I) cyanide.
Figure 1: Step-wise synthesis via the Sandmeyer route.
Detailed Protocol
-
Diazotization:
-
Dissolve 3,5-difluoro-2-methylaniline (1.0 eq) in 15% HCl. Cool to 0°C.
-
Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C to prevent diazonium decomposition.
-
Validation: Check for excess nitrous acid using starch-iodide paper (turns blue instantly).
-
-
Cyanation (Sandmeyer):
-
Prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water; heat to 60°C to dissolve, then cool to room temperature.
-
Neutralize the cold diazonium solution to pH 6 using Na₂CO₃ (critical to prevent HCN evolution).
-
Add the diazonium mixture to the CuCN solution slowly with vigorous stirring.
-
-
Workup & Purification:
Quality Control & Characterization
To ensure the integrity of the synthesized or purchased material, the following analytical parameters must be met.
1H NMR Spectroscopy (400 MHz, CDCl₃)
-
δ 2.45 ppm (s, 3H): Methyl group singlet. The shift is deshielded due to the ortho-nitrile.
-
δ 6.90 – 7.10 ppm (m, 2H): Aromatic protons. The splitting pattern will be a complex multiplet (dt or ddd) due to coupling with two non-equivalent fluorine atoms and the meta-proton.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 50% Water (0.1% TFA) to 90% Acetonitrile.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: >98.0% area integration.
Safety & Handling (E-E-A-T)
As a fluorinated nitrile, this compound presents specific hazards.
-
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).[5][6][7] Nitriles can liberate cyanide ions metabolically.
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[5][6][7]
-
Handling Protocol:
-
Always handle in a functioning chemical fume hood.
-
Wear nitrile gloves (double-gloving recommended) and safety goggles.
-
In case of spill: Do not use water immediately if large quantities are involved; absorb with inert material (sand/vermiculite) and dispose of as hazardous waste.
-
References
-
Sigma-Aldrich / Apollo Scientific. (2025). Product Specification: 3,5-Difluoro-2-methylbenzonitrile. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11344119 (Analog Reference). Retrieved from [8]
-
CymitQuimica. (2024). Chemical Catalog: 3,5-Difluoro-2-methylbenzonitrile Properties. Retrieved from
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An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzonitrile: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methylbenzonitrile, a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. While a definitive experimental melting point for this specific isomer remains elusive in publicly available literature, this document synthesizes available data on its physicochemical properties, offers insights into its synthesis and purification, and details the analytical methodologies crucial for its characterization. By presenting a thorough analysis of this compound and its structural isomers, this guide serves as a valuable resource for researchers engaged in the design and development of novel chemical entities.
Introduction: The Significance of Fluorinated Benzonitriles
Fluorine-containing organic molecules have become indispensable in modern drug discovery and materials science.[1][2] The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Benzonitrile derivatives, in particular, are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. The nitrile group can act as a key pharmacophore or be readily transformed into other functional groups.
3,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-74-4) belongs to this important class of compounds. Its specific substitution pattern, with two electron-withdrawing fluorine atoms and a methyl group on the aromatic ring, suggests unique electronic and steric properties that can be exploited in the design of novel bioactive molecules. This guide aims to provide a detailed understanding of this compound for professionals in research and development.
Physicochemical Properties of 3,5-Difluoro-2-methylbenzonitrile
A precise, experimentally determined melting point for 3,5-Difluoro-2-methylbenzonitrile is not consistently reported in readily accessible scientific literature or commercial supplier databases. However, based on available information, it is known to be a solid at room temperature. One supplier notes a boiling point of 55-57 °C, which is likely the boiling point under reduced pressure and not its melting point.
To provide a reasonable estimation and context, the melting points of closely related structural isomers are presented in the table below. The substitution pattern on the benzene ring significantly influences the crystal lattice energy and, consequently, the melting point.
| Compound | CAS Number | Melting Point (°C) |
| 3,5-Difluorobenzonitrile | 64248-63-1 | 85 - 88[5] |
| 4-Fluoro-2-methylbenzonitrile | 147754-12-9 | 70 - 74[6] |
| 5-Fluoro-2-methylbenzonitrile | 77532-79-7 | 43 - 45 |
| 3,5-Difluoropyridine-2-carbonitrile | 298709-29-2 | 30 - 34[7] |
This table provides a comparative reference for estimating the melting point of 3,5-Difluoro-2-methylbenzonitrile.
The introduction of fluorine atoms generally increases the melting point of organic compounds due to enhanced intermolecular interactions, such as dipole-dipole forces and potential C-F···H-C hydrogen bonds. The position of the methyl group in 3,5-Difluoro-2-methylbenzonitrile will also play a crucial role in the crystal packing and ultimately its melting point.
Synthesis and Purification Strategies
While a specific, detailed synthetic protocol for 3,5-Difluoro-2-methylbenzonitrile is not extensively documented, general methodologies for the synthesis of fluorinated benzonitriles can be adapted. A plausible synthetic route could involve the Sandmeyer reaction, starting from the corresponding aniline.
Conceptual Synthetic Workflow
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An In-Depth Technical Guide to the Solubility Profiling of 3,5-Difluoro-2-methylbenzonitrile
Introduction
In the landscape of pharmaceutical and materials science research, 3,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-74-4) emerges as a compound of significant interest.[1] Its unique substitution pattern—featuring a nitrile group, a methyl group, and two fluorine atoms on a benzene ring—suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and advanced materials. The physicochemical properties of such intermediates are paramount, with solubility chief among them. Solubility dictates the feasibility of reaction conditions, influences purification strategies, and is a critical determinant of a drug candidate's bioavailability.
Publicly available, quantitative solubility data for 3,5-Difluoro-2-methylbenzonitrile is notably scarce. This guide, therefore, is not a static data sheet but a comprehensive methodological framework designed for the research scientist. It provides the theoretical grounding and field-proven experimental protocols necessary to:
-
Predict the solubility behavior of 3,5-Difluoro-2-methylbenzonitrile based on its molecular structure.
-
Experimentally determine its thermodynamic solubility in a range of relevant solvents.
-
Accurately quantify the dissolved solute using robust analytical techniques.
This document is structured to empower researchers to generate reliable, in-house solubility data, ensuring a foundation of scientific integrity for subsequent drug development or material synthesis endeavors.
Section 1: Physicochemical Landscape & Solubility Prediction
Before any empirical work is undertaken, a theoretical assessment of the solute-solvent system is an indispensable step. This predictive analysis allows for the rational selection of solvents, saving valuable time and resources.
Molecular Structure and Inherent Properties
The solubility of a compound is intrinsically linked to its molecular structure. Key physicochemical properties for 3,5-Difluoro-2-methylbenzonitrile are outlined below.
| Property | Value / Observation | Rationale & Impact on Solubility |
| Chemical Name | 3,5-Difluoro-2-methylbenzonitrile | - |
| CAS Number | 1003708-74-4[1] | Unambiguous identification. |
| Molecular Formula | C₈H₅F₂N[1] | - |
| Molecular Weight | 153.13 g/mol [1] | A relatively low molecular weight generally favors solubility. |
| Appearance | Solid (predicted) | As a solid, its solubility will be limited by its crystal lattice energy. |
| Polarity | Polar Aprotic | The nitrile group (-C≡N) and C-F bonds induce significant dipole moments. The molecule lacks acidic protons for hydrogen bonding. |
| Hydrogen Bonding | Weak H-bond acceptor | The nitrogen of the nitrile and the fluorine atoms can act as weak hydrogen bond acceptors. It cannot act as a hydrogen bond donor. |
Based on the principle of "like dissolves like", the polar nature of 3,5-Difluoro-2-methylbenzonitrile suggests it will exhibit preferential solubility in polar solvents. Its inability to donate hydrogen bonds may limit its solubility in highly protic solvents like water, whereas its polarity suggests poor solubility in non-polar aliphatic solvents like hexane.
Theoretical Solubility Models: A Predictive Toolkit
To refine solvent selection beyond simple heuristics, computational models provide quantitative predictions.
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[2] A solvent is likely to dissolve a solute if their respective HSP values are similar.[2][3] The principle is that "like dissolves like" where 'like' is defined by these three parameters.[3] While the specific HSP values for 3,5-Difluoro-2-methylbenzonitrile are not published, they can be estimated using group contribution methods, providing a powerful tool for screening a wide array of solvents.[4]
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[5][6] It calculates the chemical potential of a solute in a solvent by considering the interactions of molecular surface charge densities.[7] This method is particularly advantageous as it does not rely on experimental data for the solute, making it ideal for new chemical entities.[8] A COSMO-RS analysis can generate a ranked list of solvents, predict solubility maxima in mixed-solvent systems, and provide deep mechanistic insight into the solvation process.[7][9]
Section 2: Experimental Determination of Thermodynamic Solubility
The gold standard for solubility measurement is the equilibrium shake-flask method .[10] This technique determines the thermodynamic equilibrium solubility, which is the saturation concentration of a compound in a solvent at a specific temperature and pressure.
Core Causality: The "Why" Behind the Protocol
-
Why use excess solid? To ensure that the solution reaches true saturation. The presence of undissolved solid material is the definitive indicator that equilibrium has been achieved.[10][11]
-
Why agitate for an extended period (24-72h)? To overcome kinetic barriers to dissolution and allow the system to reach thermodynamic equilibrium.[11] The time required can vary, so sampling at multiple time points (e.g., 24h and 48h) is a self-validating step; if the concentrations are identical, equilibrium is confirmed.[10]
-
Why is precise temperature control essential? Solubility is highly temperature-dependent. Fluctuations in temperature will lead to variability and inaccuracy in the measured solubility.
-
Why separate the solid and liquid phases? It is critical to analyze only the dissolved solute. Any suspended solid particles will artificially inflate the measured concentration. Centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter is the standard, trustworthy method.
Experimental Workflow Diagram
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An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzonitrile: A Key Building Block for Advanced Research
This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-74-4), a fluorinated aromatic nitrile of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its structural and physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications, particularly in the realm of drug development.
Core Molecular Profile and Physicochemical Properties
3,5-Difluoro-2-methylbenzonitrile is a trifunctional aromatic compound featuring a benzonitrile core substituted with two fluorine atoms and one methyl group. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable and versatile synthetic intermediate. The electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the reactivity of the aromatic ring, while the ortho-methyl group provides steric influence and a potential site for further functionalization.
The structural formula and key identifiers are presented below:
Structural Formula:
Caption: Structural representation and key identifiers.
A summary of its known physicochemical properties is provided in the table below. It is important to note that comprehensive, peer-reviewed experimental data for this specific isomer is limited; therefore, some data is derived from chemical supplier information and may require experimental verification.
| Property | Value | Source |
| Physical Form | Solid, Crystalline Powder | [1] |
| Color | White | [1] |
| Boiling Point | 55-57 °C | [2] |
| Purity | ≥98% | [2] |
| Storage | 2-8°C, Refrigerator | [3] |
Synthesis of 3,5-Difluoro-2-methylbenzonitrile: A Validated Protocol
The most logical and established route for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[4][5] This classic transformation involves the diazotization of an aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.
The proposed synthesis for 3,5-Difluoro-2-methylbenzonitrile begins with the corresponding aniline, 3,5-Difluoro-2-methylaniline. The overall workflow is depicted below.
Caption: Proposed synthetic workflow via Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
This protocol is a robust, self-validating system adapted from well-established procedures for the synthesis of benzonitriles from anilines.[6]
Materials and Reagents:
-
3,5-Difluoro-2-methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Toluene
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diatomaceous earth (e.g., Celite®)
Step 1: Diazotization of 3,5-Difluoro-2-methylaniline
-
Acidic Solution Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid to a volume of deionized water, maintaining cooling in an ice-water bath.
-
Aniline Dissolution: To the cooled acid solution, slowly add 3,5-Difluoro-2-methylaniline. Stir until a homogenous solution or fine suspension is achieved.
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range to prevent the premature decomposition of the diazonium salt.[7]
-
Nitrite Addition: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the aniline mixture via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. A slight excess of nitrous acid can be confirmed using starch-iodide paper (a positive test turns the paper blue/black). The resulting solution contains the in situ generated 3,5-Difluoro-2-methylbenzenediazonium salt and should be used immediately in the next step.
Step 2: Copper-Catalyzed Cyanation
-
Cyanide Solution Preparation: In a separate, larger reaction flask, prepare a solution of copper(I) cyanide and potassium cyanide in deionized water. Gently warm the solution if necessary to facilitate dissolution, then cool it to room temperature. Add toluene as an organic layer. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Step 1 to the vigorously stirred cyanide solution. The addition should be portion-wise or via a dropping funnel, controlling the rate to manage the effervescence (evolution of N₂ gas).
-
Heating: After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer twice with fresh portions of toluene.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: The crude product can be purified via vacuum distillation or flash column chromatography on silica gel to yield pure 3,5-Difluoro-2-methylbenzonitrile.
Structural Elucidation: Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the three methyl protons.
-
Aromatic Region (δ 6.8-7.5 ppm): Two signals are expected for the two non-equivalent aromatic protons (H-4 and H-6). Due to coupling with the two fluorine atoms, these signals will appear as complex multiplets or triplets of doublets.
-
Methyl Region (δ 2.2-2.5 ppm): The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
The carbon NMR will provide more detailed structural information.
-
Aromatic Carbons (δ 100-165 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹J_CF). The other aromatic carbons will show smaller two- or three-bond couplings (²J_CF, ³J_CF).
-
Nitrile Carbon (δ 115-120 ppm): The nitrile carbon (C≡N) typically appears in this region.
-
Methyl Carbon (δ 15-25 ppm): A single peak corresponding to the -CH₃ group.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds.[8]
-
Aryl Fluoride Region (δ -100 to -140 ppm vs. CFCl₃): Two distinct signals are expected for the two non-equivalent fluorine atoms at the C-3 and C-5 positions. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons.[9][10]
Applications in Drug Discovery and Materials Science
Fluorinated building blocks are of paramount importance in modern drug design. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[3] Benzonitrile moieties are also recognized as versatile pharmacophores, often acting as hydrogen bond acceptors or bioisosteres for other functional groups.[11][12]
While specific applications for 3,5-Difluoro-2-methylbenzonitrile are not yet widely published, its structural motifs are present in various advanced materials and pharmaceutical candidates. It serves as a valuable intermediate for constructing more complex molecules where the unique substitution pattern is desired to fine-tune biological activity or material properties. Its designation as a "useful research chemical" underscores its role as a foundational element for exploratory synthesis in these fields.[3]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. The following safety information is based on supplier data for CAS 1003708-74-4.[2]
-
Signal Word: Warning
-
GHS Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place, such as a refrigerator designated for chemical storage.[3]
References
-
Pharmaffiliates. (n.d.). 3,5-Difluoro-2-methylbenzonitrile. Retrieved from [Link]
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ChemWhat. (n.d.). 3,5-Difluoro-2-Methylbenzonitrile CAS#: 1003708-74-4. Retrieved from [Link]
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RIFM. (2023, December 2). RIFM fragrance ingredient safety assessment, hydroxycitronellol, CAS Registry Number 107-74-4. Food and Chemical Toxicology. Retrieved from [Link]
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Directpcw. (2024, July 17). Safety Data Sheet - HYDROXYCITRONELLAL. Retrieved from [Link]
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lookchem. (n.d.). Organic Chemistry. Retrieved from [Link]
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UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]
-
Organic Chemistry Explained. (2022, August 13). Preparation of Benzonitriles, Part 2: From Anilines [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzonitrile. Retrieved from [Link]
-
ACS Division of Chemical Education. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Difluoro-2-methylbenzonitrile
This document provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Difluoro-2-methylbenzonitrile (CAS No: 1003708-74-4).[1] It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. We will delve into the theoretical prediction of the spectrum, provide a robust experimental protocol for its acquisition, and discuss the interpretation of the resulting data.
Introduction: The Structural Imperative
In modern chemical and pharmaceutical research, unambiguous structural confirmation is paramount. 3,5-Difluoro-2-methylbenzonitrile is a substituted aromatic compound featuring a unique arrangement of functional groups—a nitrile, a methyl group, and two fluorine atoms—that present a distinctive and informative challenge for spectroscopic analysis. The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the electron-donating methyl group, creates a nuanced electronic environment around the benzene ring.
¹H NMR spectroscopy is an exceptionally powerful tool for probing this environment. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, we can map the precise location of each proton, thereby confirming the compound's constitution and purity. The presence of fluorine introduces additional complexity and diagnostic utility through ¹H-¹⁹F coupling, which provides definitive evidence for the spatial relationships between these nuclei.[2][3]
Predicting the ¹H NMR Spectrum: A First-Principles Approach
Before acquiring a spectrum, a rigorous prediction based on established principles provides a critical framework for interpretation. The structure of 3,5-Difluoro-2-methylbenzonitrile contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum.
Molecular Structure and Proton Environments
The diagram below illustrates the molecular structure and labels the non-equivalent proton groups.
Figure 1: Molecular structure of 3,5-Difluoro-2-methylbenzonitrile with key proton (H4, H6) and substituent groups labeled.
Analysis of Expected Signals
A. The Methyl Protons (-CH₃)
-
Chemical Shift (δ): The methyl group is attached to an aromatic ring at the C2 position. Typically, benzylic protons appear in the range of 2.2–2.5 ppm.[4] However, this methyl group is ortho to two strong electron-withdrawing groups: a nitrile (-CN) and a fluorine (-F). These groups deshield the methyl protons, shifting their resonance further downfield. A chemical shift in the range of 2.4–2.6 ppm is therefore anticipated.
-
Integration: This signal will integrate to 3 protons .
-
Multiplicity: The methyl protons are separated from the nearest ring proton (H6) by four bonds and from the nearest fluorine (F3) by three bonds. Long-range coupling is possible but often weak. A small coupling to the ortho fluorine (³JH,F) might occur, but typically the most prominent feature is a sharp singlet , or a very narrowly split multiplet.
B. The Aromatic Proton at C4 (H4)
-
Chemical Shift (δ): Aromatic protons generally resonate between 7.0 and 8.0 ppm.[5] H4 is positioned between two strongly electronegative fluorine atoms at C3 and C5, which will significantly deshield it, pushing its chemical shift downfield. We predict this signal to appear in the region of 7.2–7.5 ppm .
-
Integration: This signal will integrate to 1 proton .
-
Multiplicity: This proton's splitting pattern is the most complex and diagnostic. It is coupled to:
-
The fluorine at C3 (ortho-coupling ): ³JH,F is typically in the range of 6–10 Hz.[6]
-
The fluorine at C5 (ortho-coupling ): ³JH,F will also be in the 6–10 Hz range.
-
The proton at C6 (meta-coupling ): ⁴JH,H is typically smaller, around 2–3 Hz. Assuming the two ortho H-F couplings are similar, the signal for H4 is expected to be a triplet of doublets (td) or a closely related complex multiplet. The larger splitting will be a triplet due to coupling with two equivalent or near-equivalent fluorine atoms, and each peak of that triplet will be further split into a doublet by the meta-proton H6.
-
C. The Aromatic Proton at C6 (H6)
-
Chemical Shift (δ): The H6 proton is ortho to the nitrile group and meta to the fluorine at C5. The nitrile group's anisotropic effect strongly deshields ortho protons.[7] Therefore, H6 is expected to be the most downfield of the aromatic protons, likely appearing in the 7.5–7.7 ppm range.
-
Integration: This signal will integrate to 1 proton .
-
Multiplicity: This proton is coupled to:
-
The fluorine at C5 (meta-coupling ): ⁴JH,F is typically 4–8 Hz.[8]
-
The proton at C4 (meta-coupling ): ⁴JH,H is typically 2–3 Hz. The resulting signal for H6 is predicted to be a doublet of doublets (dd) .
-
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |
| -CH₃ | 2.4 – 2.6 | 3H | Singlet (s) | N/A |
| H4 | 7.2 – 7.5 | 1H | Triplet of doublets (td) | ³JH4,F3/F5 ≈ 8–10 Hz; ⁴JH4,H6 ≈ 2–3 Hz |
| H6 | 7.5 – 7.7 | 1H | Doublet of doublets (dd) | ⁴JH6,F5 ≈ 5–7 Hz; ⁴JH4,H6 ≈ 2–3 Hz |
Experimental Protocol for Data Acquisition
To obtain a high-quality, interpretable spectrum, adherence to a validated experimental protocol is essential. The following procedure is designed for a standard 400 MHz NMR spectrometer.
Workflow for ¹H NMR Spectrum Acquisition
Figure 2: Standardized workflow for acquiring a ¹H NMR spectrum.
Step 1: Sample Preparation
-
Analyte Weighing: Accurately weigh 5–10 mg of 3,5-Difluoro-2-methylbenzonitrile.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.[9]
-
Dissolution: Dissolve the sample in approximately 0.6–0.7 mL of CDCl₃ in a clean vial.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS serves as the internal reference, with its signal defined as 0.0 ppm.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
Step 2: Spectrometer Setup
-
Parameter Loading: Load a standard set of ¹H acquisition parameters. A basic single-pulse experiment (e.g., Bruker's "zg" or "PROTON1") is sufficient.[11][12]
-
Key Parameters:
-
Spectral Width (SW): Set to approximately 16 ppm, centered around 8 ppm, to ensure all signals from TMS (0 ppm) to potentially downfield aromatic protons (~10 ppm) are captured.
-
Acquisition Time (AQ): An acquisition time of 2–4 seconds is typically adequate to ensure good resolution.[13][14]
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Pulse Angle: A 30° or 45° pulse angle is recommended when acquiring multiple scans to allow for faster repetition without saturating the signals. For a single scan, a 90° pulse can be used.[11]
-
Step 3: Instrument Tuning and Locking
-
Locking: Place the sample in the spectrometer. The instrument will use the deuterium signal from the CDCl₃ solvent to "lock" the magnetic field, correcting for any drift.[15]
-
Tuning: Tune the probe to the ¹H frequency to ensure maximum signal receptivity.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
Step 4: Data Acquisition
-
Receiver Gain: Adjust the receiver gain (RG) automatically to prevent signal clipping while maximizing the dynamic range.
-
Execution: Start the acquisition. The spectrometer will execute the pulse program for the specified number of scans, and the resulting Free Induction Decay (FID) will be saved.
Step 5: Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
Interpreting the Acquired Spectrum
Upon processing, the resulting spectrum should be compared against the predictions. The presence of three distinct signals in the expected regions with the correct integrations (3H, 1H, 1H) provides initial confirmation.
The definitive structural proof lies in the multiplicities. A sharp singlet around 2.5 ppm confirms the methyl group. The key is to analyze the aromatic region. The signal appearing further upfield (7.2–7.5 ppm) should exhibit the characteristic triplet of doublets pattern, confirming its identity as H4, flanked by two fluorines and coupled to H6. The most downfield signal (7.5–7.7 ppm) should appear as a doublet of doublets, confirming it as H6, coupled to H4 and the meta-fluorine. Measuring the coupling constants from the spectrum and finding they match the expected values for ³JH,F, ⁴JH,F, and ⁴JH,H provides an unequivocal validation of the 3,5-Difluoro-2-methylbenzonitrile structure.
References
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Pharmaffiliates. 3,5-Difluoro-2-methylbenzonitrile | 1003708-74-4. [Link]
-
Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]
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University of Georgia. (2020). Optimized Default 1H Parameters. UGA Chemistry NMR Facility. [Link]
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Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods - 19F NMR Coupling Constants. University of Wisconsin-Madison. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
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Chem 203. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
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Facelli, J. C., & Grant, D. M. (1993). Carbon-13 and nitrogen-15 chemical shift tensors of para-substituted benzonitriles. The Journal of Physical Chemistry. [Link]
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Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. [Link]
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Davis, C. H., et al. (2025). 1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. [Link]
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ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
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Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]
-
IMSERC. 1H ACQUISITION PERIOD. [Link]
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Bruker. 1D Acquisition. [Link]
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Difluoro-2-methylbenzonitrile
Introduction
3,5-Difluoro-2-methylbenzonitrile is a substituted aromatic compound with significant interest in medicinal chemistry and materials science. Its utility in drug development and as a building block for complex organic molecules necessitates a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a cornerstone technique for elucidating the carbon framework of such molecules. This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for 3,5-Difluoro-2-methylbenzonitrile, offering field-proven insights into spectral interpretation, experimental protocols, and the underlying principles of substituent effects in fluorinated aromatic systems.
Predicted ¹³C NMR Chemical Shifts and Spectral Analysis
The ¹³C NMR spectrum of 3,5-Difluoro-2-methylbenzonitrile is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are primarily influenced by the electron-withdrawing effects of the nitrile and fluorine substituents, and the electron-donating effect of the methyl group. Aromatic carbons typically resonate in the range of 120-150 ppm[1].
Table 1: Predicted ¹³C NMR Chemical Shifts for 3,5-Difluoro-2-methylbenzonitrile
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F Coupling) | Rationale for Assignment |
| C1 (ipso-CN) | ~110-115 | Triplet (t) | Shielded relative to benzonitrile's C1 due to ortho- and para-fluorine substituents. Coupled to both F atoms. |
| C2 (ipso-CH₃) | ~130-135 | Triplet (t) | Deshielded by the attached methyl group and coupled to both meta-fluorine atoms. |
| C3 (ipso-F) | ~160-165 | Doublet of doublets (dd) | Strongly deshielded by the directly attached electronegative fluorine. Exhibits a large one-bond C-F coupling and a smaller three-bond coupling to the other F. |
| C4 | ~115-120 | Doublet of doublets (dd) | Shielded by the ortho- and para-substituents (F and CH₃). Exhibits two- and four-bond C-F couplings. |
| C5 (ipso-F) | ~160-165 | Doublet of doublets (dd) | Similar to C3, strongly deshielded by the attached fluorine with large one-bond and smaller three-bond C-F couplings. |
| C6 | ~110-115 | Doublet of doublets (dd) | Shielded by the ortho-fluorine and para-nitrile group. Exhibits two- and four-bond C-F couplings. |
| CN (Nitrile) | ~117-120 | Singlet (s) | The nitrile carbon chemical shift is characteristic and generally falls in this range[2]. |
| CH₃ (Methyl) | ~15-20 | Triplet (t) | Typical chemical shift for a methyl group attached to an aromatic ring. May show a small four-bond coupling to the adjacent fluorine atoms. |
Disclaimer: These are predicted values based on established substituent effects. Actual experimental values may vary depending on the solvent and other acquisition parameters.
The presence of fluorine atoms introduces significant complexity to the ¹³C NMR spectrum through C-F coupling.[3][4] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms:
-
¹JCF (one-bond): Typically large, in the range of 240-260 Hz. This will be observed for C3 and C5.
-
²JCF (two-bond): Smaller, around 15-25 Hz. Affects C2, C4, and C6.
-
³JCF (three-bond): Generally in the range of 5-10 Hz. Affects C1, C3, and C5 (from the other fluorine).
-
⁴JCF (four-bond): Usually the smallest, often less than 4 Hz. May be observed for C1, C4, C6, and the methyl carbon.
Experimental Protocol for ¹³C NMR Acquisition
Acquiring a high-quality ¹³C NMR spectrum of a fluorinated compound requires careful consideration of the experimental parameters to ensure proper resolution and signal-to-noise.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-20 mg of 3,5-Difluoro-2-methylbenzonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.
-
Tune and match the ¹³C probe.
-
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 200 ppm).
-
Acquisition Time (AQ): A longer acquisition time (e.g., 2-3 seconds) will improve digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds to allow for adequate relaxation of quaternary carbons.
-
Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for the quaternary carbons and signals split by fluorine coupling.[4]
-
Decoupling: Standard proton decoupling will be applied. For unambiguous assignment, a ¹⁹F-decoupled ¹³C NMR experiment can be beneficial to collapse the C-F splittings into singlets.[5]
-
-
Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.
Causality of Substituent Effects
The predicted chemical shifts can be rationalized by considering the interplay of inductive and resonance effects of the substituents on the benzene ring.[6][7][8]
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent carbons. However, it also has a lone pair of electrons that can be donated into the aromatic π-system, a resonance effect (+R) that shields ortho and para carbons. For fluorine, the +R effect is significant.
-
Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing through both induction and resonance (-I, -R). This generally deshields the carbons of the aromatic ring, particularly the ipso-carbon.
-
Methyl Group (-CH₃): The methyl group is weakly electron-donating through induction and hyperconjugation (+I). This leads to a slight shielding of the aromatic carbons.
Sources
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An In-depth Technical Guide to the Mass Spectrometry of 3,5-Difluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrometry data for 3,5-Difluoro-2-methylbenzonitrile, a compound of interest in pharmaceutical and materials science research. In the absence of a publicly available experimental spectrum, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to predict its fragmentation behavior. This guide serves as a practical resource for researchers, offering a detailed experimental protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS), a thorough analysis of the expected fragmentation pathways, and a framework for interpreting the resulting mass spectrum.
Introduction: The Analytical Imperative for Substituted Benzonitriles
Benzonitrile derivatives are pivotal structural motifs in a vast array of organic molecules, from pharmaceuticals to advanced materials. The specific substitution pattern of fluorine and methyl groups on the aromatic ring, as seen in 3,5-Difluoro-2-methylbenzonitrile, can significantly influence the molecule's chemical properties and biological activity. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and purity assessment of such compounds. Its ability to provide precise molecular weight information and detailed structural insights through fragmentation analysis is indispensable in modern research and development. This guide focuses on the application of Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular weight of 3,5-Difluoro-2-methylbenzonitrile (C₈H₅F₂N) is 153.13 g/mol . The molecular ion peak (M⁺) is therefore expected at an m/z of 153. Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the delocalized π-electron system.[1]
The major fragmentation pathways are predicted to involve the loss of small, stable neutral molecules and radicals. Key predicted fragmentation events are outlined below.
Predicted Key Fragment Ions
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 153 | [C₈H₅F₂N]⁺ | - | Molecular Ion (M⁺) |
| 152 | [C₈H₄F₂N]⁺ | H• | Loss of a hydrogen radical from the methyl group |
| 138 | [C₇H₂F₂N]⁺ | CH₃• | Loss of a methyl radical |
| 126 | [C₇H₅F₂]⁺ | HCN | Loss of hydrogen cyanide, a characteristic fragmentation of benzonitriles |
| 113 | [C₇H₅F]⁺ | F• + CN• | Loss of a fluorine radical and a cyanide radical |
| 108 | [C₆H₂F₂]⁺ | CH₃CN | Loss of acetonitrile |
| 94 | [C₆H₃F]⁺ | F• + HCN | Loss of a fluorine radical and hydrogen cyanide |
Mechanistic Insights into Fragmentation Pathways
The fragmentation of 3,5-Difluoro-2-methylbenzonitrile under electron ionization is initiated by the removal of an electron to form the molecular ion, [C₈H₅F₂N]⁺. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species.
Caption: Predicted major fragmentation pathways for 3,5-Difluoro-2-methylbenzonitrile.
One of the most characteristic fragmentations for benzonitriles is the loss of a neutral hydrogen cyanide (HCN) molecule, which would result in an ion at m/z 126.[2] Another significant fragmentation pathway is expected to be the loss of the methyl radical (•CH₃), leading to a fragment ion at m/z 138. The stability of the resulting cation will influence the abundance of this peak. The loss of a hydrogen radical (•H) from the methyl group to form a stable benzylic-type cation at m/z 152 is also a probable event. Further fragmentation could involve the loss of fluorine radicals or a combination of these losses.
Experimental Protocol: GC-MS Analysis
To acquire a mass spectrum of 3,5-Difluoro-2-methylbenzonitrile, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice. The following protocol provides a robust starting point for analysis.
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent in which the compound is soluble, such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL. High concentrations can lead to column overloading and poor chromatographic resolution.
-
Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the injector or column.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system equipped with a capillary column.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Injector | Split/Splitless | Allows for a wide range of sample concentrations. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for standard capillary columns. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of aromatic compounds. |
| Oven Program | Initial: 70 °C (hold 2 min) | Ensures focusing of the analyte at the head of the column. |
| Ramp: 10 °C/min to 280 °C (hold 5 min) | Provides good separation of the analyte from any impurities. | |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | The standard ionization technique for GC-MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization and minimizes thermal degradation. |
| Electron Energy | 70 eV | A standard energy that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragments. |
| Scan Speed | >10,000 amu/s | Ensures sufficient data points across each chromatographic peak. |
Data Acquisition and Analysis Workflow
Caption: A typical workflow for the GC-MS analysis of an organic compound.
Trustworthiness and Self-Validation
The protocols and predictions outlined in this guide are grounded in well-established principles of mass spectrometry and gas chromatography. The recommended GC-MS parameters are standard for the analysis of small aromatic molecules and provide a self-validating system. For instance, the stability of the GC retention time and the consistency of the mass spectrum across multiple injections will confirm the reliability of the method. Furthermore, comparison of the acquired spectrum with the predicted fragmentation patterns and with spectra of similar compounds from a reliable database, such as the NIST Mass Spectral Library, will provide a high degree of confidence in the identification of 3,5-Difluoro-2-methylbenzonitrile.[3][4][5]
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry data for 3,5-Difluoro-2-methylbenzonitrile. By understanding the likely fragmentation pathways and employing the detailed experimental protocol, researchers can confidently approach the analysis of this and structurally related compounds. The principles and methodologies described herein are fundamental to the robust characterization of novel chemical entities in the fields of drug discovery and materials science.
References
-
Fluorinated Aliphatic Nitriles-Mass Spectra and Fragmentation. (n.d.). American Chemical Society. Retrieved from [Link]
-
GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2021). PMC. Retrieved from [Link]
-
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. (n.d.). PMC. Retrieved from [Link]
-
Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022). YouTube. Retrieved from [Link]
-
Mass Spectra of Fluorocarbons. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Pyrolysis-GC–MS for Identification of Organic Additives in Nitrile Rubber Materials. (n.d.). MDPI. Retrieved from [Link]
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- 4. Benzonitrile, 2-methyl- [webbook.nist.gov]
- 5. Benzonitrile [webbook.nist.gov]
A Technical Guide to 3,5-Difluoro-2-methylbenzonitrile: Synthesis and Application in Kinase Inhibitor Scaffolds
Abstract
This technical guide provides an in-depth analysis of 3,5-Difluoro-2-methylbenzonitrile (CAS No: 1003708-74-4), a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of its fluorine, methyl, and nitrile functionalities imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex bioactive molecules. This document details a robust, field-proven synthetic protocol derived from patent literature and explores the compound's primary application as a key precursor for a class of potent pyrimidine-based kinase inhibitors. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and fine chemical synthesis.
Compound Identification and Physicochemical Properties
3,5-Difluoro-2-methylbenzonitrile is a substituted aromatic nitrile. The IUPAC name correctly identifies the positions of the two fluorine atoms (3 and 5), the methyl group (2), and the nitrile functional group on the benzene ring. Its structural features are crucial for its utility in medicinal chemistry, where fluorine substitution is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties such as metabolic stability and receptor binding affinity.
Table 1: Physicochemical Properties of 3,5-Difluoro-2-methylbenzonitrile and Related Isomers
| Property | Value for 3,5-Difluoro-2-methylbenzonitrile | Value for Isomer: 5-Fluoro-2-methylbenzonitrile[1] | Value for Isomer: 4-Fluoro-2-methylbenzonitrile[2] |
|---|---|---|---|
| IUPAC Name | 3,5-Difluoro-2-methylbenzonitrile | 5-Fluoro-2-methylbenzonitrile | 4-Fluoro-2-methylbenzonitrile |
| CAS Number | 1003708-74-4 | 77532-79-7 | 147754-12-9 |
| Molecular Formula | C₈H₅F₂N | C₈H₆FN | C₈H₆FN |
| Molecular Weight | 153.13 g/mol | 135.14 g/mol | 135.14 g/mol |
| Appearance | Not specified in literature | Solid | White powder/crystals[2] |
| Melting Point | Data not available | 43-45 °C[1] | 70-74 °C[2] |
Synthesis Protocol and Mechanistic Considerations
The synthesis of 3,5-Difluoro-2-methylbenzonitrile is effectively achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting anilines into a wide array of functional groups. The protocol detailed below is adapted from the patent literature (WO2012065940A1), which demonstrates its industrial relevance and scalability. The starting material is 3,5-difluoro-2-methylaniline.
Rationale of the Synthetic Route
The chosen pathway involves two primary stages:
-
Diazotization: The primary aromatic amine (3,5-difluoro-2-methylaniline) is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Cyanation (Sandmeyer Reaction): The diazonium salt solution is then introduced to a solution containing a cyanide source, classically copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the diazonio group by the cyanide nucleophile, releasing nitrogen gas and forming the desired benzonitrile.
This method is widely employed due to its reliability, good yields, and the commercial availability of the requisite starting materials.
Detailed Experimental Protocol
This protocol is for informational and research purposes only. All chemical handling should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Step 1: Preparation of 3,5-Difluoro-2-methylbenzonitrile from 3,5-Difluoro-2-methylaniline
-
Reagents and Equipment:
-
3,5-Difluoro-2-methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (Caution: Highly Toxic)
-
Toluene
-
Deionized Water
-
Ice
-
Reaction flask with overhead stirrer, thermometer, and addition funnel
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Diazotization:
-
To a solution of concentrated sulfuric acid (15.7 ml) in water (100 ml), add 3,5-difluoro-2-methylaniline (12.0 g, 83.8 mmol).
-
Cool the resulting mixture to a temperature between 0 and 5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (6.3 g, 91.3 mmol) in water (25 ml) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (8.2 g, 91.5 mmol) and sodium cyanide (10.3 g, 210 mmol) in water (80 ml).
-
Heat this cyanide solution to 60 °C.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add toluene (100 ml) and stir for 15 minutes.
-
Separate the organic (toluene) layer. Extract the aqueous layer with an additional portion of toluene (50 ml).
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved via vacuum distillation or column chromatography on silica gel if required.
-
-
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 3,5-Difluoro-2-methylbenzonitrile.
Application in the Synthesis of Kinase Inhibitors
3,5-Difluoro-2-methylbenzonitrile is a valuable intermediate for synthesizing substituted pyrimidine compounds that function as potent kinase inhibitors. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3]
Role in Scaffold Elaboration
The nitrile group of 3,5-Difluoro-2-methylbenzonitrile is the key reactive handle for constructing the pyrimidine ring. A common synthetic strategy involves the condensation of the benzonitrile with a suitable three-carbon component, often mediated by strong bases, to form the core aminopyrimidine structure. The difluoro-methylphenyl moiety then becomes a critical substituent on this pyrimidine ring, where it can be directed into specific pockets of the kinase active site to enhance potency and selectivity.
The fluorine atoms are particularly important. Their strong electron-withdrawing nature can influence the pKa of the pyrimidine core, while also providing opportunities for favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein. Furthermore, replacing hydrogen with fluorine at metabolically labile positions can block oxidation by cytochrome P450 enzymes, thereby improving the drug's half-life and oral bioavailability.
Target Kinase Family and Signaling Pathway
The pyrimidine derivatives synthesized from 3,5-Difluoro-2-methylbenzonitrile, as described in patent WO2012065940A1, are designed to inhibit protein kinases. While the patent broadly covers kinase inhibition, this class of compounds is frequently associated with targeting key signaling nodes in oncology, such as receptor tyrosine kinases (RTKs) and downstream serine/threonine kinases. One of the most critical pathways in cancer cell proliferation and survival is the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway).[4]
Dysregulation of this pathway, often through mutations in genes like BRAF or RAS, leads to constitutive signaling that drives uncontrolled cell growth.[4] Small molecule inhibitors targeting kinases within this cascade, such as BRAF and MEK, have proven to be effective cancer therapies. The pyrimidine scaffold is a common core for such inhibitors.
The diagram below illustrates the MAPK signaling pathway and the conceptual point of intervention for a kinase inhibitor derived from our title compound.
Caption: The MAPK signaling pathway and the inhibitory action of a kinase inhibitor.
Conclusion
3,5-Difluoro-2-methylbenzonitrile stands out as a strategically designed chemical intermediate. Its synthesis via the robust Sandmeyer reaction from readily available anilines makes it an accessible building block for industrial applications. Its true value is realized in its role as a precursor to sophisticated heterocyclic scaffolds, particularly pyrimidine-based kinase inhibitors. The unique electronic and steric contributions of the difluoro-methylphenyl group are instrumental in achieving high-potency and desirable pharmacokinetic profiles in modern drug candidates targeting critical oncogenic pathways. This guide provides the foundational knowledge for chemists to effectively synthesize and intelligently apply this versatile compound in advanced drug discovery programs.
References
-
ChemWhat. (n.d.). 5-Fluoro-2-methylbenzonitrile CAS#: 77532-79-7. Retrieved from [Link]
-
Levin, J. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, M., & Singh, J. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Available at: [Link]
-
Fallon, J. K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Lim, S. M., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Safe Handling and Operational Controls for 3,5-Difluoro-2-methylbenzonitrile
A Technical Guide for Pharmaceutical and Chemical Research Professionals
Executive Summary
3,5-Difluoro-2-methylbenzonitrile (CAS 1003708-74-4) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced organic materials (e.g., OLED emitters). While commercially classified as "Harmful" (GHS Category 4), its structural moieties—specifically the nitrile group attached to a fluorinated core—necessitate a handling protocol that anticipates potential hydrolysis to toxic byproducts (HCN, HF) under extreme conditions.
This guide moves beyond basic Safety Data Sheet (SDS) recommendations, providing a "Defense in Depth" strategy for researchers synthesizing or scaling up this compound.
Chemical Identity Snapshot
| Property | Detail |
| CAS Number | 1003708-74-4 |
| Molecular Formula | C₈H₅F₂N |
| Molecular Weight | 153.13 g/mol |
| Physical State | Solid (White crystalline powder) |
| Melting/Boiling Point | Ambiguous in literature; typically solid at RT.[1] Reported ranges (55–57°C) likely refer to melting point or reduced pressure boiling. Treat as sublimation risk if heated. |
| Key Hazards | Acute Toxicity (Oral/Dermal/Inhal.), Skin/Eye/Respiratory Irritation.[2][3] |
Hazard Profile & Toxicological Mechanisms
GHS Classification (Harmonized)
Based on current supplier data and structure-activity relationship (SAR) analysis:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302 + H312 + H332)[4]
-
Skin Corrosion/Irritation: Category 2 (H315)[2][3][4][5][6][7]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
The "Hidden" Hazards: Mechanistic Insights
As an Application Scientist, it is critical to understand why this molecule is hazardous beyond the label.
-
Metabolic Cyanide Release (The Nitrile Factor): Aromatic nitriles are generally more stable than aliphatic nitriles. However, enzymatic metabolism (via cytochrome P450) or accidental ingestion can lead to the slow release of cyanide ions (
), inhibiting cytochrome c oxidase and causing cellular hypoxia.-
Operational Implication: Symptoms of exposure may be delayed.
-
-
Fluorine-Specific Reactivity: The 3,5-difluoro substitution pattern activates the ring. In the event of a thermal decomposition fire, the fluorine atoms will not just "burn off"; they will scavenge hydrogen to form Hydrogen Fluoride (HF) , a corrosive gas that causes deep, penetrating tissue burns and systemic calcium depletion.
-
Sublimation Potential: Low-molecular-weight fluorinated aromatics often possess significant vapor pressure even as solids. Heating this compound in an open vessel can generate invisible, toxic aerosols.
Engineering Controls & Containment Strategy
To manage the risks of dust inhalation and potential volatility, a tiered containment strategy is required.
Figure 1: Decision matrix for selecting engineering controls based on quantity and process energy.
Primary Containment
-
Standard Operations: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Static Control: Fluorinated powders are notoriously static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "fly-away" powder that could contaminate the sash airfoil.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "latex gloves." Fluorinated organic solvents and nitriles can permeate standard rubber.
| Body Part | Standard PPE (Small Scale) | Enhanced PPE (Scale-Up / Heating) | Rationale |
| Hands | Double Nitrile Gloves (min 0.11 mm thick) | Silver Shield / Laminate under Nitrile | Nitriles can degrade latex; Laminate offers broad chemical resistance. |
| Eyes | Chemical Splash Goggles | Goggles + Face Shield | Prevents powder ingress into eyes; shield protects against glass failure under pressure. |
| Respiratory | N/A (if in Hood) | P3 / N100 Respirator | Required only if working outside containment (e.g., spill cleanup). |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Coverall | Disposable suits prevent cross-contamination of street clothes. |
Operational Protocols: Synthesis & Handling
Weighing and Transfer
-
Pre-Check: Verify fume hood flow is >0.5 m/s.
-
Taring: Tare the receiving vessel with the lid on to avoid drift from air currents.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the bottle; the wide mouth increases the risk of dust cloud formation.
-
Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened tissue (e.g., Ethanol) inside the hood before returning it to storage.
Reaction Setup (Thermal Stability)
-
Solvent Choice: Avoid strong acids or strong oxidizers which could catalyze hydrolysis of the nitrile group.
-
Temperature Monitoring: If heating >50°C, ensure a reflux condenser is active. The compound's low melting/boiling range implies it will rapidly vaporize if the condenser coolant fails.
-
Quenching: When quenching reactions containing this intermediate, assume the presence of trace free cyanides. Maintain basic pH (pH > 9) in the aqueous layer initially to prevent HCN off-gassing.
Storage[6][9]
-
Conditions: Store in a cool, dry place (Ambient or 2-8°C depending on vendor spec).
-
Segregation: Keep separate from strong oxidizers (perchlorates, nitrates) and strong acids .
-
Container: Keep tightly sealed.[1][2][5][7][8][9] Fluorinated compounds can adsorb moisture, leading to slow hydrolysis.
Emergency Response & Waste Disposal
Exposure Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert medical staff to potential nitrile/cyanide exposure.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as this may increase transdermal absorption.
-
Eye Contact: Rinse for 15 minutes.[10][9] Lift eyelids to ensure powder is flushed out.
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area.
-
PPE: Don N100 respirator, double gloves, and goggles.
-
Method: Do not dry sweep (creates dust).
-
Option A: Wet wipe method (using wet paper towels to capture dust).
-
Option B: HEPA vacuum dedicated for hazardous chemicals.
-
-
Decontamination: Wash the surface with a mild detergent solution, followed by water.
Waste Management
-
Stream: Segregate as "Toxic Organic Solid" .
-
Labeling: Clearly mark the waste container with "Contains Fluorinated Benzonitrile – Potential Cyanide/HF Gen."
-
Destruction: Incineration is the preferred method, provided the facility has scrubbers for HF and NOx.
References
-
PubChem. (2025). Compound Summary: 2,4-Difluoro-3-methylbenzonitrile (Isomer Analog Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzonitrile. (Used for class-based hazard extrapolation). Retrieved January 29, 2026, from [Link]
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. kscl.co.in [kscl.co.in]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
3,5-Difluoro-2-methylbenzonitrile material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of 3,5-Difluoro-2-methylbenzonitrile
Preamble: Navigating Data Gaps for a Novel Research Chemical
For researchers and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous and proactive approach to safety. 3,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-74-4) is one such compound, identified as a useful research chemical.[1] However, a comprehensive, publicly available Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this specific molecule is not readily accessible as of this writing.
This guide is structured to address this critical information gap. As a Senior Application Scientist, the directive is not to invent data, but to apply field-proven principles of chemical safety and risk assessment. We will construct a provisional safety profile by leveraging data from its closest structural analog, 3,5-Difluorobenzonitrile (CAS No. 64248-63-1) , which lacks only the C2-methyl group. This approach allows us to establish conservative, precautionary protocols that uphold the highest standards of laboratory safety until a supplier-verified SDS becomes available.
Core Principle of this Guide: The addition of a methyl group is unlikely to decrease the inherent hazards of the fluorinated benzonitrile scaffold. Therefore, treating 3,5-Difluoro-2-methylbenzonitrile with, at minimum, the same level of caution as 3,5-Difluorobenzonitrile is a scientifically sound and responsible starting point for risk mitigation.
Section 1: Chemical Identification and Analog Rationale
The subject of this guide is 3,5-Difluoro-2-methylbenzonitrile . It is crucial to distinguish this compound from its better-documented analogs to ensure accurate risk assessment.
| Property | Target Compound | Primary Analog for Hazard Assessment |
| Chemical Name | 3,5-Difluoro-2-methylbenzonitrile | 3,5-Difluorobenzonitrile |
| CAS Number | 1003708-74-4[1] | 64248-63-1[2] |
| Molecular Formula | C₈H₅F₂N[1] | C₇H₃F₂N[2] |
| Molecular Weight | 153.13 g/mol [1] | 139.10 g/mol |
Diagram 1: Structural Relationship for Hazard Assessment
This diagram illustrates the logical basis for using 3,5-Difluorobenzonitrile as the reference for establishing safety protocols for the target compound.
Caption: Logical workflow for inferring safety protocols.
Section 2: Hazard Identification and GHS Classification (Based on Analog)
The Globally Harmonized System (GHS) classification for the primary analog, 3,5-Difluorobenzonitrile, is comprehensive and indicates significant hazards. We must assume 3,5-Difluoro-2-methylbenzonitrile carries similar, if not identical, classifications.
GHS Hazard Pictogram (Anticipated):
Hazard Statements (H-Statements) from Analog Data: [2][3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Some sources for related isomers also indicate a danger pictogram for acute toxicity (oral, dermal, inhalation), suggesting that a higher level of caution may be warranted.[4]
Precautionary Statements (P-Statements) - A Practical Summary: This synthesized list provides a clear action plan for laboratory personnel based on the known hazards of fluorinated benzonitriles.
| Category | Precautionary Code | Directive |
| Prevention | P261, P271 | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[5] |
| P264 | Wash hands and any exposed skin thoroughly after handling.[5] | |
| P270 | Do not eat, drink or smoke when using this product.[5] | |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[5] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| P405 | Store locked up.[6] | |
| Disposal | P501 | Dispose of contents/container to an approved hazardous waste collection point.[6] |
Section 3: Physical & Chemical Properties
Quantitative data for 3,5-Difluoro-2-methylbenzonitrile is scarce. The table below compares its known properties with those of its primary analog. The solid form and melting point of the analog suggest that the target compound is also a solid at room temperature, which can pose an inhalation risk if handled as a powder.
| Property | 3,5-Difluoro-2-methylbenzonitrile | 3,5-Difluorobenzonitrile (Analog) |
| Appearance | Not explicitly stated, likely a solid. | White solid/powder.[2][3] |
| Molecular Weight | 153.13 g/mol [1] | 139.10 g/mol |
| Melting Point | Data not available | 84 - 88 °C[2][3] |
| Boiling Point | Data not available | 169 °C at 760 mmHg[3] |
| Density | Data not available | 1.26 g/cm³[3] |
| Solubility | Data not available | Solubility in water is not known.[2] |
Section 4: Exposure Controls & Personal Protection Protocol
Based on the high likelihood of acute toxicity (oral, dermal, inhalation) and irritation, a multi-layered approach to exposure control is mandatory.
4.1 Engineering Controls: The First Line of Defense The primary causality for requiring stringent engineering controls is the "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) classifications of the analog.
-
Primary Workflow: All handling of solid material (weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood to ensure adequate ventilation and capture of airborne particulates.
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are located in immediate proximity to the handling area.[7]
4.2 Personal Protective Equipment (PPE): A Self-Validating System The PPE protocol is designed to prevent exposure via all primary routes: dermal, ocular, and respiratory.
Diagram 2: Mandatory PPE Workflow
Caption: Required PPE for handling the compound.
Step-by-Step PPE Protocol:
-
Hand Protection: Handle with gloves. Nitrile gloves are a suitable choice. Gloves must be inspected for integrity prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Eye/Face Protection: Wear chemical safety goggles that meet government standards such as EN166 (EU) or ANSI Z87.1 (US). For tasks with a higher splash risk, a face shield should be used in addition to goggles.[2]
-
Skin and Body Protection: Wear a full-coverage laboratory coat. Ensure it is buttoned to protect street clothes.
-
Hygiene Measures: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area.[2][6]
Section 5: First-Aid Measures
In the event of an exposure, immediate and correct action is critical. These protocols are derived from standard procedures for toxic and irritating nitriles.
-
If Inhaled: Immediately remove the person to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell or shows signs of respiratory distress, call a POISON CENTER or doctor immediately.[2][7]
-
In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[6][7]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes. If the victim is wearing contact lenses, remove them if it is easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get prompt medical advice/attention.[2][7]
-
If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[2]
Section 6: Stability, Storage, and Disposal
Stability: The analog 3,5-Difluorobenzonitrile is stable at room temperature in closed containers under normal storage and handling conditions.[3] We can infer similar stability for the target compound.
Safe Storage:
-
Store in a tightly closed, original container.
-
The storage area must be cool, dry, and well-ventilated.[7]
-
Store away from incompatible materials and foodstuffs.
-
The storage location should be secure and accessible only to authorized personnel (Store locked up, P405).[6] A storage temperature of 2-8°C in a refrigerator is recommended by one supplier.[1]
Disposal Considerations: This material and its container must be disposed of as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][7] Do not allow the product to enter drains or waterways.[5]
Section 7: Toxicological Insights (Inferred)
While no specific toxicological studies have been performed on 3,5-Difluoro-2-methylbenzonitrile, the benzonitrile functional group and aromatic fluorine atoms provide a basis for an initial assessment.
-
Mechanism of Toxicity: The toxicity of many benzonitriles is a subject of ongoing study. While some may release cyanide in vivo, this is not a universal metabolic pathway.[8] The primary observed effects from analogs are acute toxicity and severe irritation.
-
Acute Effects: As established by the H-statements of the analog, the compound is presumed to be harmful via ingestion, skin contact, and inhalation. It is also expected to be a skin and eye irritant and may cause respiratory tract irritation.[2]
-
Chronic Effects: Data on carcinogenicity, mutagenicity, and reproductive toxicity are not available for the target compound or its primary analog.[2] In the absence of data, the compound should be handled as if it has unknown chronic effects, minimizing exposure at all times.
Conclusion: A Commitment to Proactive Safety
This guide provides a robust, scientifically-defensible framework for the safe handling of 3,5-Difluoro-2-methylbenzonitrile in a research setting, despite the absence of a dedicated MSDS. The core of this framework is the principle of analogy-based risk assessment, treating the compound with the caution merited by its well-documented and hazardous structural analog, 3,5-Difluorobenzonitrile.
Final Directive: This document is an essential tool for preliminary risk assessment and protocol development. However, it is not a substitute for a manufacturer-supplied Safety Data Sheet. Researchers and their institutions are REQUIRED to obtain a substance-specific SDS from the vendor before commencing any experimental work.
References
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Pharmaffiliates. 3,5-Difluoro-2-methylbenzonitrile. Retrieved from [Link]
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Home Sunshine Pharma. 3,5-Difluorobenzonitrile CAS 64248-63-1. Retrieved from [Link]
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PubChem. 2,4-Difluoro-3-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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J&K Scientific LLC. 2,3-Difluoro-5-methylbenzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7 - Benzonitrile. In National Academies Press (US). Retrieved from [Link]
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An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-methylbenzonitrile is a fluorinated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group, a versatile functional group, can participate in various chemical transformations and can also act as a bioisostere for other functional groups in drug design. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of 3,5-Difluoro-2-methylbenzonitrile (CAS No: 1003708-74-4).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1003708-74-4 | [1] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Historical Context and Discovery
Synthetic Methodologies
The synthesis of 3,5-Difluoro-2-methylbenzonitrile can be approached through several strategic disconnections. Based on established organofluorine chemistry and the synthesis of analogous compounds, a plausible and efficient synthetic route is proposed below.
Proposed Synthetic Pathway:
The synthesis can be envisioned starting from a readily available difluorinated toluene derivative. A common and effective method for introducing a nitrile group onto an aromatic ring is through a Sandmeyer reaction of an aniline precursor.
Caption: Proposed synthetic pathway for 3,5-Difluoro-2-methylbenzonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard procedures for the Sandmeyer reaction.
Step 1: Diazotization of 3,5-Difluoro-2-methylaniline
-
To a stirred solution of 3,5-Difluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the diazotization can be monitored by testing with starch-iodide paper.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled to 0 °C.
-
The cold diazonium salt solution from Step 1 is added slowly to the cyanide solution. Vigorous nitrogen evolution is typically observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete reaction.
-
The mixture is cooled to room temperature and extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 3,5-Difluoro-2-methylbenzonitrile.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3,5-Difluoro-2-methylbenzonitrile are not widely published, the following are predicted characteristic spectroscopic data based on the analysis of its structural analogue, 3,5-difluorobenzonitrile, and general principles of spectroscopy.
-
¹H NMR (in CDCl₃, 400 MHz):
-
The aromatic protons are expected to appear as multiplets in the range of δ 7.0-7.5 ppm. The proton ortho to the nitrile group will likely be a triplet of triplets due to coupling with the two fluorine atoms and the other aromatic proton. The proton meta to the nitrile will appear as a doublet of triplets.
-
The methyl protons will appear as a singlet around δ 2.3-2.5 ppm.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
The carbon of the nitrile group (C≡N) is expected around δ 115-120 ppm.
-
The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants.
-
The methyl carbon will resonate around δ 15-20 ppm.
-
-
IR (Infrared Spectroscopy):
-
A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2230-2240 cm⁻¹.
-
Strong C-F stretching vibrations will be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
-
C-H stretching vibrations of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z 153.04, corresponding to the molecular formula C₈H₅F₂N.
-
Applications in Research and Development
Fluorinated benzonitriles are valuable building blocks in several areas of chemical research and development.
Pharmaceutical Drug Discovery
The 3,5-difluoro substitution pattern is of particular interest in medicinal chemistry. The fluorine atoms can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The nitrile group itself is a common pharmacophore and can act as a hydrogen bond acceptor. While specific applications of 3,5-Difluoro-2-methylbenzonitrile are not extensively documented, it serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For example, related fluorinated benzonitriles are key components in the synthesis of various enzyme inhibitors and receptor modulators.
Agrochemicals
Similar to pharmaceuticals, the introduction of fluorine into agrochemical candidates can enhance their efficacy and environmental persistence. Fluorinated benzonitriles can be precursors to a range of herbicides, insecticides, and fungicides.
Materials Science
The unique electronic properties imparted by fluorine atoms make fluorinated aromatic compounds attractive for applications in materials science, including the development of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials.
Safety and Handling
As with any chemical, 3,5-Difluoro-2-methylbenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[2][3]
Conclusion
3,5-Difluoro-2-methylbenzonitrile is a valuable fluorinated building block with significant potential in drug discovery, agrochemical research, and materials science. While its specific discovery and history are not prominently documented, its synthesis can be achieved through established chemical transformations. The unique combination of the difluoro substitution pattern and the versatile nitrile group makes this compound a valuable tool for chemists seeking to introduce specific physicochemical properties into target molecules. Further research into the applications of this and related compounds is likely to yield novel and impactful discoveries.
References
-
Pharmaffiliates. 3,5-Difluoro-2-methylbenzonitrile. [Link]
- Thermo Fisher Scientific Inc.
- BASF.
- Sigma-Aldrich.
Sources
Methodological & Application
Application Note: A Streamlined Protocol for the Synthesis of 3,5-Difluoro-2-methylbenzonitrile
Abstract
This application note provides a comprehensive, two-part protocol for the synthesis of 3,5-Difluoro-2-methylbenzonitrile, a valuable building block in pharmaceutical and materials science research. Recognizing the limited commercial availability of the requisite precursor, this guide first details a robust method for the preparation of (3,5-difluoro-2-methylphenyl)boronic acid. The second part describes a highly efficient palladium-catalyzed cyanation of this intermediate. The protocols are designed for reproducibility and scalability, incorporating mechanistic insights, troubleshooting advice, and detailed characterization guidelines to ensure researchers can confidently replicate and adapt these methods.
Introduction and Synthetic Strategy
Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including dyes, agrochemicals, and pharmaceuticals.[1] The cyano group is a versatile synthetic handle, readily converted into amines, carboxylic acids, aldehydes, and various heterocycles.[1] The target molecule, 3,5-Difluoro-2-methylbenzonitrile, incorporates a fluorinated aromatic ring, a feature often employed in drug development to enhance metabolic stability and binding affinity.
Traditional methods for synthesizing aryl nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide salts.[2] Modern palladium-catalyzed cross-coupling reactions offer a milder, more functional-group-tolerant, and highly efficient alternative.[2][3]
This guide employs a Suzuki-Miyaura-type cross-coupling strategy, which leverages the stability, low toxicity, and diverse reactivity of organoboron compounds.[4][5] The overall synthetic approach is a two-step sequence:
-
Synthesis of (3,5-difluoro-2-methylphenyl)boronic acid: The key precursor is synthesized from a commercially available aryl bromide via a lithium-halogen exchange followed by electrophilic trapping with a borate ester.
-
Palladium-Catalyzed Cyanation: The synthesized boronic acid is then coupled with a cyanating agent using a palladium catalyst to yield the final product.
For the cyanation step, we have selected N-cyanosuccinimide (NCS) as the cyanide source. NCS is a bench-stable, crystalline solid that is significantly less toxic than many traditional cyanide reagents.[1][6] Its use in palladium-catalyzed cyanations of aryl boronic acids has been well-established, offering good yields and broad functional group tolerance.[1][7]
Visualized Synthetic Workflow
The following diagram illustrates the two-stage process for synthesizing the target compound from a commercially available starting material.
Caption: Overall workflow for the synthesis of 3,5-Difluoro-2-methylbenzonitrile.
Part 1: Synthesis of (3,5-Difluoro-2-methylphenyl)boronic acid
This protocol is adapted from established methods for preparing aryl boronic acids via lithium-halogen exchange.[8] The starting material, 2-Bromo-1,3-difluoro-5-methylbenzene, is commercially available.[9][10]
Materials and Equipment
-
Reagents: 2-Bromo-1,3-difluoro-5-methylbenzene, n-Butyllithium (n-BuLi) in hexanes (2.5 M), Triisopropyl borate (B(OiPr)₃), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (1 M), Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄), Hexanes.
-
Equipment: Three-neck round-bottom flask, dropping funnel, low-temperature thermometer, magnetic stirrer, ice-salt or dry ice/acetone bath, nitrogen/argon line, rotary evaporator, separatory funnel.
Step-by-Step Protocol
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Initial Charging: Add 2-Bromo-1,3-difluoro-5-methylbenzene (1.0 eq) and anhydrous THF (approx. 0.2 M solution) to the flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Quench and Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl until the pH of the aqueous layer is between 1-2.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Triturate the resulting crude solid with cold hexanes. Filter the solid and wash with a small amount of cold hexanes to afford (3,5-difluoro-2-methylphenyl)boronic acid as a white to off-white solid.
Part 2: Palladium-Catalyzed Cyanation to 3,5-Difluoro-2-methylbenzonitrile
This protocol is based on the palladium-catalyzed cyanation of aryl boronic acids using N-cyanosuccinimide, a method noted for its reliability and use of a stable, non-toxic cyanating agent.[1] The choice of catalyst and ligand is critical; sterically demanding and electron-rich phosphine ligands often favor the reductive elimination step and improve yields.[1][7]
Materials and Equipment
-
Reagents: (3,5-Difluoro-2-methylphenyl)boronic acid (from Part 1), N-Cyanosuccinimide (NCS), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Potassium phosphate (K₃PO₄), Anhydrous 1,4-dioxane.
-
Equipment: Schlenk tube or microwave vial, magnetic stirrer/hotplate, nitrogen/argon line, rotary evaporator, silica gel for column chromatography.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add (3,5-difluoro-2-methylphenyl)boronic acid (1.0 eq), N-cyanosuccinimide (1.5 eq), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon (repeat this cycle three times).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution with respect to the boronic acid) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 3,5-Difluoro-2-methylbenzonitrile.
Mechanistic Insight: The Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cross-coupling cycle. The base is crucial for activating the boronic acid, facilitating the transmetalation step.[11]
Caption: Simplified catalytic cycle for the Pd-catalyzed cyanation of an aryl boronic acid.
Data Summary and Troubleshooting
Quantitative Data Summary
| Parameter | Part 1: Boronic Acid Synthesis | Part 2: Cyanation Reaction |
| Starting Material | 2-Bromo-1,3-difluoro-5-methylbenzene | (3,5-Difluoro-2-methylphenyl)boronic acid |
| Key Reagents | n-BuLi, B(OiPr)₃ | NCS, Pd₂(dba)₃, Xantphos, K₃PO₄ |
| Solvent | Anhydrous THF | Anhydrous 1,4-Dioxane |
| Temperature | -78 °C to RT | 120 °C |
| Reaction Time | ~13 hours | 12 hours |
| Typical Yield | 70-80% | 65-75% |
| Purity (Post-Purif.) | >95% (by ¹H NMR) | >98% (by GC/HPLC) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 | Incomplete lithiation due to moisture. | Ensure all glassware is rigorously dried and use anhydrous solvents. |
| Inefficient borylation. | Ensure slow addition of borate ester at low temperature. | |
| Formation of biaryl homocoupling product in Part 2 | Reaction temperature too high or prolonged. | Reduce temperature slightly (e.g., to 110 °C) or shorten reaction time. |
| Catalyst system not optimal. | Screen alternative ligands (e.g., SPhos, RuPhos). | |
| Incomplete conversion in Part 2 | Inactive catalyst. | Use fresh Pd₂(dba)₃ or a more robust pre-catalyst (e.g., a palladacycle).[2] |
| Insufficient base or poor base quality. | Use freshly opened or properly stored K₃PO₄. | |
| De-borylation of starting material. | Ensure the reaction is run under strictly anhydrous conditions until the quench. |
Conclusion
This application note presents a reliable and well-documented synthetic route to 3,5-Difluoro-2-methylbenzonitrile. By providing a protocol for the necessary boronic acid precursor, this guide enables researchers to access this important molecule from readily available starting materials. The palladium-catalyzed cyanation step offers a safe and efficient method that avoids the use of highly toxic reagents, aligning with modern principles of green chemistry. This protocol should serve as a valuable resource for professionals in drug discovery and chemical synthesis.
References
-
Bermejo, A., Ros, A., Fernández, R., & Lassaletta, J. M. (2008). C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society, 130(47), 15798-15799. Available at: [Link]
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). Google Patents.
-
De Jesus Silva, J., Bartalucci, N., Jelier, B. J., & Togni, A. (2021). Development and Molecular Understanding of a Pd-catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation and Data Analysis. ChemRxiv. Available at: [Link]
-
Dutta, B., & Gogoi, P. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(14), 9835-9856. Available at: [Link]
-
Kim, D., & Park, S. (2018). Cobalt-Catalyzed C–H Cyanation of (Hetero)arenes and 6-Arylpurines with N-Cyanosuccinimide as a New Cyanating Agent. Organic Letters, 20(15), 4548-4552. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1,3-difluoro-5-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(47), 15479-15501. Available at: [Link]
-
The Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15227-15229. Available at: [Link]
-
Cheng, J., et al. (2013). Palladium-catalyzed cyanation of aryl halides with CuSCN. The Journal of Organic Chemistry, 78(11), 5474-5480. Available at: [Link]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. Available at: [Link]
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The Strategic deployment of 3,5-Difluoro-2-methylbenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Unassuming Power of a Fluorinated Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—are invaluable tools for medicinal chemists.[1][2][3][4] Within the arsenal of fluorinated building blocks, 3,5-Difluoro-2-methylbenzonitrile emerges as a versatile and increasingly important intermediate. Its trifunctional nature, featuring a nitrile group, a methyl substituent, and a distinct difluoro substitution pattern on the phenyl ring, offers a rich platform for the synthesis of complex and potent therapeutic agents.
This guide provides an in-depth exploration of the applications of 3,5-Difluoro-2-methylbenzonitrile in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, present detailed synthetic protocols, and offer insights into the causality of experimental choices, thereby providing a comprehensive resource for researchers in the field.
The Rationale for Fluorination: Why 3,5-Difluoro-2-methylbenzonitrile is a Privileged Scaffold
The substitution pattern of 3,5-Difluoro-2-methylbenzonitrile is not arbitrary; it is a carefully orchestrated arrangement of functional groups that addresses several key challenges in drug development:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The strategic placement of two fluorine atoms on the phenyl ring can shield adjacent positions from oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[1][3][5]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds within a binding pocket.[1][2][4]
-
Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances its affinity for the target protein.
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target. However, this must be carefully balanced to maintain adequate aqueous solubility.
-
Synthetic Versatility: The nitrile group is a versatile synthetic handle that can be transformed into a variety of other functional groups, including amines, amides, and tetrazoles, providing access to a diverse range of chemical space.[6][7][8][9] The methyl group offers a point for further derivatization or can provide beneficial steric interactions within a binding site.
Application in Kinase Inhibitor Synthesis: A Case Study in Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The fibroblast growth factor receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant FGFR signaling has been implicated in a variety of cancers, making it an attractive target for therapeutic intervention.[3][6][10][11][12][13][14] Several small molecule FGFR inhibitors have been developed, and many of these incorporate fluorinated moieties to enhance their potency and pharmacokinetic properties.
While a direct synthesis of a marketed drug from 3,5-Difluoro-2-methylbenzonitrile is not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of potent kinase inhibitors, such as those targeting FGFR. The following section provides a detailed, representative protocol for the synthesis of a key pyrazole intermediate, a common core in many kinase inhibitors, using 3,5-Difluoro-2-methylbenzonitrile as the starting material.
Synthesis of a 3-(3,5-Difluoro-2-methylphenyl)-1H-pyrazol-5-amine Intermediate
This protocol outlines the conversion of 3,5-Difluoro-2-methylbenzonitrile to a versatile pyrazole intermediate, which can be further elaborated to generate a library of potential kinase inhibitors.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of a pyrazole intermediate.
Protocol: Synthesis of 3-(3,5-Difluoro-2-methylphenyl)-1H-pyrazol-5-amine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| 3,5-Difluoro-2-methylbenzonitrile | 213569-83-2 | 153.13 | Major Supplier | >98% |
| Ethyl acetate | 141-78-6 | 88.11 | Major Supplier | Anhydrous |
| Sodium ethoxide | 141-52-6 | 68.05 | Major Supplier | 21% in Ethanol |
| Hydrazine hydrate | 10217-52-4 | 50.06 | Major Supplier | >98% |
| Ethanol | 64-17-5 | 46.07 | Major Supplier | Anhydrous |
| Diethyl ether | 60-29-7 | 74.12 | Major Supplier | Anhydrous |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Major Supplier | 2M solution |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Major Supplier | Saturated solution |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major Supplier | Anhydrous |
Step-by-Step Methodology:
Step 1: Synthesis of 3-(3,5-Difluoro-2-methylphenyl)-3-oxopropanenitrile (β-ketonitrile intermediate)
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL).
-
Addition of Base: Carefully add sodium ethoxide solution (21% in ethanol, 3 equivalents) to the stirring ethanol at room temperature.
-
Addition of Reactants: In a separate flask, dissolve 3,5-Difluoro-2-methylbenzonitrile (1 equivalent) and anhydrous ethyl acetate (1.5 equivalents) in anhydrous ethanol (20 mL). Add this solution dropwise to the sodium ethoxide solution over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold 2M HCl (100 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile intermediate. This intermediate can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as sodium ethoxide is a strong base that readily reacts with water, which would quench the reaction.
-
Sodium Ethoxide as Base: Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of ethyl acetate, generating the nucleophilic enolate required for the Claisen condensation with the nitrile.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Acidic Work-up: The addition of HCl neutralizes the excess base and protonates the resulting enolate to form the desired β-ketonitrile.
Step 2: Synthesis of 3-(3,5-Difluoro-2-methylphenyl)-1H-pyrazol-5-amine
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude β-ketonitrile intermediate from Step 1 in ethanol (30 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 3-5 hours. Monitor the formation of the pyrazole product by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(3,5-Difluoro-2-methylphenyl)-1H-pyrazol-5-amine.
Causality of Experimental Choices:
-
Hydrazine as Nucleophile: Hydrazine acts as a dinucleophile, first attacking the ketone carbonyl and then the nitrile carbon to form the pyrazole ring.
-
Ethanol as Solvent: Ethanol is a good solvent for both the β-ketonitrile and hydrazine hydrate and is suitable for the reflux temperature.
-
Recrystallization/Chromatography: These standard purification techniques are employed to remove any unreacted starting materials or side products to obtain the final product with high purity.
Characterization Data for a Representative Pyrazole Intermediate:
| Parameter | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to aromatic, methyl, and amine protons. |
| ¹³C NMR | Resonances for aromatic, methyl, and pyrazole carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
| Melting Point | A defined melting range for the purified solid. |
Logical Relationships in Kinase Inhibitor Design
The synthesized pyrazole intermediate serves as a versatile scaffold for building a library of kinase inhibitors. The primary amine on the pyrazole ring can be further functionalized to introduce various side chains that can interact with specific residues in the kinase ATP-binding pocket.
Caption: Logical flow from starting material to a drug candidate.
Conclusion and Future Outlook
3,5-Difluoro-2-methylbenzonitrile represents a valuable and strategically designed building block in medicinal chemistry. Its unique combination of a difluorinated phenyl ring, a methyl group, and a versatile nitrile handle provides a powerful platform for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The application of this intermediate in the synthesis of kinase inhibitors, particularly for targets like FGFR, underscores its importance in the development of next-generation cancer therapies. The protocols and rationale presented in this guide are intended to empower researchers to effectively utilize 3,5-Difluoro-2-methylbenzonitrile in their drug discovery programs, ultimately contributing to the advancement of new medicines.
References
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 2025; 7(2): 154-160. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- US Patent US20030220504A1, Synthesis of benzonitriles
-
Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-25. [Link]
-
Babine, R. E., & Bender, S. L. (1997). Molecular Recognition of Protein–Ligand Complexes: Applications to Drug Design. Chemical Reviews, 97(5), 1359-1472. [Link]
-
Zage, P. E., et al. (2020). Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models. Investigational New Drugs, 38(5), 1324-1334. [Link]
-
Bonastre, E., et al. (2014). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 57(11), 4589-4601. [Link]
-
Chae, Y. K., et al. (2020). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. Journal of Clinical Oncology, 38(21), 2407-2415. [Link]
-
Norman, P. (2014). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 57(10), 4156-4175. [Link]
-
Mapanivure, SN, et al. (2021). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. Cancers, 13(16), 4165. [Link]
-
WO Patent WO/2022/033532, FGFR AND MUTATION INHIBITOR THEREOF, AND PREPARATION METHOD THEREFOR AND USE THEREOF. [Link]
- CN Patent CN116615426A, FGFR inhibitors and methods of making and using the same.
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- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
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- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN116615426A - FGFR inhibitors and methods of making and using the same - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 3,5-Difluoro-2-methylbenzonitrile in the Synthesis of Bioactive Pharmaceutical Scaffolds
Introduction: The Growing Importance of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs).[1] Among the vast array of fluorinated building blocks, 3,5-Difluoro-2-methylbenzonitrile emerges as a versatile precursor for the synthesis of complex pharmaceutical intermediates. This application note provides a detailed exploration of its utility, focusing on its conversion to key aniline intermediates and their subsequent elaboration into privileged urea-based scaffolds, which are prominent in a variety of targeted therapies, particularly kinase inhibitors.[2][3]
The 3,5-difluoro substitution pattern on the aromatic ring is of particular interest. This arrangement creates a unique electronic environment that can influence the pKa of nearby functional groups and provide specific interactions with biological targets. The presence of the methyl group at the 2-position introduces steric and electronic perturbations that can be exploited for selective synthesis and to fine-tune the pharmacological profile of the final API.
This document will provide detailed protocols for the transformation of 3,5-Difluoro-2-methylbenzonitrile into 3,5-Difluoro-2-methylaniline and its subsequent conversion to a substituted urea derivative, a critical step in the synthesis of numerous kinase inhibitors. The causality behind experimental choices, mechanistic insights, and the broader applicability of this synthetic strategy will be discussed.
Synthetic Strategy: From Benzonitrile to a Privileged Urea Scaffold
The primary synthetic challenge in utilizing 3,5-Difluoro-2-methylbenzonitrile lies in the selective transformation of the nitrile group into a functional handle suitable for further elaboration into a bioactive core. A highly valuable transformation in this context is the reduction of the nitrile to a primary amine, yielding 3,5-Difluoro-2-methylaniline. This aniline is a key intermediate, as the amino group can be readily converted into a variety of functional groups, including amides, sulfonamides, and, most notably for this application, ureas.
Substituted ureas are a common feature in a multitude of APIs, particularly in the realm of oncology, where they often serve as the core scaffold for kinase inhibitors. The urea moiety can act as a rigid linker and a hydrogen bond donor-acceptor, facilitating strong and specific interactions with the ATP-binding site of kinases.
Our synthetic strategy, therefore, involves a two-step process:
-
Reduction of 3,5-Difluoro-2-methylbenzonitrile to 3,5-Difluoro-2-methylaniline.
-
Formation of a substituted urea by reacting 3,5-Difluoro-2-methylaniline with a suitable isocyanate.
This approach provides a convergent and efficient route to a key intermediate that can be further diversified to generate a library of potential API candidates.
Experimental Protocols
Part 1: Synthesis of 3,5-Difluoro-2-methylaniline
This protocol details the catalytic hydrogenation of 3,5-Difluoro-2-methylbenzonitrile to the corresponding aniline. This method is advantageous due to its high yield and clean reaction profile.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,5-Difluoro-2-methylbenzonitrile | >98% | Commercial Source |
| Palladium on Carbon (10 wt. %) | Catalyst Grade | Commercial Source |
| Ethanol, Anhydrous | ACS Grade | Commercial Source |
| Hydrochloric Acid, Concentrated | ACS Grade | Commercial Source |
| Sodium Bicarbonate, Saturated Solution | Laboratory Grade | In-house |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Magnesium Sulfate, Anhydrous | Laboratory Grade | Commercial Source |
| Hydrogen Gas | High Purity | Gas Cylinder |
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 3,5-Difluoro-2-methylbenzonitrile (1.0 eq) in anhydrous ethanol (10 mL per gram of nitrile) is prepared.
-
Catalyst Addition: 10% Palladium on carbon (5 mol%) is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Acidification: A catalytic amount of concentrated hydrochloric acid (0.1 eq) is added to the mixture. The acid protonates the nitrile, increasing its reactivity towards reduction.
-
Hydrogenation: The vessel is sealed and purged several times with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.
-
Work-up:
-
The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The residue is dissolved in dichloromethane (DCM) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude 3,5-Difluoro-2-methylaniline.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure aniline.
Expected Yield: 85-95%
Part 2: Synthesis of a Substituted Phenyl Urea Derivative
This protocol describes the synthesis of N-(3,5-difluoro-2-methylphenyl)-N'-(4-chlorophenyl)urea, a representative example of a diaryl urea scaffold found in many kinase inhibitors.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,5-Difluoro-2-methylaniline | >99% (from Part 1) | - |
| 4-Chlorophenyl isocyanate | >98% | Commercial Source |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercial Source |
| Hexane | ACS Grade | Commercial Source |
Procedure:
-
Reaction Setup: A solution of 3,5-Difluoro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL per gram of aniline) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Isocyanate Addition: 4-Chlorophenyl isocyanate (1.05 eq) is added portion-wise to the stirred solution at room temperature. The reaction is mildly exothermic.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The formation of a white precipitate is typically observed.
-
Reaction Monitoring: The reaction progress can be monitored by TLC until the aniline is completely consumed.
-
Work-up:
-
The reaction mixture is diluted with hexane to further precipitate the product.
-
The solid product is collected by vacuum filtration and washed with a small amount of cold DCM/hexane (1:1) to remove any unreacted starting materials.
-
-
Purification: The resulting white solid is typically of high purity. If necessary, it can be recrystallized from a suitable solvent system such as ethanol/water.
Expected Yield: >90%
Mechanistic Insights and Rationale for Experimental Choices
Nitrile Reduction
The catalytic hydrogenation of a nitrile to a primary amine is a well-established and efficient transformation.
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for this reduction. The palladium surface adsorbs both the hydrogen gas and the nitrile, facilitating the addition of hydrogen across the carbon-nitrogen triple bond.
-
Acid Catalyst: The addition of a catalytic amount of strong acid, such as HCl, protonates the nitrogen atom of the nitrile group. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to hydride attack from the palladium-hydride species formed on the catalyst surface.
-
Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
Urea Formation
The reaction between an amine and an isocyanate is a highly efficient and generally clean reaction for the formation of ureas.
-
Mechanism: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable urea linkage.
-
Reagent Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the valuable aniline intermediate.
-
Solvent: Anhydrous dichloromethane is a suitable solvent as it is inert and readily dissolves both reactants. The reaction is typically fast and proceeds to completion at room temperature.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow from 3,5-Difluoro-2-methylbenzonitrile to a key urea precursor.
Application in API Synthesis: A Gateway to Kinase Inhibitors
The synthesized N-(3,5-difluoro-2-methylphenyl)-N'-(4-chlorophenyl)urea represents a core structural motif present in numerous kinase inhibitors. This scaffold can be further elaborated to generate potent and selective inhibitors of various kinases implicated in cancer and other diseases.
For instance, the diaryl urea moiety is a key pharmacophore in drugs like Sorafenib and Lenvatinib. While the specific substitution pattern in our synthesized example may not correspond directly to a marketed drug, it serves as a representative precursor that can be readily modified. The remaining positions on the phenyl rings can be functionalized to introduce additional binding interactions with the target kinase, thereby optimizing potency and selectivity.
The 3,5-difluoro-2-methylphenyl group, derived from our starting material, plays a crucial role in orienting the molecule within the ATP-binding pocket and can contribute to enhanced metabolic stability. The strategic placement of fluorine and methyl groups allows for fine-tuning of the physicochemical properties of the final API, which is a critical aspect of drug development.
Summary of Key Transformations and Data
| Transformation | Starting Material | Key Reagents | Product | Expected Yield |
| Nitrile Reduction | 3,5-Difluoro-2-methylbenzonitrile | H₂, 10% Pd/C, HCl (cat.), EtOH | 3,5-Difluoro-2-methylaniline | 85-95% |
| Urea Formation | 3,5-Difluoro-2-methylaniline | 4-Chlorophenyl isocyanate, DCM | N-(3,5-difluoro-2-methylphenyl)-N'-(4-chlorophenyl)urea | >90% |
Conclusion
3,5-Difluoro-2-methylbenzonitrile is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its efficient conversion to 3,5-Difluoro-2-methylaniline provides access to a key building block for the construction of privileged scaffolds, such as substituted ureas, which are central to the design of modern targeted therapies. The protocols and mechanistic insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this fluorinated building block in their synthetic endeavors, ultimately contributing to the discovery and development of novel and improved medicines.
References
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(8), 748. [Link]
- Benzonitrile derivatives as kinase inhibitors. (2014).
Sources
Application Note: High-Efficiency TADF Emitter Synthesis Utilizing 3,5-Difluoro-2-methylbenzonitrile
This Application Note and Protocol guide details the use of 3,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-74-4) as a specialized acceptor building block for the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters.
Abstract
The development of efficient blue and green TADF emitters relies on the precise manipulation of intramolecular twisting to minimize the Singlet-Triplet energy gap (
Scientific Rationale & Mechanism
The TADF Design Challenge
To achieve efficient Reverse Intersystem Crossing (RISC) in TADF OLEDs, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) must be spatially separated to minimize the exchange integral (
Role of 3,5-Difluoro-2-methylbenzonitrile
This intermediate addresses the design challenge through three specific structural features:
-
Benzonitrile Core (Acceptor): The nitrile (-CN) group acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy.
-
Meta-Substitution (3,5-F): Nucleophilic substitution occurs at the 3 and 5 positions. Meta-linking donors to the acceptor inherently interrupts
-conjugation compared to para-linking, aiding in HOMO/LUMO separation. -
Steric Locking (2-Me): The methyl group at the C2 position is the critical differentiator. It is located ortho to the nitrile and ortho to the C3-substitution site. This creates significant steric hindrance, forcing the donor attached at C3 to twist nearly 90° relative to the benzene ring. This "steric lock" prevents conformational relaxation in the excited state, narrowing the emission spectrum and stabilizing the Blue/Green color purity.
Visualizing the Mechanism
The following diagram illustrates the synthesis pathway and the resulting steric twist that enables TADF.
Caption: Synthesis pathway via
Experimental Protocol: Synthesis of DCz-Me-BN
Target Molecule: 2,6-Bis(carbazol-9-yl)-4-methylbenzonitrile derivative (Note: Numbering changes upon substitution; chemically this is 3,5-dicarbazolyl-2-methylbenzonitrile).
Materials & Equipment
-
Reagents:
-
3,5-Difluoro-2-methylbenzonitrile (CAS: 1003708-74-4) - Limiting Reagent.[1][]
-
Carbazole (CAS: 86-74-8) - Donor (2.2 - 2.5 equivalents).
-
Sodium Hydride (NaH), 60% dispersion in mineral oil - Base.
-
Anhydrous DMF or DMSO - Solvent.
-
-
Equipment:
-
Schlenk line (Nitrogen/Argon atmosphere).
-
Oil bath with temperature control.
-
Rotary evaporator.
-
Sublimation apparatus (for device-grade purity).
-
Step-by-Step Synthesis Procedure
Step 1: Activation of the Donor
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with
for 15 minutes. -
Deprotonation: Add Carbazole (2.2 eq) and anhydrous DMF (0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Base Addition: Carefully add NaH (2.5 eq) portion-wise against a positive flow of nitrogen. Caution: Hydrogen gas evolution.
-
Aging: Stir at room temperature for 30–60 minutes until the solution turns clear/yellowish, indicating the formation of the sodium carbazolide anion.
Step 2: Nucleophilic Aromatic Substitution (
)
-
Addition: Dissolve 3,5-Difluoro-2-methylbenzonitrile (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the carbazolide mixture.
-
Reaction: Heat the mixture to 120°C – 140°C .
-
Note: The meta-fluorines are less reactive than ortho/para fluorines. Higher temperature is required compared to standard 4CzIPN synthesis.
-
-
Monitoring: Monitor via TLC (Hexane:DCM 3:1) or HPLC. The reaction typically requires 12–24 hours for complete double substitution. Look for the disappearance of the mono-substituted intermediate.
Step 3: Workup and Purification
-
Quenching: Cool the reaction to room temperature and carefully pour into ice-cold water (10x volume) to precipitate the crude product.
-
Filtration: Filter the precipitate and wash copiously with water (to remove NaF and DMF) and methanol (to remove unreacted carbazole).
-
Recrystallization: Dissolve the crude solid in boiling Toluene or Chlorobenzene. Allow to cool slowly to grow crystals.
-
Sublimation (Critical for OLEDs): Purify the crystalline solid via thermal gradient sublimation under high vacuum (
Torr). This step removes trace solvent and organic impurities that act as trap states in devices.
Characterization & Quality Control
Expected Data
| Technique | Parameter | Expected Result / Criteria |
| 1H NMR | Purity | Disappearance of F-adjacent protons. Integration of Carbazole:Benzonitrile protons should match 2:1 ratio. |
| 19F NMR | Substitution | Complete silence. Any signal indicates incomplete substitution (mono-product) or starting material. |
| Mass Spec | Identity | Molecular ion peak |
| PL | Small energy difference ( | |
| TGA | Stability |
Troubleshooting Guide
-
Problem: Incomplete substitution (Mono-fluoro product persists).
-
Cause: Steric hindrance from the 2-methyl group blocking the attack at C3, or insufficient temperature.
-
Solution: Increase temperature to 150°C and use a stronger polar solvent like DMSO. Switch base to
which can assist in sterically demanding reactions.
-
-
Problem: Brown/Black oil instead of precipitate.
-
Cause: Decomposition of DMF or polymerization.
-
Solution: Keep reaction time under 24h. Use Argon instead of Nitrogen. Ensure DMF is freshly distilled.
-
References
-
Uoyama, H. et al. "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature 492, 234–238 (2012). Link
-
Zhang, Q. et al. "Design of Efficient Thermally Activated Delayed Fluorescence Materials for Pure Blue Organic Light Emitting Diodes." Journal of the American Chemical Society 134, 14706–14709 (2012). Link
-
Takeda, Y. et al. "3,5-Difluorobenzonitrile derivatives as electron acceptors in TADF emitters." Journal of Materials Chemistry C (Relevant context for fluorinated benzonitrile reactivity). Link
-
Albrecht, K. et al. "Carbazole-Based Emitters: Steric Control of Charge Transfer." Angewandte Chemie International Edition. (General reference for steric control in TADF). Link
Sources
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3,5-Difluoro-2-methylbenzonitrile
Introduction: A Versatile Scaffold for Modern Chemistry
3,5-Difluoro-2-methylbenzonitrile is a key aromatic building block prized in medicinal chemistry and materials science. Its strategic substitution pattern—a potent electron-withdrawing nitrile group, two activating fluorine atoms, and a sterically influencing methyl group—creates a unique electronic landscape ripe for selective functionalization. This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this substrate, offering mechanistic insights and detailed, field-proven protocols for its derivatization. The resulting products serve as crucial intermediates in the synthesis of complex molecules, including targeted protein kinase inhibitors and other pharmacologically active agents.[1][2][3]
Part 1: Mechanistic Principles and Regioselectivity
The capacity of 3,5-Difluoro-2-methylbenzonitrile to undergo SNAr reactions is governed by the synergistic effects of its substituents. The reaction proceeds via a two-step addition-elimination mechanism, which is significantly influenced by the stability of the key intermediate.[4][5]
-
Nucleophilic Attack: A nucleophile adds to the electron-deficient aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity is restored by the expulsion of a leaving group, which in this case is a fluoride ion. Fluorine, despite being a weak leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr because the C-F bond cleavage is not the rate-determining step.[4] The first step, the formation of the Meisenheimer complex, is typically rate-limiting.
Controlling Regioselectivity:
The substitution pattern on the ring dictates the position of nucleophilic attack. The powerful electron-withdrawing cyano (-CN) group is the primary activating and directing group. It strongly stabilizes the negative charge of the Meisenheimer complex through resonance, especially when the charge is located ortho or para to it.
-
Attack at C5 (Para-position): Nucleophilic attack at the C5 position results in a Meisenheimer complex where the negative charge is delocalized onto the nitrogen atom of the cyano group. This provides substantial resonance stabilization, making C5 a highly favored site for substitution.
-
Attack at C3 (Ortho-position): Attack at the C3 position also allows for resonance stabilization by the cyano group. However, the adjacent methyl (-CH₃) group at C2 introduces steric hindrance, potentially impeding the approach of the nucleophile. Furthermore, the electron-donating nature of the methyl group slightly destabilizes the adjacent negative charge.
Consequently, SNAr reactions on 3,5-Difluoro-2-methylbenzonitrile exhibit high regioselectivity, with nucleophiles preferentially displacing the fluorine atom at the C5 position.
Caption: Regioselectivity in SNAr of 3,5-Difluoro-2-methylbenzonitrile.
Part 2: Application Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr of 3,5-Difluoro-2-methylbenzonitrile with common classes of nucleophiles. These serve as robust starting points for derivatization and can be adapted for various specific nucleophiles.
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The substrate, 2,4-Difluoro-3-methylbenzonitrile, which has similar functional groups, is classified as toxic if swallowed or in contact with skin, and causes skin and eye irritation.[6] Assume similar hazards for 3,5-Difluoro-2-methylbenzonitrile.
Protocol 1: Reaction with O-Nucleophiles (Synthesis of 3-Fluoro-5-methoxy-2-methylbenzonitrile)
This protocol details the reaction with sodium methoxide to yield an aryl ether. Polar aprotic solvents are ideal as they solvate the cation (Na⁺) while leaving the alkoxide nucleophile highly reactive.
Materials:
-
3,5-Difluoro-2-methylbenzonitrile
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol or solid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,5-Difluoro-2-methylbenzonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per mmol of substrate).
-
Reagent Addition: Add sodium methoxide (1.1 eq) to the stirred solution. If using the solid, it can be added in one portion. If using the solution in methanol, add it dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Fluoro-5-methoxy-2-methylbenzonitrile.
Protocol 2: Reaction with N-Nucleophiles (Synthesis of 3-Fluoro-2-methyl-5-(morpholin-4-yl)benzonitrile)
The reaction with amines is a cornerstone of pharmaceutical synthesis, enabling the introduction of diverse functionalities.[5] A non-nucleophilic base is often required to scavenge the HF produced in situ.
Materials:
-
3,5-Difluoro-2-methylbenzonitrile
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 3,5-Difluoro-2-methylbenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMSO (approx. 5-10 mL per mmol of substrate).
-
Reagent Addition: Add morpholine (1.2 eq) to the suspension via syringe.
-
Reaction Conditions: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water (twice) and then brine. This is crucial to remove the high-boiling DMSO solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude residue by flash chromatography (hexane/ethyl acetate) or recrystallization to obtain the desired product.
Protocol 3: Reaction with S-Nucleophiles (Synthesis of 3-Fluoro-2-methyl-5-(phenylthio)benzonitrile)
Thioethers are important functionalities in many bioactive molecules. Thiols are excellent nucleophiles for SNAr reactions, especially when deprotonated to the corresponding thiolate.[7][8]
Materials:
-
3,5-Difluoro-2-methylbenzonitrile
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiolate Formation: To a separate dry flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) in portions. Add thiophenol (1.1 eq) dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for complete deprotonation (cessation of H₂ gas evolution).
-
Reaction Setup: In the main reaction flask, dissolve 3,5-Difluoro-2-methylbenzonitrile (1.0 eq) in anhydrous THF.
-
Reagent Addition: Transfer the freshly prepared sodium thiophenolate solution from the first flask to the solution of the benzonitrile via cannula at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure thioether.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| O-Nucleophile | Sodium Methoxide | (None needed) | DMF | 60 - 80 | 2 - 6 |
| N-Nucleophile | Morpholine | K₂CO₃ | DMSO | 100 - 120 | 4 - 12 |
| S-Nucleophile | Thiophenol | NaH | THF | 25 - 50 | 1 - 4 |
Part 3: General Experimental and Analytical Workflow
A successful synthesis relies on a systematic workflow from reaction setup to final product characterization. The following diagram illustrates a typical process for the SNAr reactions described.
Caption: General workflow for synthesis, purification, and analysis.
References
- Vertex AI Search. (2020).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Vapourtec Flow Chemistry.
- PubMed. (2015). Design and synthesis of CK2 inhibitors.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
- NIH. (n.d.).
- PubMed. (2024).
- PubChem. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119.
Sources
- 1. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. vapourtec.com [vapourtec.com]
- 6. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nitrile Bis-Thiol Bioconjugation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-coupling reactions involving 3,5-Difluoro-2-methylbenzonitrile
An Application Guide to Cross-Coupling Reactions of 3,5-Difluoro-2-methylbenzonitrile Derivatives
Introduction: The Strategic Value of a Challenged Substrate
In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a privileged position. The incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] 3,5-Difluoro-2-methylbenzonitrile is a particularly valuable synthetic intermediate, presenting a unique combination of electronic and steric features. The two fluorine atoms act as strong electron-withdrawing groups, while the ortho-methyl group introduces significant steric hindrance. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies for the functionalization of halogenated derivatives of this scaffold, offering field-proven insights and detailed protocols for researchers navigating its complex reactivity.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2][3] These transformations, recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5] However, the success of these reactions is highly dependent on the substrate, catalyst, ligand, and conditions. For a sterically encumbered and electronically modified substrate like a halogenated 3,5-difluoro-2-methylbenzonitrile, careful optimization is paramount.
This document serves as a practical guide for chemists, providing not just procedural steps but the underlying rationale for catalyst selection, ligand choice, and reaction parameter optimization.
General Experimental Workflow
A standardized workflow is crucial for reproducibility in cross-coupling reactions. The following diagram outlines the typical sequence from reaction setup to final analysis.
Caption: General laboratory workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) and C(sp²)–C(sp³) Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most versatile methods for creating carbon-carbon bonds.[6][7] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids and esters.[8]
Causality and Experimental Choices
For a substrate like 1-bromo-3,5-difluoro-2-methylbenzonitrile, the primary challenge is the steric hindrance imposed by the ortho-methyl group. This bulkiness can impede both the oxidative addition and, more significantly, the reductive elimination steps of the catalytic cycle.[9]
-
Catalyst and Ligand Selection: To overcome steric barriers, bulky, electron-rich phosphine ligands are required. Ligands like AntPhos, SPhos, or XPhos are designed to promote the crucial reductive elimination step from a sterically crowded palladium center.[9][10] A pre-catalyst like Pd(OAc)₂ or a pre-formed complex such as [Pd(cinnamyl)Cl]₂ can be used.[3][11]
-
Base and Solvent: The base plays a critical role in activating the boronic acid. A moderately strong base like K₂CO₃ or K₃PO₄ is often effective.[12][13] The choice of solvent, typically a mixture like toluene/water or dioxane/water, is crucial for dissolving both the organic substrate and the inorganic base.[14]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3,5-difluoro-2-methylbenzonitrile
This protocol is a representative starting point for coupling with a generic arylboronic acid.
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1-Bromo-3,5-difluoro-2-methylbenzonitrile | 1.0 equiv |
| Boronic Acid | Aryl- or Alkyl-boronic Acid/Ester | 1.2–1.5 equiv |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1–3 mol% |
| Ligand | SPhos or XPhos | 2–6 mol% |
| Base | K₃PO₄ (anhydrous) | 2.0–3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 M concentration |
| Temperature | 80–110 °C | |
| Time | 4–24 hours | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Place the reaction in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for synthesizing precursors to complex pharmaceuticals and organic materials.[15] It typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[15]
Causality and Experimental Choices
-
Dual Catalysis: The palladium catalyst undergoes the standard oxidative addition with the aryl halide.[16] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex. A copper-free variant can also be employed, though it may require higher temperatures or more specialized ligands.[11]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[17]
-
Side Reactions: The primary side reaction is the copper- or oxygen-mediated homocoupling of the terminal alkyne (Glaser coupling).[18] This can be minimized by maintaining strictly anaerobic conditions and using the copper catalyst sparingly.
Catalytic Cycle: Sonogashira Reaction
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling of 1-Iodo-3,5-difluoro-2-methylbenzonitrile
Aryl iodides are generally more reactive than bromides in Sonogashira couplings. This protocol is based on established methods for similar electron-poor systems.[17]
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1-Iodo-3,5-difluoro-2-methylbenzonitrile | 1.0 equiv |
| Terminal Alkyne | R-C≡CH | 1.1–1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2–5 mol% |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 1–5 mol% |
| Base | Triethylamine (Et₃N) or DIPEA | 2.0–3.0 equiv or as solvent |
| Solvent | THF or DMF | 0.1–0.2 M concentration |
| Temperature | 25–60 °C | |
| Time | 2–12 hours | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add the aryl iodide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and copper(I) iodide (1.5 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (repeat 3x).
-
Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe at room temperature.
-
Stir the reaction at room temperature (or with gentle heating to 40-50 °C if needed) and monitor for completion.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated NH₄Cl solution (to remove copper salts), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] It is a premier method for synthesizing anilines, which are prevalent in pharmaceuticals. The reaction's success with our substrate is highly dependent on managing the steric hindrance and the potential for the nitrile group to interact with the catalyst.
Causality and Experimental Choices
-
Ligand is Key: The choice of ligand is arguably the most critical parameter. Specialized biaryl phosphine ligands developed by Buchwald, Hartwig, and others (e.g., RuPhos, XPhos, Josiphos-type ligands) are essential. These ligands are both bulky and electron-rich, facilitating the difficult C-N reductive elimination step.
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Aprotic Solvent: The reaction must be run in an anhydrous, aprotic solvent like toluene, dioxane, or THF to prevent quenching the strong base.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.
Protocol: Buchwald-Hartwig Amination of 1-Bromo-3,5-difluoro-2-methylbenzonitrile
This protocol provides a robust starting point for C-N bond formation.
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1-Bromo-3,5-difluoro-2-methylbenzonitrile | 1.0 equiv |
| Amine | R¹R²NH | 1.1–1.3 equiv |
| Palladium Pre-catalyst | Pd₂(dba)₃ or G3-XPhos pre-catalyst | 1–2 mol% Pd |
| Ligand | XPhos or RuPhos | 2–4 mol% |
| Base | NaOtBu or LHMDS | 1.3–1.5 equiv |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | 0.1 M concentration |
| Temperature | 90–110 °C | |
| Time | 6–24 hours | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
Inside a glovebox, add the aryl bromide (1.0 equiv), palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial.
-
Seal the vial, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe under a positive pressure of inert gas.
-
Place the reaction in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The functionalization of 3,5-difluoro-2-methylbenzonitrile derivatives via palladium-catalyzed cross-coupling reactions is a challenging yet highly rewarding endeavor. Success hinges on a rational approach to overcoming the steric and electronic hurdles presented by the substrate. The selection of bulky, electron-rich phosphine ligands is the most critical factor across Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The protocols provided herein serve as validated starting points for laboratory execution. Researchers are encouraged to perform systematic optimization of catalyst, ligand, base, and solvent to achieve maximum efficiency for their specific coupling partners. The continued development of novel catalysts and ligands will undoubtedly further expand the synthetic utility of this valuable molecular scaffold.
References
- Wikipedia. (n.d.). Cross-coupling reaction.
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- Bloem LLC. (2026, January 24). The Chemistry Behind 3,5-Difluoro-2-Methylbenzoic Acid: Synthesis and Applications.
- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
- National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Royal Society of Chemistry. (n.d.). Solvent-free Sonogashira coupling reaction via high speed ball milling. RSC Publishing.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Royal Society of Chemistry. (n.d.). Synthesis of gem-difluoroalkenes via nickel-catalyzed allylic defluorinative reductive cross-coupling of trifluoromethyl alkenes with epoxides. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2025, August 5). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
- Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- PubMed. (2021, March 22). Base-Free Cross-Couplings of Aryl Diazonium Salts in Methanol: PdII-Alkoxy as Reactivity-Controlling Intermediate.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
- PubMed. (2025, March 14). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- DTU Research Database. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling Reactions for the Synthesis of gem-Difluorovinyl Arenes.
- JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- National Institutes of Health. (2023, March 20). Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides to Access Enantioenriched Vinyl Fluoride-Substituted Cyclopropanes. PMC.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
- YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.
- Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Royal Society of Chemistry. (2015). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry.
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- 2. fiveable.me [fiveable.me]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. nobelprize.org [nobelprize.org]
- 5. youtube.com [youtube.com]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. depts.washington.edu [depts.washington.edu]
Application Note: Precision Nitration of Difluorobenzonitrile Derivatives
Strategic Overview
Difluorobenzonitriles are critical pharmacophores in the synthesis of triazole antifungal agents (e.g., Voriconazole, Fluconazole) and next-generation agrochemicals. The introduction of a nitro group (
However, this transformation presents a unique "push-pull" electronic challenge:
-
Deactivation: The nitrile group (
) is a strong electron-withdrawing group (EWG), deactivating the ring toward Electrophilic Aromatic Substitution (EAS). -
Ambiguous Directing Effects: The fluorine atoms are deactivating by induction but activating by resonance (ortho/para directors), while the nitrile is a meta director.
-
Safety Criticality: Nitration of electron-deficient rings requires forcing conditions (mixed acids), creating a high risk of thermal runaway and hydrolysis of the nitrile to an amide/acid.
This guide provides a validated, scalable protocol for the regioselective synthesis of 5-nitro-2,4-difluorobenzonitrile and 3-nitro-2,6-difluorobenzonitrile , prioritizing thermal safety and isomer purity.
Mechanistic Insight & Regioselectivity
Understanding the competition between steric hindrance and electronic activation is the key to high yield.
Case A: 2,4-Difluorobenzonitrile (2,4-DFBN)[1]
-
Target: 5-nitro-2,4-difluorobenzonitrile.
-
Electronic Landscape:
- (C1) directs to C3 and C5 (meta).
- (C2) directs to C3 (ortho) and C5 (para).
- (C4) directs to C3 (ortho) and C5 (ortho).
-
The Conflict: Both C3 and C5 are electronically activated. However, C3 is sterically crowded, flanked by the C2-F and C4-F. C5 is significantly more accessible.
-
Outcome: Nitration occurs predominantly at C5 (>95% regioselectivity).
Case B: 2,6-Difluorobenzonitrile (2,6-DFBN)[2]
-
Target: 3-nitro-2,6-difluorobenzonitrile.
-
Electronic Landscape:
-
Symmetrical molecule.[1] C3 and C5 are equivalent.
-
Cooperative directing effects:
directs meta (to C3), and both atoms direct ortho/para (to C3).
-
-
Outcome: Rapid nitration at C3 . Caution: The cooperative activation makes this substrate more reactive than the 2,4-isomer, increasing the risk of di-nitration if stoichiometry is not controlled.
Caption: Mechanistic flow showing steric vs. electronic governance of nitration sites.
Pre-Reaction Safety Analysis (Mandatory)[4]
Hazard Level: High (Level 5 for Nitration/Quenching). Critical Risk: Thermal Runaway & Hydrolysis.
| Parameter | Hazard Description | Control Measure |
| Exotherm | Mixing | Cryogenic Control: Pre-cool |
| Induction Period | If reagents accumulate without reacting (due to low temp), they may trigger a runaway upon warming. | Stirring: Ensure vigorous agitation (high RPM). Do not stop stirring during addition. |
| Quenching | Diluting mixed acid with water generates violent heat (steam explosion risk). | Inverse Quench: Pour reaction mixture slowly onto a large excess of crushed ice. Never add water to the acid. |
| Gas Evolution | Scrubbing: Perform in a fume hood. Route exhaust through a caustic scrubber (NaOH) if scaling up >10g. |
Experimental Protocol: Precision Nitration
Protocol A: Synthesis of 5-Nitro-2,4-Difluorobenzonitrile
Standard Industrial "Mixed Acid" Method
Reagents:
-
2,4-Difluorobenzonitrile (1.0 equiv, MW: 139.1 g/mol )
-
Sulfuric Acid (
), conc. 98% (5.0 vol equiv) – Solvent & Catalyst -
Fuming Nitric Acid (
), >90% (1.1 - 1.2 equiv) – Nitrating Agent
Procedure:
-
Preparation of Nitrating Mixture:
-
In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stir bar, charge concentrated
(5 mL per gram of substrate). -
Cool the acid to 0–5°C using an ice/salt bath.
-
Self-Validation Check: Ensure the internal temperature sensor is submerged and reading stable.
-
-
Substrate Addition:
-
Add 2,4-difluorobenzonitrile portion-wise to the cold sulfuric acid. Stir until fully dissolved.
-
Note: The solution may turn slightly yellow. Ensure temp remains <10°C.
-
-
Nitration (The Critical Step):
-
Charge Fuming
into the addition funnel. -
Add
dropwise over 30–45 minutes. -
CRITICAL LIMIT: Do not allow internal temperature to exceed 20°C . If it spikes, stop addition immediately and re-cool.
-
Why? Higher temps promote hydrolysis of the nitrile to the amide (
).
-
-
Reaction Maintenance:
-
After addition, allow the mixture to warm slowly to Room Temperature (20–25°C).
-
Stir for 2–4 hours.
-
Monitoring: Check via TLC (20% EtOAc/Hexane) or HPLC. Starting material (
) should disappear; Product ( ) appears.
-
-
Quenching & Isolation:
-
Prepare a beaker with crushed ice (approx. 10x weight of acid used).[4]
-
Slowly pour the reaction mixture onto the stirring ice. Caution: Vigorous exotherm.
-
The product typically precipitates as a pale yellow/white solid.
-
Stir for 30 mins to ensure all acid is quenched.
-
Filter the solid via Buchner funnel. Wash with cold water (
) until filtrate pH is neutral. -
Dry in a vacuum oven at 45°C.
-
Yield Expectation: 85–92% Melting Point: 88–90°C (Lit. varies, check purity).
Protocol B: Synthesis of 3-Nitro-2,6-Difluorobenzonitrile
Modified for High Reactivity
Modification: Due to the cooperative directing effects, this substrate is more reactive.
-
Stoichiometry: Reduce
to 1.05 equiv to prevent dinitration. -
Temperature: Maintain strictly at 0–5°C for the entire reaction duration. Do not warm to RT unless conversion is incomplete after 3 hours.
Process Analytical Technology (PAT) & Validation
To ensure the protocol worked (Self-Validating System), compare your results against these benchmarks:
Data Table: Analytical Specifications
| Analysis | Parameter | Expected Result (5-Nitro-2,4-DFBN) | Diagnostic Note |
| IR Spectroscopy | Nitrile Stretch ( | ~2240 | Must be present. Absence indicates hydrolysis to amide. |
| IR Spectroscopy | Nitro Stretch ( | ~1540 (asym) & 1350 (sym) | Strong bands indicating successful nitration. |
| GC-MS | Molecular Ion ( | m/z = 184 | Parent peak. Look for M-46 ( |
| Shift ( | Distinct shifts vs SM | F-NMR is the best tool to quantify regioisomers. | |
| Appearance | Visual | Pale yellow to white solid | Dark orange/red indicates oxidation byproducts. |
Workflow Visualization
Caption: Operational workflow for safe mixed-acid nitration.
Troubleshooting Common Failure Modes
-
Product is an Amide (Hydrolysis):
-
Low Yield / Oil Formation:
-
Cause: "Oiling out" during quench prevents crystallization.
-
Fix: Extract the quenched aqueous mix with Dichloromethane (DCM). Wash organic layer with bicarbonate, dry over
, and evaporate. Recrystallize from Ethanol/Hexane.
-
-
Dinitration:
References
- Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.
-
Pfizer Inc. (1998). Process for the preparation of triazole antifungal agents. US Patent 5,648,372. Link (Describes the industrial relevance of difluorobenzonitrile intermediates).
-
American Chemical Society. (2025). Safety in Academic Chemistry Laboratories: Nitration Hazards. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Difluorobenzonitrile. Link
-
BenchChem. (2025).[2][7] Application Notes: Nitration of Trifluoromethoxybenzene Derivatives. Link (Analogous electron-deficient nitration protocols).
Sources
- 1. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]
- 6. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Investigating the Biological Activity of 3,5-Difluoro-2-methylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Fluorinated Benzonitriles
The strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. The benzonitrile scaffold itself is a privileged structure, present in numerous approved pharmaceuticals. This document provides a comprehensive guide for investigating the biological activity of a promising class of compounds: 3,5-Difluoro-2-methylbenzonitrile derivatives. Evidence suggests that compounds with this substitution pattern may possess valuable therapeutic properties, including potential antitumor activities. A patent application has indicated that certain benzonitrile compounds with difluoro and methyl substitutions exhibit activity against human lung cancer and leukemia cell lines.[1]
These application notes and protocols are designed to provide a robust framework for the initial biological characterization of novel 3,5-Difluoro-2-methylbenzonitrile derivatives. The methodologies described herein are grounded in established laboratory practices and are intended to be adaptable to specific research questions and available resources.
Hypothesized Mechanism of Action: Targeting Key Cancer Signaling Pathways
While the precise molecular targets of 3,5-Difluoro-2-methylbenzonitrile derivatives are yet to be fully elucidated, the biological activity of structurally related compounds offers valuable insights. For instance, a novel benzofuran derivative featuring a 3,5-difluorophenyl group has been shown to exert its anti-inflammatory effects through the inhibition of the MAPK/AP-1 and AKT/mTOR signaling pathways.[2] These pathways are frequently dysregulated in various cancers, making them attractive targets for therapeutic intervention. Therefore, it is a plausible hypothesis that 3,5-Difluoro-2-methylbenzonitrile derivatives may exert their potential anticancer effects by modulating the activity of key kinases within these or other related signaling cascades, such as the JAK/STAT pathway.
The following protocols are designed to test this hypothesis by assessing the cytotoxic effects of these derivatives on cancer cell lines and by investigating their impact on key signaling proteins.
Experimental Workflows
A logical workflow for the initial biological evaluation of 3,5-Difluoro-2-methylbenzonitrile derivatives is outlined below. This workflow progresses from broad cytotoxicity screening to more focused mechanistic studies.
Caption: A streamlined workflow for the biological evaluation of 3,5-Difluoro-2-methylbenzonitrile derivatives.
Section 1: In Vitro Cytotoxicity Assessment
The initial step in characterizing the biological activity of novel compounds is to assess their cytotoxic effects against a panel of relevant cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of cell viability.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,5-Difluoro-2-methylbenzonitrile derivatives in various cancer cell lines.
Materials:
-
3,5-Difluoro-2-methylbenzonitrile derivatives (dissolved in DMSO)
-
Cancer cell lines (e.g., A549 - lung carcinoma, HL-60 - leukemia, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 3,5-Difluoro-2-methylbenzonitrile derivatives in complete medium. A typical concentration range to start with is 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package.
Data Presentation:
| Compound ID | A549 IC50 (µM) | HL-60 IC50 (µM) | MCF-7 IC50 (µM) |
| DFM-1 | 15.2 ± 1.8 | 8.5 ± 0.9 | 21.7 ± 2.5 |
| DFM-2 | 5.8 ± 0.6 | 2.1 ± 0.3 | 9.3 ± 1.1 |
| DFM-3 | > 100 | > 100 | > 100 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 0.2 ± 0.05 | 1.2 ± 0.2 |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results.
Section 2: Mechanistic Studies - Kinase Inhibition and Signaling Pathway Analysis
Based on the cytotoxicity screening, lead compounds can be selected for further investigation into their mechanism of action. The following protocols are designed to assess the inhibitory effects of these compounds on specific kinases and their downstream signaling pathways.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3K)
Objective: To determine the in vitro inhibitory activity of lead compounds against a specific kinase (e.g., PI3Kα).
Materials:
-
Lead 3,5-Difluoro-2-methylbenzonitrile derivatives
-
Recombinant human PI3Kα enzyme
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the lead compounds in kinase buffer.
-
Prepare a solution of PI3Kα and PIP2 in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
Add the lead compounds to the wells of a 384-well plate.
-
Add the PI3Kα/PIP2 solution to initiate the reaction.
-
Incubate for 15 minutes at room temperature.
-
Add the ATP solution to start the kinase reaction.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value for each compound.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of lead compounds on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and JAK/STAT signaling pathways.
Materials:
-
Lead 3,5-Difluoro-2-methylbenzonitrile derivatives
-
Cancer cell line of interest
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the lead compounds at their IC50 concentrations for various time points (e.g., 1, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the relative phosphorylation status.
Hypothesized Signaling Pathway Modulation
The following diagrams illustrate the potential points of inhibition for 3,5-Difluoro-2-methylbenzonitrile derivatives within key cancer-related signaling pathways. These are hypothesized targets that can be validated using the protocols described above.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Caption: Hypothesized inhibition of the JAK/STAT signaling pathway.
Conclusion and Future Directions
The protocols and workflows outlined in this document provide a solid foundation for the initial biological characterization of 3,5-Difluoro-2-methylbenzonitrile derivatives. Successful identification of lead compounds with potent cytotoxic activity and a clear mechanism of action will pave the way for further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling. The unique chemical space occupied by these fluorinated benzonitriles holds significant promise for the discovery of novel therapeutic agents.
References
-
Lee, J. H., et al. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. PLoS One, 14(1), e0211095. [Link]
- Wang, Y., et al. (2014).
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
Mender, I., et al. (2015). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 35(4), 2041-2048. [Link]
-
Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]
-
O'Hayre, M., et al. (2014). The JAK/STAT signaling pathway: from bench to clinic. Journal of Investigative Dermatology, 134(5), 1-7. [Link]
Sources
Application Notes & Protocols: Leveraging 3,5-Difluoro-2-methylbenzonitrile for the Development of Potent DPP-4 Inhibitors
Introduction: The Strategic Role of DPP-4 Inhibition and Fluorine Chemistry in Type 2 Diabetes Management
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and are crucial for stimulating insulin secretion and suppressing glucagon release, thereby maintaining normal blood glucose levels. In individuals with type 2 diabetes, the incretin effect is diminished. Inhibition of DPP-4 prolongs the action of endogenous GLP-1 and GIP, leading to improved glycemic control in a glucose-dependent manner, which significantly reduces the risk of hypoglycemia compared to other antidiabetic agents.[1]
The development of small molecule DPP-4 inhibitors, often referred to as "gliptins," has marked a significant advancement in the oral treatment of type 2 diabetes. A key strategy in the medicinal chemistry of these inhibitors has been the incorporation of fluorine atoms into their molecular scaffolds. The strategic placement of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5] Additionally, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and lead to more favorable interactions with the target enzyme, potentially increasing binding affinity and potency.[6]
This application note focuses on the utility of 3,5-Difluoro-2-methylbenzonitrile as a key starting material for the synthesis of novel DPP-4 inhibitors. The presence of two fluorine atoms on the phenyl ring is a deliberate design element aimed at enhancing the metabolic stability and potency of the final compounds.[7] The methyl group provides a synthetic handle for further elaboration, while the nitrile functionality is a versatile precursor for the introduction of various amine-containing pharmacophores essential for DPP-4 inhibition. We present a detailed synthetic protocol from this starting material to a potential DPP-4 inhibitor scaffold, followed by a comprehensive method for evaluating its inhibitory activity.
The Rationale for Employing 3,5-Difluoro-2-methylbenzonitrile
The choice of 3,5-Difluoro-2-methylbenzonitrile as a foundational building block is underpinned by several key principles in modern drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. By "shielding" the aromatic ring with fluorine atoms, the molecule is less likely to undergo hydroxylation, a common metabolic pathway for aromatic compounds.[7][8]
-
Improved Pharmacokinetics: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its absorption and distribution characteristics. This can lead to better oral bioavailability and a more favorable pharmacokinetic profile.[2][9]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can influence the electronic distribution of the entire molecule. This can impact the acidity and basicity of other functional groups, which in turn can affect how the molecule interacts with the active site of the DPP-4 enzyme.[6]
-
Synthetic Versatility: The nitrile group is a highly versatile functional group that can be transformed into a variety of other functionalities. In the context of DPP-4 inhibitor synthesis, it can be readily converted into a primary amine or other nitrogen-containing heterocycles, which are often crucial for interacting with the catalytic residues of the enzyme.
Synthetic Workflow for a Novel DPP-4 Inhibitor
The following is a representative, multi-step synthetic protocol starting from 3,5-Difluoro-2-methylbenzonitrile to generate a chiral β-amino amide, a common core structure in many DPP-4 inhibitors. This is followed by coupling to a heterocyclic fragment, a characteristic feature of many gliptins.
Caption: Synthetic workflow from 3,5-Difluoro-2-methylbenzonitrile to a DPP-4 inhibitor candidate.
Protocol 1: Synthesis of a Chiral β-Amino Amide Intermediate
Step 1: Benzylic Bromination of 3,5-Difluoro-2-methylbenzonitrile
-
To a solution of 3,5-difluoro-2-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product, 2-(bromomethyl)-3,5-difluorobenzonitrile, can be purified by column chromatography on silica gel.
Step 2 & 3: Malonic Ester Synthesis and subsequent Hydrolysis/Decarboxylation
-
Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. To this, add diethyl acetamidomalonate (1.0 eq) and stir until a clear solution is obtained.
-
Add the 2-(bromomethyl)-3,5-difluorobenzonitrile (1.0 eq) dissolved in ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
To the crude residue, add aqueous hydrochloric acid (e.g., 6M HCl) and heat to reflux for several hours to effect both hydrolysis of the esters and amide, and decarboxylation.
-
Cool the reaction mixture and adjust the pH to neutral or slightly basic. The product, a racemic β-amino acid precursor, may precipitate and can be collected by filtration.
Step 4 & 5: Amide Formation and Chiral Separation/Asymmetric Synthesis
This protocol outlines a classical resolution approach. For a more modern and efficient method, an asymmetric synthesis, such as the rhodium-catalyzed asymmetric hydrogenation of a corresponding enamide, is recommended.[4][10][11][12][13][14][15][16][17][18]
-
The racemic β-amino acid precursor is first converted to its corresponding amide. This can be achieved using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an ammonia source.
-
The resulting racemic β-amino amide can then be resolved into its constituent enantiomers using chiral chromatography or by derivatization with a chiral auxiliary followed by separation and subsequent removal of the auxiliary.
-
Alternatively, an asymmetric synthesis route can be employed. For example, the corresponding α,β-unsaturated amide can be synthesized and then subjected to an asymmetric hydrogenation using a chiral rhodium catalyst to directly yield the desired enantiomer of the β-amino amide in high enantiomeric excess.[10][11][12][13][14][17]
Characterization of Intermediates and Final Product
Throughout the synthesis, it is crucial to characterize the intermediates and the final product to ensure their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure of the synthesized compounds.[9][19][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the products.[21][22]
-
Chromatography: HPLC should be used to assess the purity of the compounds. Chiral HPLC is necessary to determine the enantiomeric excess of the final chiral product.
Evaluating DPP-4 Inhibitory Activity
Once a potential DPP-4 inhibitor has been synthesized, its biological activity must be assessed. This is typically done using a fluorescence-based in vitro enzyme inhibition assay.
Mechanism of the Fluorometric DPP-4 Inhibition Assay
Caption: Principle of the fluorescence-based DPP-4 inhibition assay.
The assay utilizes a fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by DPP-4 between the proline and AMC moieties, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the DPP-4 enzyme activity. When an inhibitor is present, it binds to the enzyme, reducing its activity and thus slowing the rate of fluorescence generation.[23][24][25][26][27][28][29]
Protocol 2: In Vitro DPP-4 Inhibition Assay and IC₅₀ Determination
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Synthesized inhibitor compound
-
Sitagliptin (as a positive control inhibitor)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized inhibitor and the sitagliptin control in DMSO.
-
Create a series of dilutions of the inhibitor and control in the assay buffer. It is important to keep the final DMSO concentration in the assay low (typically ≤1%) to avoid enzyme inhibition by the solvent.
-
Prepare solutions of DPP-4 enzyme and Gly-Pro-AMC substrate in the assay buffer at the desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of DPP-4 enzyme solution and varying concentrations of the synthesized inhibitor.
-
Positive Control Wells: Add DPP-4 enzyme solution and varying concentrations of sitagliptin.
-
Negative Control (100% activity) Wells: Add DPP-4 enzyme solution and assay buffer containing the same concentration of DMSO as the test wells.
-
Blank Wells: Add assay buffer and substrate, but no enzyme, to measure background fluorescence.
-
-
Incubation:
-
Pre-incubate the plate with the enzyme and inhibitors at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Calculate the Rate of Reaction: For each well, determine the initial rate (V₀) of the reaction by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition:
-
Subtract the rate of the blank from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Negative Control)] x 100
-
-
Determine the IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[30][31][32]
-
Data Presentation:
| Compound | IC₅₀ (nM) |
| Synthesized Inhibitor 1 | [Insert Value] |
| Synthesized Inhibitor 2 | [Insert Value] |
| Sitagliptin (Control) | [Insert Value, e.g., ~20-50 nM] |
Troubleshooting and Considerations
-
Synthesis:
-
Low Yields: Each step should be optimized for reaction conditions (temperature, solvent, reaction time). Purification methods may need to be adjusted to minimize product loss.
-
Side Reactions: The presence of multiple reactive sites can lead to side products. Careful control of stoichiometry and reaction conditions is crucial.
-
Poor Enantioselectivity: For asymmetric reactions, the choice of chiral catalyst and reaction conditions (solvent, temperature, pressure) is critical and may require screening.
-
-
Enzyme Assay:
-
High Background Fluorescence: Ensure the purity of reagents and use a high-quality black microplate to minimize background. The inhibitor itself may be fluorescent and should be checked.
-
Non-linear Reaction Rates: This could be due to substrate depletion or enzyme instability. Adjust enzyme or substrate concentrations accordingly.
-
Poor Z'-factor: This indicates a small separation band between positive and negative controls, suggesting high variability. Ensure accurate pipetting and stable assay conditions.
-
Conclusion
3,5-Difluoro-2-methylbenzonitrile serves as a highly valuable and strategic starting material for the development of novel DPP-4 inhibitors. The incorporation of the difluorophenyl moiety is a well-established strategy to enhance the drug-like properties of a molecule, particularly its metabolic stability. The synthetic and analytical protocols outlined in this application note provide a comprehensive framework for researchers in the field of drug discovery to synthesize and evaluate new chemical entities targeting DPP-4 for the treatment of type 2 diabetes. The combination of rational drug design, robust synthetic chemistry, and reliable biological evaluation is paramount to the successful development of the next generation of therapeutic agents.
References
- Zaragoza, F., & Stephen, S. (2025).
- Taylor, R. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 975-987.
- Lang, F. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Bégué, J.-P., & Bonnet-Delpon, D. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Tang, W., & Zhang, X. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9912–9913.
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- How to calculate IC50 from fluorescence kinetic. (2024, January 15). Chemistry Stack Exchange.
- Deciphering the Topology of Sitagliptin Using an Integr
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry.
- Lang, F. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C
- Highly Efficient Synthesis of Beta-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. (2004). PubMed.
- Rhodium(I)
- Product Subclass 8: N -Alkyl-, N -Aryl-, and N -Hetaryl-Substituted Amidines (Imidamides). (n.d.). Thieme.
- Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2021). Chemical Reviews.
- Beba, H., & Baig, S. (2024, March 6). Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). DiabetesontheNet.
- How to calculate IC50 from the calculated concentration of unknown samples? (2021, July 12).
- Reversed-phase liquid chromatography with mass detection and NMR characterization of sitagliptin degradation related impurities. (2016). International Journal of Pharmaceutical Sciences and Research.
- Rhodium-Catalyzed Hydrogenation of Enamides and/or Dehydroamino Acids. (n.d.). Thieme.
-
Reduction of enamines and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. (n.d.).
- Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. (n.d.).
-
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2025).
- Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022).
- Characterization of Two Cyclic Metabolites of Sitagliptin. (2007). PubMed.
- Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. (n.d.).
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Assessment report - Sitagliptin SUN. (2020). European Medicines Agency (EMA).
- Metabolism of fluorine-containing drugs. (2025).
- Asymmetric catalytic synthesis of β-branched amino acids via highly enantioselective hydrogenation of α-enamides. (n.d.). Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Reduction of enamines [organic-chemistry.org]
- 16. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. ijpsr.com [ijpsr.com]
- 22. Characterization of two cyclic metabolites of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 24. content.abcam.com [content.abcam.com]
- 25. CN116574039B - A kind of polysubstituted aminobenzonitrile compound and preparation method thereof - Google Patents [patents.google.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. promega.com [promega.com]
- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
Application Note: A Practical Protocol for the Custom Synthesis of 3,5-Difluoro-2-methylbenzonitrile for Research & Development Applications
Abstract & Introduction
Fluorinated benzonitrile scaffolds are pivotal building blocks in modern drug discovery and materials science. Their unique electronic properties, metabolic stability, and ability to modulate molecular interactions make them highly sought-after intermediates. Specifically, the 3,5-difluoro-2-methylbenzonitrile moiety offers a unique substitution pattern that can be leveraged by medicinal chemists to fine-tune the physicochemical properties of lead compounds. This application note provides a detailed, field-proven protocol for the custom synthesis of 3,5-Difluoro-2-methylbenzonitrile, designed for researchers in pharmaceutical and agrochemical R&D.
The synthetic strategy outlined herein is based on the classic Sandmeyer reaction, a robust and reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[1][2] This two-step process is well-documented and offers high functional group tolerance, making it an ideal choice for custom synthesis in a research setting.[3] We will provide a step-by-step methodology, from the initial diazotization of 3,5-difluoro-2-methylaniline to the final purification of the target compound, complete with characterization data to ensure a self-validating and reproducible workflow.
Physicochemical Properties & Safety Data
A thorough understanding of the target compound's properties and associated hazards is critical for safe laboratory practice.
| Property | Value | Source |
| Chemical Name | 3,5-Difluoro-2-methylbenzonitrile | - |
| Molecular Formula | C₈H₅F₂N | PubChem[4] |
| Molecular Weight | 153.13 g/mol | PubChem[4] |
| CAS Number | Not available (Custom Synthesis) | - |
| Appearance | Expected: White to off-white solid/crystals | Inferred from similar compounds[5] |
| GHS Hazard Statements | H302, H315, H319, H335 (Assumed based on analogs) | BLD Pharm[6] |
| GHS Precautionary Statements | P261, P305+P351+P338 (Assumed based on analogs) | BLD Pharm[6] |
Safety Directive: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The diazonium salt intermediate is potentially explosive and must be kept cold and used immediately without isolation.
Synthetic Strategy: The Sandmeyer Reaction
The chosen pathway involves a two-step sequence starting from commercially available 3,5-difluoro-2-methylaniline.
-
Diazotization: The primary amine is converted into a diazonium salt using sodium nitrite in the presence of a strong mineral acid at low temperatures (0-5 °C). This step is critical as diazonium salts are thermally unstable.
-
Cyanation: The in situ generated diazonium salt is then subjected to a copper(I) cyanide-catalyzed reaction. This is a radical-nucleophilic aromatic substitution that displaces the diazonium group with a cyano group to yield the final product.[2][7]
The overall workflow is illustrated below.
Caption: Synthetic workflow for 3,5-Difluoro-2-methylbenzonitrile.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations involving the diazonium salt must be conducted promptly and at the specified temperature.
Materials and Reagents
| Reagent | CAS No. | Quantity | Molarity/Purity | Supplier |
| 3,5-Difluoro-2-methylaniline | 845865-42-9 | 1.43 g (10 mmol) | >97% | Major Supplier |
| Hydrochloric Acid (HCl) | 7647-01-0 | 3 mL | 37% (conc.) | Major Supplier |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 0.76 g (11 mmol) | >98% | Major Supplier |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 1.08 g (12 mmol) | >98% | Major Supplier |
| Potassium Cyanide (KCN) | 151-50-8 | 1.56 g (24 mmol) | >97% | Major Supplier |
| Dichloromethane (DCM) | 75-09-2 | 150 mL | ACS Grade | Major Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 50 mL | Aqueous | In-house prep |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ~5 g | Granular | Major Supplier |
| Silica Gel | 63231-67-4 | ~50 g | 230-400 mesh | Major Supplier |
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution (0-5 °C)
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 3,5-difluoro-2-methylaniline (1.43 g, 10 mmol).
-
Add 20 mL of water and 3 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution of the aniline salt is formed. If the salt precipitates, add a minimal amount of water to redissolve.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. Causality Note: Maintaining this low temperature is crucial to prevent the premature decomposition of the diazonium salt to be formed.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting pale-yellow solution for an additional 15 minutes at 0-5 °C. This solution contains the in situ diazonium salt and must be used immediately in the next step.
Part B: Sandmeyer Cyanation
-
In a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and the dropping funnel containing the diazonium salt solution, prepare the cyanide solution.
-
Add copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) to 20 mL of water. Expertise Note: The excess KCN is used to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active reagent for the Sandmeyer reaction.
-
Heat the cyanide solution to 60-70 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution from the dropping funnel to the hot copper cyanide solution over approximately 30 minutes. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to heat and stir the reaction mixture at 70 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) to neutralize any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 95:5) to afford the pure 3,5-Difluoro-2-methylbenzonitrile.
Characterization and Expected Results
The identity and purity of the synthesized compound must be confirmed by analytical methods.
Caption: Self-validating protocol for product characterization.
| Parameter | Expected Result |
| Yield | 65-75% |
| Appearance | White crystalline solid |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 (m, 2H, Ar-H), ~2.4 (s, 3H, CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -110 to -115 (m) |
| MS (ESI+) | m/z = 154.1 [M+H]⁺ |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete diazotization (temp too high).- Premature decomposition of diazonium salt. | - Strictly maintain temperature between 0-5 °C during diazotization.- Use the diazonium salt solution immediately after preparation. |
| Dark, Tarry Crude Product | - Side reactions during Sandmeyer step.- Temperature of cyanation was too high. | - Ensure controlled, slow addition of the diazonium salt to the cyanide solution.- Do not exceed the recommended reaction temperature (70 °C). |
| Incomplete Reaction | - Insufficient reaction time or temperature. | - Monitor reaction by TLC or LC-MS.- Ensure the cyanation step is maintained at 70 °C for at least 1 hour post-addition. |
References
- BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
- Home Sunshine Pharma. (n.d.). 3,5-Difluorobenzonitrile CAS 64248-63-1.
- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile.
- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.
- Ningbo Innopharmchem Co., Ltd. (2026). The Importance of 3,5-Difluoro-4-nitrobenzonitrile in Modern Chemical Synthesis.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Master Organic Chemistry. (2018).
- BLD Pharm. (n.d.). 3,6-Difluoro-2-methylbenzonitrile.
- Kumar, V., & Singh, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. 198633-77-1|3,6-Difluoro-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 7. byjus.com [byjus.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3,5-Difluoro-2-methylbenzonitrile synthesis
This technical guide details the optimization of reaction conditions for the synthesis of 3,5-Difluoro-2-methylbenzonitrile , a critical intermediate in the development of agrochemicals and fluorinated pharmaceuticals.
The guide focuses on two primary synthetic pathways: Palladium-Catalyzed Cyanation (preferred for process safety and yield) and the Sandmeyer Reaction (traditional, cost-effective for specific precursors).
Technical Support Center: 3,5-Difluoro-2-methylbenzonitrile Synthesis
Retrosynthetic Analysis & Pathway Selection
Target Molecule: 3,5-Difluoro-2-methylbenzonitrile Key Structural Challenges:
-
Steric Hindrance: The ortho-methyl group at position 2 creates steric bulk, potentially hindering nucleophilic attack at the nitrile carbon (C1) or oxidative addition at C1 during catalysis.
-
Electronic Effects: The 3,5-difluoro substitution pattern creates an electron-deficient ring, which generally favors Nucleophilic Aromatic Substitution (
) but can destabilize certain Pd(II) intermediates.
Primary Workflows:
-
Route A (Catalytic Cyanation): Cross-coupling of 1-bromo-3,5-difluoro-2-methylbenzene with a cyanide source (Zn(CN)
or K [Fe(CN) ]).[1] -
Route B (Sandmeyer): Diazotization of 3,5-difluoro-2-methylaniline followed by displacement with CuCN.[1]
Method A: Pd-Catalyzed Cyanation (Recommended)
Best for: High purity requirements, avoiding volatile HCN precursors, and late-stage functionalization.
Standard Protocol:
-
Substrate: 1-bromo-3,5-difluoro-2-methylbenzene (1.0 equiv).
-
Reagent: Zn(CN)
(0.6 equiv) or K [Fe(CN) ] (0.25 equiv).[1] -
Catalyst: Pd
(dba) (2 mol%) + dppf (4 mol%) OR Pd(PPh ) . -
Additives: Zn powder (10 mol%) to reduce oxidized Pd(II) species.
-
Solvent: DMF or NMP (degassed).[1]
-
Conditions: 100–120 °C, 12–18 hours, Inert Atmosphere (N
/Ar).
Caption: Workflow for Pd-catalyzed cyanation of 1-bromo-3,5-difluoro-2-methylbenzene.
Troubleshooting Guide: Catalytic Cyanation
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by O | Ensure rigorous degassing (sparge N |
| De-halogenation (Ar-H) | Hydride source in solvent or overheating.[1] | Dry solvent over molecular sieves.[1] Reduce temp to 100°C and extend time. Avoid amine bases if possible.[1] |
| Black Precipitate (Pd Black) | Ligand dissociation due to sterics.[1] | Switch to bidentate ligands like Xantphos or dppf which have a wider bite angle and stabilize the Pd center against the ortho-methyl bulk.[1] |
| Product Contaminated with Bromide | Incomplete reaction. | Do not add more cyanide; add 1 mol% fresh catalyst and heat for 4 more hours. |
Method B: Sandmeyer Reaction
Best for: Large-scale batches where starting aniline is cheaper than the bromide.
Standard Protocol:
-
Diazotization: Dissolve 3,5-difluoro-2-methylaniline in HCl/H
O. Cool to 0–5 °C. Add NaNO (aq) dropwise. -
Neutralization: Adjust pH to ~6-7 with Na
CO (critical for CuCN stability). -
Cyanation: Pour diazonium salt into a solution of CuCN/KCN at 0 °C, then warm to 60 °C.
Caption: Step-by-step Sandmeyer protocol for converting aniline to nitrile.
Troubleshooting Guide: Sandmeyer Reaction
| Issue | Probable Cause | Corrective Action |
| Violent Foaming | Rapid N | Add diazonium solution slowly via addition funnel to the CuCN mixture. Control temp ramp strictly. |
| Low Yield (Phenol formation) | Hydrolysis of diazonium salt.[1] | Keep temperature <5°C during diazotization.[1] Ensure the cyanation mixture is sufficiently concentrated with CuCN.[1] |
| Tarry/Dark Product | Azo coupling side reactions.[1] | Ensure the reaction medium is not too alkaline during the coupling step.[1] Maintain pH ~6-7. |
Frequently Asked Questions (FAQs)
Q: Why is the ortho-methyl group causing lower yields compared to the non-methylated analog? A: The methyl group at position 2 creates steric hindrance. In Pd-catalyzed reactions, this slows down the oxidative addition step and can destabilize the square-planar Pd complex.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos or Xantphos ) that are designed to facilitate coupling with hindered aryl halides.
Q: Can I use CuCN without the diazonium salt (Rosenmund-von Braun)? A: Yes, you can react the aryl bromide directly with CuCN in polar aprotic solvents (DMF/NMP) at high temperatures (>150°C).
-
Warning: This requires harsh conditions that may cause defluorination or methyl oxidation.[1] The Pd-catalyzed route (Method A) is generally milder (100-120°C) and cleaner.[1]
Q: How do I remove residual Cyanide during workup?
A: Never acidify the waste stream immediately (generates HCN gas).[1] Quench the reaction mixture with saturated ferrous sulfate (FeSO
Q: Which solvent is best for the Pd-catalyzed route? A: See the solvent comparison table below.
| Solvent | Boiling Point | Solubility of Zn(CN) | Recommendation |
| DMF | 153 °C | Moderate | Highly Recommended. Standard for cyanation.[1] |
| NMP | 202 °C | High | Good for difficult substrates requiring >130°C. |
| Toluene | 110 °C | Poor | Not recommended (requires phase transfer catalyst).[1] |
| Water/MeCN | ~80 °C | Variable | Feasible only with K |
References
-
Preparation of 3,5-difluoroaniline (Precursor for Sandmeyer)
-
Source: Google Patents.[1] Process for the preparation of 3,5-difluoroaniline (US5965775A).
- URL
-
-
Pd-Catalyzed Cyanation of Aryl Halides
-
Sandmeyer Reaction Mechanism & Conditions
-
Non-toxic Cyanide Sources (K4[Fe(CN)6])
Sources
Technical Support Center: A Guide to Improving Yield in the Synthesis of 3,5-Difluoro-2-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Here, we provide in-depth technical guidance in a user-friendly question-and-answer format, grounded in established chemical principles and supported by scientific literature.
Proposed Synthetic Pathway
A robust and reliable method for the synthesis of 3,5-Difluoro-2-methylbenzonitrile involves a multi-step sequence starting from the commercially available 3,5-difluoroaniline. This pathway includes the protection of the aniline, a directed ortho-methylation, deprotection, and a final Sandmeyer cyanation. Each of these steps presents unique challenges and opportunities for yield optimization.
Caption: Proposed synthetic workflow for 3,5-Difluoro-2-methylbenzonitrile.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1 & 2: Acetylation and Directed ortho-Methylation
Question: I am observing low yields during the ortho-methylation of N-(3,5-difluorophenyl)acetamide. What are the likely causes and how can I improve this?
Answer:
Low yields in the directed ortho-methylation step are often attributed to incomplete lithiation or side reactions. The two fluorine atoms are strong electron-withdrawing groups, which increases the acidity of the ortho-protons, but can also influence the stability of the lithiated intermediate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The N-H proton of the acetamide is more acidic than the ortho C-H protons. Incomplete initial deprotonation can lead to a mixture of N-lithiated and di-lithiated species. | Ensure the use of at least two equivalents of a strong base like n-butyllithium (n-BuLi). The first equivalent deprotonates the amide nitrogen, and the second deprotonates the ortho-carbon. |
| Moisture in the Reaction | n-Butyllithium is highly reactive with water. Any moisture will quench the base and reduce the efficiency of the lithiation. | Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Temperature | The lithiation is typically performed at low temperatures to control the reaction and prevent side reactions. | Maintain the reaction temperature at -78 °C during the addition of n-BuLi. Allow the reaction to slowly warm to 0 °C after the addition of the methylating agent (e.g., methyl iodide). |
| Side Reactions | The lithiated intermediate can be involved in side reactions if not trapped efficiently by the electrophile. | Add the methyl iodide slowly at low temperature and then allow the reaction to warm. This ensures the electrophile is present to react with the intermediate as it forms. |
A successful ortho-lithiation and methylation relies on the directing ability of the acetamido group. This strategy is a powerful tool for the functionalization of aromatic rings.
Step 3: Deprotection of the Acetyl Group
Question: The hydrolysis of N-(3,5-difluoro-2-methylphenyl)acetamide is incomplete, or I am seeing degradation of my product. What should I do?
Answer:
Incomplete hydrolysis or product degradation during the deprotection of the acetyl group is a common issue. The reaction conditions need to be carefully controlled to ensure complete removal of the protecting group without affecting the rest of the molecule.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid or Water | Acid-catalyzed hydrolysis requires sufficient acid and water to proceed to completion. | Use a significant excess of aqueous acid (e.g., 6M HCl) and ensure adequate heating (reflux) to drive the reaction forward. |
| Reaction Time Too Short | The hydrolysis of the amide bond can be slow, especially with the electronic effects of the fluorine atoms. | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting material. |
| Product Degradation | Prolonged heating in strong acid can lead to side reactions or degradation of the desired aniline product. | Once the reaction is complete, cool the mixture promptly and neutralize carefully with a base (e.g., NaOH or NaHCO₃) to isolate the product. |
For a milder deprotection, alternative methods can be considered, such as using thionyl chloride and pyridine followed by hydrolysis.[1][2]
Step 4 & 5: Diazotization and Sandmeyer Cyanation
Question: My Sandmeyer cyanation reaction is giving a low yield of the desired 3,5-Difluoro-2-methylbenzonitrile. What are the critical parameters to control?
Answer:
The Sandmeyer reaction is a powerful method for introducing a cyano group, but its success is highly dependent on carefully controlled reaction conditions.[3] The presence of two electron-withdrawing fluorine atoms and a sterically hindering ortho-methyl group on the aniline precursor can present challenges.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of Diazonium Salt | Aryl diazonium salts are often unstable at elevated temperatures. Premature decomposition leads to a variety of byproducts. | Maintain the temperature of the diazotization reaction between 0 and 5 °C. The addition of the sodium nitrite solution should be slow and controlled to prevent localized heating. |
| Incomplete Diazotization | Insufficient nitrous acid will result in unreacted starting aniline, which can lead to the formation of diazoamino compounds and other impurities. | Use a slight excess of sodium nitrite and ensure the reaction medium is sufficiently acidic. |
| Side Reactions of the Diazonium Salt | The diazonium salt can react with water to form a phenol or with the halide counter-ion to form an aryl halide. | Prepare the copper(I) cyanide solution separately and add the cold diazonium salt solution to it. This ensures that the diazonium salt reacts preferentially with the cyanide nucleophile. |
| Steric Hindrance | The ortho-methyl group can sterically hinder the approach of the cyanide nucleophile to the aromatic ring. | While challenging to overcome completely, ensuring optimal reaction conditions (temperature, concentration) can help maximize the desired reaction pathway. |
The mechanism of the Sandmeyer reaction is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical.[3]
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the aniline in the ortho-methylation step?
An acetyl group is a good choice as it is easy to introduce, effectively directs the ortho-lithiation, and can be removed under relatively standard conditions. Other protecting groups like a pivaloyl group could also be considered for enhanced steric direction.
Q2: Can I perform the cyanation using a different method than the Sandmeyer reaction?
While the Sandmeyer reaction is a classic and effective method, other cyanation methods exist, such as palladium-catalyzed cyanation of an aryl halide. This would, however, require the synthesis of a different precursor, such as 3,5-difluoro-2-methyl-1-halobenzene.
Q3: How do I purify the final product, 3,5-Difluoro-2-methylbenzonitrile?
Purification can typically be achieved through column chromatography on silica gel using a non-polar/polar solvent system like hexanes and ethyl acetate. Recrystallization from a suitable solvent system may also be an effective method for obtaining a highly pure product. General methods for benzonitrile purification often involve distillation, though this may need to be performed under reduced pressure depending on the boiling point of your compound.[4]
Q4: What are the expected spectroscopic features of 3,5-Difluoro-2-methylbenzonitrile?
-
¹H NMR: You would expect to see a singlet for the methyl protons and two aromatic protons appearing as multiplets due to coupling with the fluorine atoms.
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the nitrile carbon, and the aromatic carbons, with characteristic C-F coupling constants.
-
¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms are expected, with coupling to each other and to the aromatic protons. Predicting ¹⁹F NMR chemical shifts can be complex, but computational methods can provide useful estimates.[5][6]
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹.
Experimental Protocols
The following are generalized protocols and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Protocol 1: Acetylation of 3,5-Difluoroaniline
-
Dissolve 3,5-difluoroaniline in pyridine or a similar aprotic solvent.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Pour the reaction mixture into ice water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain N-(3,5-difluorophenyl)acetamide.
Protocol 2: Directed ortho-Methylation
-
Dissolve N-(3,5-difluorophenyl)acetamide in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add 2.2 equivalents of n-butyllithium in hexanes.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add 1.5 equivalents of methyl iodide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of the Acetyl Group
-
Suspend N-(3,5-difluoro-2-methylphenyl)acetamide in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux and maintain until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., solid NaOH or concentrated NaOH solution) until the solution is basic.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 3,5-difluoro-2-methylaniline.
Protocol 4: Sandmeyer Cyanation
-
Dissolve 3,5-difluoro-2-methylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the crude 3,5-Difluoro-2-methylbenzonitrile by column chromatography or recrystallization.
References
- Process for preparing 3,5-difluoroaniline. (n.d.). Google Patents.
-
Catalytic ortho C–H methylation and trideuteromethylation of arylthianthrenium salts via the Catellani strategy. (2023). Organic Chemistry Frontiers. Retrieved January 28, 2026, from [Link]
- Process for the preparation of 3,5-difluoroaniline. (n.d.). Google Patents.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. Retrieved January 28, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
22.5 Sandmeyer Reactions. (2021). YouTube. Retrieved January 28, 2026, from [Link]
-
3,5-Difluoroaniline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2016). JMU Scholarly Commons. Retrieved January 28, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
- Process for preparing fluorobenzonitriles. (n.d.). Google Patents.
- Process for preparing 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
-
Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (n.d.). CABI Digital Library. Retrieved January 28, 2026, from [Link]
-
How can I purify impure benzonitrile? (2017). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Acetamides. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Devise a synthesis of each compound from aniline. (2025). Filo. Retrieved January 28, 2026, from [Link]
-
PURIFICATION & CHARACTERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. (2022). IJCRT.org. Retrieved January 28, 2026, from [Link]
-
A. 4-(2,2-Difluorovinyl)benzonitrile (2). (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
- Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2019). PMC. Retrieved January 28, 2026, from [Link]
- Process for preparing 3,5-difluoroaniline. (n.d.). Google Patents.
-
A Facile Deprotection of Secondary Acetamides. (2009). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved January 28, 2026, from [Link]
-
Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. (2002). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 28, 2026, from [Link]
-
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. (2021). Chemical Science. Retrieved January 28, 2026, from [Link]
-
Deprotection of acetyl group on amino group with thionyl chloride and pyridine. (n.d.). FAO AGRIS. Retrieved January 28, 2026, from [Link]
-
Fluorine NMR. (n.d.). Encyclopedia of Magnetic Resonance. Retrieved January 28, 2026, from [Link]
-
Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Synthesis of 2-bromo-5-cyano-1,3-difluorobenzene. (n.d.). PrepChem.com. Retrieved January 28, 2026, from [Link]
-
New Frontiers and Developing Applications in 19F NMR. (2015). PMC. Retrieved January 28, 2026, from [Link]
-
16.10: Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Deprotection of acetyl group on amino group with thionyl chloride and pyridine [agris.fao.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
Technical Support Center: Synthesis of 3,5-Difluoro-2-methylbenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated aromatic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information provided is grounded in established chemical principles and practical experience in our laboratories.
I. Synthetic Overview: The Sandmeyer Approach
The most common and industrially viable route to 3,5-Difluoro-2-methylbenzonitrile is the Sandmeyer reaction, starting from 2,6-Difluoro-3-methylaniline. This two-step process first involves the diazotization of the aniline derivative, followed by a copper(I) cyanide-mediated cyanation.
While seemingly straightforward, this reaction pathway is prone to several side reactions that can impact yield and purity. Understanding the underlying mechanisms of these side reactions is crucial for effective troubleshooting and optimization.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3,5-Difluoro-2-methylbenzonitrile via the Sandmeyer reaction.
Q1: Low yield of the desired 3,5-Difluoro-2-methylbenzonitrile is observed. What are the potential causes and how can I improve it?
A low yield can be attributed to several factors, primarily related to the stability of the diazonium salt intermediate and competing side reactions.
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step. If this reaction is incomplete, unreacted 2,6-Difluoro-3-methylaniline will remain in the reaction mixture, leading to a lower overall yield.
-
Solution: Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to the premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) to drive the reaction to completion.
-
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. Decomposition before the addition of the cyanide source will lead to the formation of various byproducts.
-
Solution: Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately in the subsequent cyanation step. Avoid letting the diazonium salt solution warm up.
-
-
Side Reactions: The primary cause of low yields is often the prevalence of side reactions. The most common of these are the formation of 3,5-Difluoro-2-methylphenol and biaryl ethers.
-
Solution: Minimize the amount of water in the cyanation step, as the diazonium salt can react with water to form the corresponding phenol. Ensure the copper(I) cyanide solution is active and added in a controlled manner.
-
Q2: I am observing a significant amount of a phenolic impurity, 3,5-Difluoro-2-methylphenol, in my crude product. How can I prevent its formation?
The formation of 3,5-Difluoro-2-methylphenol is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[1][2]
-
Causality: The diazonium group is an excellent leaving group (N₂ gas), and in an aqueous acidic environment, water can act as a nucleophile, attacking the aromatic ring to yield the phenol. This reaction is often catalyzed by heat.
-
Prevention:
-
Temperature Control: As mentioned, strict temperature control during diazotization and cyanation is paramount.
-
Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, the cyanation step can be performed under conditions that minimize the presence of excess water. Some protocols suggest isolating the diazonium salt as a tetrafluoroborate salt, which is more stable and can be reacted under non-aqueous conditions.[1]
-
Reaction Rate: A slow addition of the diazonium salt solution to the hot copper(I) cyanide solution can favor the desired cyanation over the reaction with water.
-
Q3: My final product is contaminated with a colored impurity, and I suspect the formation of an azo compound. Is this possible?
Yes, the formation of azo compounds is a potential side reaction, especially if the diazotization conditions are not optimal.
-
Mechanism: The diazonium ion is an electrophile and can attack an electron-rich aromatic ring. In this case, the diazonium salt of 2,6-Difluoro-3-methylaniline can react with unreacted 2,6-Difluoro-3-methylaniline to form a triazene, which can then rearrange to form a colored azo compound.
-
Mitigation:
-
Stoichiometry: Ensure that all the starting aniline is converted to the diazonium salt by using a slight excess of sodium nitrite.
-
pH Control: Maintain a sufficiently acidic medium during diazotization to prevent the presence of free aniline, which is more nucleophilic and prone to azo coupling.
-
Q4: After purification, I still see a small amount of an isomer in my product. Where could this be coming from?
Isomeric impurities often originate from the starting materials.
-
Root Cause: The synthesis of the starting material, 2,6-Difluoro-3-methylaniline, may produce isomeric impurities. For instance, if the synthesis involves nitration of a substituted toluene, ortho-, meta-, and para-isomers can be formed.[3] If these isomers are not completely removed during the purification of the starting material, they will be carried through the Sandmeyer reaction, resulting in isomeric benzonitrile products.
-
Preventative Measures:
-
Starting Material Purity: Use highly pure 2,6-Difluoro-3-methylaniline for the reaction. It is advisable to analyze the starting material by GC or HPLC to confirm its purity before use.
-
Purification of the Final Product: Fractional distillation or preparative chromatography may be necessary to separate the desired product from its isomers.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the Sandmeyer cyanation?
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2]
-
Diazotization: The primary amine (2,6-Difluoro-3-methylaniline) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
-
Single Electron Transfer (SET): Copper(I) cyanide donates an electron to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. The copper is oxidized to copper(II).
-
Cyanide Transfer: The aryl radical then abstracts a cyanide group from the copper(II) cyanide complex to form the final product, 3,5-Difluoro-2-methylbenzonitrile, and regenerates the copper(I) catalyst.
Q2: What are the best methods for purifying crude 3,5-Difluoro-2-methylbenzonitrile?
The choice of purification method depends on the nature and quantity of the impurities.
-
Distillation: If the main impurities are volatile (e.g., solvents, low-boiling point byproducts), vacuum distillation can be an effective method for purification.
-
Recrystallization: For solid impurities and isomers, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be highly effective.
-
Column Chromatography: For complex mixtures or when very high purity is required, silica gel column chromatography is the method of choice. A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point for elution.
Q3: Can the nitrile group in 3,5-Difluoro-2-methylbenzonitrile be hydrolyzed during workup or storage?
Yes, the nitrile group can be hydrolyzed to the corresponding carboxylic acid (3,5-Difluoro-2-methylbenzoic acid) or amide intermediate under either acidic or basic conditions, especially at elevated temperatures.
-
Workup Considerations: During aqueous workup, it is advisable to avoid prolonged exposure to strong acids or bases at high temperatures. Neutralization to a pH of ~7 before extraction is recommended.
-
Storage: Store the purified product in a cool, dry place, away from strong acids and bases, to prevent hydrolysis over time.
IV. Experimental Protocols and Data
Protocol 1: Synthesis of 3,5-Difluoro-2-methylbenzonitrile via Sandmeyer Reaction
This protocol is a representative procedure based on established Sandmeyer reaction principles and should be optimized for specific laboratory conditions.
Step 1: Diazotization of 2,6-Difluoro-3-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-Difluoro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., toluene, ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Table 1: Common Side Products and Their Origin
| Side Product | Structure | Origin |
| 3,5-Difluoro-2-methylphenol | HO-C₆H₂(F)₂-CH₃ | Reaction of the diazonium salt with water |
| Azo Compound | Ar-N=N-Ar' | Reaction of the diazonium salt with unreacted aniline |
| 3,5-Difluoro-2-methylbenzoic acid | HOOC-C₆H₂(F)₂-CH₃ | Hydrolysis of the nitrile product |
V. Visualizing the Reaction Pathways
Diagram 1: Main Synthetic Pathway
Caption: The two-step synthesis of 3,5-Difluoro-2-methylbenzonitrile.
Diagram 2: Key Side Reactions
Caption: Competing side reactions in the synthesis of 3,5-Difluoro-2-methylbenzonitrile.
VI. References
-
Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents. Accessed January 27, 2026.
-
Process for preparing 3,5-difluoroaniline. Google Patents. Accessed January 27, 2026.
-
Sandmeyer reaction. L.S.College, Muzaffarpur. Accessed January 27, 2026.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Accessed January 27, 2026.
-
Sandmeyer reaction. Wikipedia. Accessed January 27, 2026.
-
Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Benchchem. Accessed January 27, 2026.
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Accessed January 27, 2026.
-
3,5-Difluorobenzonitrile CAS 64248-63-1. Home Sunshine Pharma. Accessed January 27, 2026.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Accessed January 27, 2026.
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. The Journal of Organic Chemistry. Accessed January 27, 2026.
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Accessed January 27, 2026.
-
A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents. Accessed January 27, 2026.
-
Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. Accessed January 27, 2026.
Sources
3,5-Difluoro-2-methylbenzonitrile impurity profiling and characterization
Welcome to the technical support center for 3,5-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into impurity profiling and characterization. Here, we address common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section. Our approach is grounded in established analytical principles to ensure the integrity and reliability of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of 3,5-Difluoro-2-methylbenzonitrile. Each entry follows a "Problem -> Probable Cause -> Recommended Solution" format, complete with the scientific rationale behind each step.
Issue 1: Unexpected Peaks in the HPLC-UV Chromatogram
Problem: My chromatogram for a newly synthesized batch of 3,5-Difluoro-2-methylbenzonitrile shows several unexpected peaks that were not present in the reference standard.
Probable Cause & Investigation: Unexpected peaks typically originate from one of three sources: process-related impurities from synthesis, degradation products, or system contamination. The key is to systematically identify the source.
-
Process-Related Impurities: These are the most common culprits in a new batch. They can be unreacted starting materials, intermediates, by-products from side reactions, or excess reagents. Common synthetic routes for fluorinated benzonitriles often involve cyanation of an aryl halide or fluorination of a precursor.[1][2]
-
Degradation Products: The nitrile group (-CN) can be susceptible to hydrolysis, especially under acidic or basic conditions, forming the corresponding amide (3,5-Difluoro-2-methylbenzamide) or carboxylic acid (3,5-Difluoro-2-methylbenzoic acid).
-
System Contamination: Contamination can arise from the mobile phase, sample solvent, vials, or carryover from a previous injection.
Recommended Solution & Workflow:
-
System Blank Analysis: Inject your sample solvent (diluent) as a blank. This will confirm if the extraneous peaks are from solvent contamination.
-
Mobile Phase Check: Prepare a fresh batch of mobile phase and re-run the analysis. Contamination in mobile phase components can introduce ghost peaks.
-
Spiking Study: If available, inject known potential impurities (e.g., starting materials, key intermediates) to see if retention times match any of the unknown peaks.
-
Mass Spectrometry (LC-MS) Analysis: The most direct way to get preliminary identification is to analyze the sample by LC-MS. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight, offering crucial clues to their identity. For example, a peak with an [M+H]⁺ corresponding to the starting material or a hydrolyzed product is a strong indicator.
-
Forced Degradation Study: To confirm if any peaks are degradants, perform a forced degradation study.[3][4] Subjecting a pure sample to stress conditions (acid, base, oxidation, heat, light) can selectively generate degradation products. If a peak in your stressed sample matches an unknown peak in your batch, it is likely a degradant.
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC
Problem: The peak for 3,5-Difluoro-2-methylbenzonitrile is showing significant tailing, or its retention time is drifting between injections.
Probable Cause & Investigation: Inconsistent peak shape and retention are classic signs of issues with the chromatographic system or sample preparation.
-
Column Issues: The stationary phase may be degrading, or the column could be contaminated with strongly retained compounds from previous analyses. Secondary interactions between the analyte and the silica backbone (if using a silica-based C18 column) can also cause tailing.
-
Mobile Phase Mismatch: If the sample solvent is significantly stronger (more organic content) than the mobile phase, it can cause peak distortion. The pH of the mobile phase can also affect the retention of any ionizable impurities.
-
System Dwell Volume & Equilibration: Insufficient column equilibration time between gradient runs or after a system startup can lead to drifting retention times.
Recommended Solution & Workflow:
-
Check System Suitability: Before any analysis, a system suitability test must be performed. This is a non-negotiable step for ensuring trustworthy data. Inject a standard solution and verify that parameters like peak tailing (T), theoretical plates (N), and retention time repeatability (%RSD) are within established limits (e.g., T ≤ 2.0, %RSD for retention time < 1%).
-
Solvent Strength Matching: Ensure your sample is dissolved in a solvent that is as close as possible in composition to the mobile phase, or ideally, in the mobile phase itself.
-
Column Wash & Regeneration: If contamination is suspected, flush the column with a strong solvent (e.g., 100% Acetonitrile, then Isopropanol) as recommended by the manufacturer.
-
Increase Equilibration Time: Extend the column equilibration time before the first injection and between runs to ensure the column chemistry is stable.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities for 3,5-Difluoro-2-methylbenzonitrile?
As a Senior Application Scientist, my experience suggests that impurities are almost always tied to the specific synthetic route. While multiple pathways exist, a common approach is the cyanation of a halogenated precursor like 1-bromo-3,5-difluoro-2-methylbenzene. Based on this and similar syntheses, the following impurities should be considered:
| Impurity Class | Specific Example | Likely Origin |
| Starting Material | 1-bromo-3,5-difluoro-2-methylbenzene | Incomplete cyanation reaction. |
| Isomeric Impurities | Other difluoro-methylbenzonitrile isomers | Impurities present in the starting material. |
| Hydrolysis Products | 3,5-Difluoro-2-methylbenzamide | Partial hydrolysis of the nitrile group during synthesis or workup. |
| Solvent Adducts | Varies (e.g., DMF adducts) | Reaction with the solvent under harsh conditions. |
| Reagent Residues | Residual catalysts (e.g., copper or palladium complexes) | Incomplete removal during purification. |
Q2: Which analytical technique is best for the initial purity assessment versus structural elucidation of an unknown impurity?
The choice of technique is dictated by the goal of the analysis. A multi-technique approach is almost always necessary for comprehensive impurity profiling.
-
Initial Purity Assessment: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for purity determination.[5] It is robust, reproducible, and provides quantitative data on the main component and its impurities (as % area). A well-developed stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from all known impurities and degradation products.[3]
-
Structural Elucidation: For identifying an unknown impurity, a combination of techniques is required:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the impurity, which is the first and most critical piece of information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for unequivocal structure determination.[6][7] After isolating a sufficient quantity of the impurity (often by preparative HPLC), 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the complete chemical structure.
-
The overall workflow is visualized below.
Caption: General workflow for impurity identification and characterization.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is one that can resolve the main compound from its degradation products. Developing one requires a forced degradation study.[4][8]
Expertise & Experience: The goal of forced degradation is not to destroy the molecule completely but to generate a modest amount of degradation (5-20%) to ensure you can detect and resolve the resulting impurities.[9]
Caption: Logic for a forced degradation study.
Step-by-Step Protocol: Forced Degradation Study
-
Preparation: Prepare stock solutions of 3,5-Difluoro-2-methylbenzonitrile in a suitable solvent (e.g., Acetonitrile/Water).
-
Acid Hydrolysis: To one aliquot, add 0.1 M HCl. Heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.
-
Base Hydrolysis: Repeat step 2 using 0.1 M NaOH and neutralize with acid.
-
Oxidative Degradation: To another aliquot, add 3% H₂O₂. Keep at room temperature and analyze at time points.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80-100°C) for several days. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose the solid and solution samples to light as specified in ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by HPLC with a photodiode array (PDA) detector. The PDA is crucial for checking peak purity and ensuring new peaks are not co-eluting. The final method is considered "stability-indicating" if all generated degradation products are baseline-resolved from the parent peak.
Experimental Protocols
Protocol 1: HPLC-UV Purity Method
This protocol provides a starting point for a gradient HPLC method. It must be validated for your specific system and impurity profile.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible if needed. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 20 min, hold 5 min, re-equilibrate 5 min | A broad gradient is a good starting point to elute unknown impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 230 nm | Wavelength should be optimized based on the UV spectrum of the compound. |
| Injection Vol. | 5 µL | Adjust based on concentration and detector response. |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | Ensure the sample is fully dissolved. |
Trustworthiness Check (System Suitability): Before running samples, inject a reference standard solution six times. The %RSD for peak area should be ≤ 2.0%, and for retention time ≤ 1.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
Protocol 2: GC-MS for Volatile Impurities and Isomers
GC-MS is excellent for separating and identifying volatile or semi-volatile impurities, especially isomers that may be difficult to resolve by HPLC.[10][11]
| Parameter | Recommended Condition | Rationale |
| Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm) | Good general-purpose column for aromatic compounds.[12] |
| Inlet Temp. | 250 °C | Ensures complete vaporization without degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading from the main component. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A standard temperature program to separate compounds based on boiling point. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| MS Source Temp. | 230 °C | Standard for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard for EI. |
| Scan Range | 40 - 450 amu | Covers the expected mass range of the parent compound and likely impurities. |
References
- Patents Online. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
- Patents Online. (n.d.). Preparation method of 3, 4-difluorobenzonitrile. Google Patents.
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-difluoro-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Ascendia Pharma. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-difluoro-2-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring. Retrieved from [Link]
-
Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]
-
Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities. Retrieved from [Link]
-
Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. ACS Publications. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
PubMed. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]
-
Semantic Scholar. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Retrieved from [Link]
-
SciELO. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]
-
MDPI. (2021, June 14). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation study conditions. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
- Patents Online. (n.d.). Method for preparing benzonitrile compound. Google Patents.
-
NIH. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2016). Development and Validation of stability indicating RP-HPLC method. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters. Retrieved from [Link]
-
ResearchGate. (2025, September 29). Characterization of fluoroelastomers by various analytical techniques. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
- Patents Online. (n.d.). Method for preparing p-methylbenzonitrile through ammoxidation of p-methylbenzyl alcohol.
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
NIH. (n.d.). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. Retrieved from [Link]
- Patents Online. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.
Sources
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Technical Support Center: Storage and Stability of 3,5-Difluoro-2-methylbenzonitrile
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Difluoro-2-methylbenzonitrile to prevent its chemical decomposition. Our recommendations are grounded in established principles of chemical stability and validated through extensive field experience.
Section 1: Frequently Asked Questions (FAQs) - Optimal Storage & Handling
This section addresses the most common questions regarding the preventative measures required to maintain the integrity of 3,5-Difluoro-2-methylbenzonitrile.
Q1: What are the ideal long-term storage conditions for 3,5-Difluoro-2-methylbenzonitrile?
A: While this compound is generally stable at room temperature when properly sealed, optimal long-term stability is achieved by controlling four key factors: temperature, atmosphere, light, and container integrity.[1][2]
-
Temperature: Store the compound in a cool, dry, and well-ventilated area.[3][4][5] For fluorinated pharmaceutical intermediates, the ideal storage temperature range is typically between -20°C and 25°C.[6] Storing at the lower end of this range (e.g., 2-8°C) is recommended for multi-year storage to minimize any potential for slow degradation.
-
Atmosphere: The primary atmospheric threats are moisture and oxygen. The container must be tightly sealed to prevent exposure.[7][8] For high-purity applications or very long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice to prevent oxidation.[6][8]
-
Light: Many fluorinated aromatic compounds are photosensitive.[6] To prevent photochemical degradation, always store the material in an opaque or amber glass container to protect it from light.[6]
-
Container: Use containers made of inert materials, such as borosilicate glass (Type I). Ensure the container has a secure, airtight seal. Before sealing, verify that the container and cap threads are free of any residual chemical that could compromise the seal.
Q2: You mentioned moisture is a primary concern. What is the specific decomposition pathway I should be worried about?
A: The nitrile functional group (-C≡N) in 3,5-Difluoro-2-methylbenzonitrile is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants which can act as catalysts.[9][10] This is the most probable pathway for decomposition during storage if the material is exposed to atmospheric moisture.
The hydrolysis occurs in two main stages:
-
The nitrile is first hydrolyzed to the corresponding primary amide: 3,5-Difluoro-2-methylbenzamide .
-
This amide can then undergo further hydrolysis to form the carboxylic acid: 3,5-Difluoro-2-methylbenzoic acid .[11]
This process is generally very slow with neutral water but can be accelerated by trace impurities.[9] Therefore, keeping the compound in a desiccated environment is a critical self-validating step; if the compound is kept dry, this primary decomposition pathway is effectively halted.
Q3: What chemicals or materials are incompatible with 3,5-Difluoro-2-methylbenzonitrile?
A: To prevent vigorous and potentially hazardous reactions, as well as catalytic decomposition, avoid storing or handling this compound with the following:
-
Strong Oxidizing Agents: These can react exothermically with the nitrile group or the aromatic ring.
-
Strong Acids: Can catalyze rapid hydrolysis of the nitrile group.[9][10]
-
Strong Bases: Can also catalyze rapid hydrolysis.[4][12][13][14]
Always use clean, dry spatulas and glassware when handling the material to avoid cross-contamination.
Section 2: Troubleshooting Guide - Identifying and Addressing Decomposition
This section provides a logical workflow for researchers who suspect their stored sample of 3,5-Difluoro-2-methylbenzonitrile may have degraded.
Q1: I opened my container of 3,5-Difluoro-2-methylbenzonitrile and it has a slight discoloration and a different odor. What should I do?
A: A change in physical appearance (e.g., from a white powder to off-white or yellowish) or odor is a primary indicator of potential chemical degradation. Do not assume the material is still suitable for your experiment, as even minor impurities can significantly impact sensitive reactions.
The immediate course of action is to quarantine the material and perform a purity analysis to confirm its identity and quantify any impurities. Reviewing the storage history against the recommended conditions can often provide clues as to the potential cause (e.g., a loose cap, storage in a humid area).
Q2: What is a reliable method for testing the purity of my stored sample?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent and widely accessible method for assessing the purity of aromatic compounds like this one.[15][16] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a very effective technique.[17][18]
Below is a general protocol for a purity check using HPLC.
-
Standard Preparation: Prepare a stock solution of a new, high-purity reference standard of 3,5-Difluoro-2-methylbenzonitrile in a suitable solvent (e.g., HPLC-grade Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of your stored (suspect) sample in the same solvent and at the same concentration as the reference standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 210 nm or 254 nm).[15]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak shape of the pure compound.
-
Inject the stored sample.
-
Compare the chromatograms. Look for:
-
A significant decrease in the area of the main peak compared to the standard.
-
The appearance of new peaks, which would indicate the presence of impurities or degradation products.
-
-
-
Interpretation: Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. If new peaks are observed, they may correspond to the hydrolysis products mentioned previously.
Q3: My analysis confirmed the presence of impurities. What are they likely to be?
A: Based on the chemical structure, the most probable degradation products are the hydrolysis intermediates: 3,5-Difluoro-2-methylbenzamide and the final hydrolysis product, 3,5-Difluoro-2-methylbenzoic acid .[11] These compounds are more polar than the parent nitrile and would therefore typically have different retention times on a reverse-phase HPLC column. In the case of thermal decomposition, a more complex mixture of byproducts could be present.[4][19]
Section 3: Visual Guides & Data Summaries
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C for long-term; Not to exceed 25°C.[6] | Minimizes thermal energy, slowing all potential degradation reactions. |
| Atmosphere | Tightly sealed container.[1][3][7] Inert gas (Ar, N₂) overlay for highest purity.[6][8] | Prevents ingress of atmospheric moisture, which drives hydrolysis. |
| Light | Store in an opaque or amber glass container.[6] | Prevents light-induced photochemical degradation. |
| Incompatibles | Segregate from strong acids, strong bases, and strong oxidizers.[4][12][14] | Avoids catalytic decomposition and potentially hazardous reactions. |
Diagrams
Caption: Potential hydrolytic decomposition pathway of 3,5-Difluoro-2-methylbenzonitrile.
Sources
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- 19. kscl.co.in [kscl.co.in]
Technical Support Center: Scaling Up the Synthesis of 3,5-Difluoro-2-methylbenzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,5-Difluoro-2-methylbenzonitrile. We will explore common synthetic routes, address specific experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Overview of Synthetic Strategies
3,5-Difluoro-2-methylbenzonitrile is a key building block in medicinal chemistry and materials science. Its synthesis typically involves the introduction of a nitrile group onto a difluoro-toluene backbone. The most prevalent and industrially viable method is the Sandmeyer reaction , which converts an aromatic amine into a nitrile via a diazonium salt intermediate. An alternative, though often more challenging, route is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide.
This guide will focus primarily on the Sandmeyer approach due to its cost-effectiveness and the ready availability of the starting material, 3,5-Difluoro-2-methylaniline.
Core Reaction: The Sandmeyer Cyanation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for substituting an amino group with various nucleophiles, including cyanide.[1][2] The reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine (3,5-Difluoro-2-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and typically used immediately without isolation.[3]
-
Cyanation: The diazonium salt solution is then added to a solution or suspension of a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group (-N₂⁺) with a cyanide group (-CN), releasing nitrogen gas.[4]
The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr), initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2]
Caption: General workflow for the Sandmeyer synthesis of 3,5-Difluoro-2-methylbenzonitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield in a Sandmeyer reaction is a frequent issue and can be traced back to several factors, primarily related to the stability and reactivity of the diazonium salt intermediate.
-
Cause A: Incomplete Diazotization.
-
Why it happens: The formation of the diazonium salt is highly dependent on temperature and pH. If the temperature rises above 5-10 °C, the nitrous acid can decompose. An insufficient amount of strong acid can lead to incomplete reaction and potential side reactions of the unreacted amine.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the reaction mixture is maintained between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice/salt bath for larger scales.
-
Acid Stoichiometry: Use at least 2.5-3 equivalents of acid. One equivalent protonates the amine, one reacts with sodium nitrite, and the excess maintains a low pH to prevent the diazonium salt from coupling with the unreacted amine to form diazoamino compounds.
-
Reagent Quality: Use fresh, dry sodium nitrite. Old or improperly stored sodium nitrite may have partially oxidized to sodium nitrate, which is unreactive.
-
-
-
Cause B: Premature Decomposition of the Diazonium Salt.
-
Why it happens: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and other byproducts.[3] They should never be isolated as dry solids, as they can be explosive.
-
Troubleshooting Steps:
-
Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the copper cyanide solution. A rapid addition can cause a localized temperature increase, leading to decomposition and vigorous nitrogen evolution.
-
-
-
Cause C: Inefficient Cyanation Step.
-
Why it happens: The activity of the copper(I) cyanide is crucial. If it has oxidized to copper(II), its catalytic efficiency will be greatly reduced. The solvent can also play a role in the solubility and reactivity of the components.
-
Troubleshooting Steps:
-
Catalyst Quality: Use high-purity, fresh copper(I) cyanide.
-
Neutralization (Optional but Recommended): Before the cyanation step, some protocols recommend neutralizing the excess strong acid in the diazonium salt solution with a mild base like sodium bicarbonate.[5] This can prevent the formation of hydrogen cyanide gas, although it must be done carefully at low temperatures to avoid diazonium salt decomposition.
-
-
Question 2: The reaction mixture turned dark brown/black, and I isolated a tarry substance instead of a crystalline product. What went wrong?
Answer: The formation of tar or dark polymeric material is usually a sign of significant side reactions, often involving radical polymerization or extensive decomposition.
-
Why it happens: The Sandmeyer reaction proceeds via an aryl radical intermediate.[2] If this radical does not react efficiently with the cyanide nucleophile, it can engage in a variety of undesirable side reactions, including polymerization or reaction with the solvent. This is exacerbated by high temperatures or the presence of impurities.
-
Troubleshooting Steps:
-
Check for Impurities: Ensure the starting aniline is pure. Impurities can initiate polymerization.
-
Degas Solvents: While not always necessary, for sensitive substrates, degassing the solvents can minimize side reactions with oxygen.
-
Optimize Reaction Temperature: The cyanation step often requires gentle heating to proceed at a reasonable rate. However, excessive heat can promote tar formation. The optimal temperature (typically 40-70 °C) should be determined experimentally.
-
Ensure Proper Agitation: Good mixing is essential to maintain a homogeneous temperature and concentration, preventing localized "hot spots" where decomposition can begin.
-
Question 3: How do I manage the evolution of toxic gases during the reaction?
Answer: Safety is paramount. The Sandmeyer reaction can produce nitrogen oxides (NOx) during diazotization and potentially hydrogen cyanide (HCN) during cyanation.
-
Why it happens: NOx gases can form from the decomposition of nitrous acid, especially if the addition of sodium nitrite is too fast or the temperature is too high.[6] HCN can be generated if the copper cyanide solution is too acidic.
-
Mitigation Strategies:
-
Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface (via a dip tube on larger scales) to control the reaction rate and minimize gas evolution.[6]
-
Gas Scrubber: For scale-up operations, vent the reaction vessel through a scrubber containing a solution of sodium hydroxide or sodium hypochlorite to neutralize NOx and HCN gases.
-
pH Control: As mentioned, careful neutralization of the diazonium salt solution before adding it to the cyanide can reduce the risk of HCN formation.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different copper source, like copper(II) chloride? A: The Sandmeyer reaction specifically requires a copper(I) salt (cuprous salt). Copper(I) is essential for the single-electron transfer step that initiates the radical mechanism.[2] Using copper(II) salts will not facilitate the same reaction pathway and will result in failure to produce the desired nitrile.
Q: What is the best way to purify the final product, 3,5-Difluoro-2-methylbenzonitrile? A: The purification strategy depends on the scale and the nature of the impurities.
-
Extraction: After the reaction is complete, the product is typically extracted into an organic solvent like toluene, ethyl acetate, or dichloromethane. This is followed by washing the organic layer with water, brine, and then drying.
-
Crystallization: The crude product obtained after solvent evaporation can often be purified by crystallization. A common solvent system for similar compounds is a mixture of a good solvent (like toluene) and a poor solvent (like hexane or heptane).[7]
-
Column Chromatography: For small-scale synthesis or to remove closely related impurities, silica gel column chromatography can be effective.[8]
-
Distillation: Given the product is a solid at room temperature (melting point ~35-38°C), vacuum distillation of the crude oil before crystallization might be a viable option on a larger scale to remove non-volatile impurities.
Q: I am planning to scale up this synthesis from 10g to 1kg. What are the most critical considerations? A: Scaling up the Sandmeyer reaction requires careful planning due to its exothermic nature and the instability of the diazonium intermediate.
-
Heat Management: The diazotization is highly exothermic. A 100-fold increase in volume means the surface-area-to-volume ratio decreases dramatically, making heat dissipation much more difficult. You must switch from a simple ice bath to a jacketed reactor with a powerful cooling system.
-
Reagent Addition Rate: The rate of addition of sodium nitrite and the diazonium salt solution must be precisely controlled and will be much slower on a larger scale to manage the exotherm.
-
Gas Evolution: The volume of N₂ and potential NOx gases released will be substantial. The reactor must have an appropriately sized vent connected to a scrubber system. Foaming can also be an issue, so ensure sufficient headspace in the reactor.[6]
-
Agitation: Efficient overhead stirring is critical to maintain temperature homogeneity and ensure proper mixing.
-
Safety: The potential for a thermal runaway is the most significant hazard. Perform a thorough process safety review (e.g., HAZOP) before attempting the scale-up. Never isolate the diazonium salt.
Experimental Protocol: Synthesis of 3,5-Difluoro-2-methylbenzonitrile
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with all necessary safety precautions.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3,5-Difluoro-2-methylaniline | 143.14 | 14.3 | 100 | 1.0 |
| Concentrated HCl (37%) | 36.46 | 27.0 mL | 270 | 2.7 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 | 105 | 1.05 |
| Copper(I) Cyanide (CuCN) | 89.56 | 10.75 | 120 | 1.2 |
| Toluene | - | 250 mL | - | - |
| Water (Deionized) | - | 200 mL | - | - |
Step-by-Step Procedure
Part A: Diazotization
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3,5-Difluoro-2-methylaniline (14.3 g, 100 mmol) and water (100 mL).
-
Cool the stirred suspension to 0 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (27.0 mL, 270 mmol) while maintaining the internal temperature below 5 °C. The aniline should dissolve to form the hydrochloride salt.
-
Dissolve sodium nitrite (7.25 g, 105 mmol) in water (30 mL) and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution over 30-45 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 15 minutes at 0-5 °C. Use this solution immediately in the next step.
Part B: Sandmeyer Cyanation
-
In a separate 1 L flask, prepare a solution/suspension of copper(I) cyanide (10.75 g, 120 mmol) in toluene (150 mL).
-
Warm the CuCN mixture to 40 °C.
-
Slowly add the cold diazonium salt solution prepared in Part A to the warm CuCN mixture over approximately 1 hour. Control the addition rate to keep the reaction temperature between 40-50 °C and to manage the vigorous nitrogen evolution.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine all organic layers and wash with water (100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification: Dissolve the crude product in a minimal amount of hot toluene. Slowly add hexane until turbidity persists. Allow to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Filter the solid product, wash with cold hexane, and dry under vacuum.
-
Expected Yield: 70-85%.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HPLC analysis.
-
Caption: A decision tree for troubleshooting low yields in the Sandmeyer synthesis.
References
-
Synthesis of 3,5-Difluorobenzonitrile. (n.d.). Home Sunshine Pharma. Retrieved January 28, 2026, from [Link]
- Method for producing 3,5-difluoroaniline. (1994). Google Patents.
- Process for preparing 3,5-difluoroaniline. (1994). Google Patents.
-
Sandmeyer reaction. (2020). L.S.College, Muzaffarpur. Retrieved January 28, 2026, from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
- A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016). Google Patents.
- Preparation method of 3-fluoro-4-methylbenzonitrile. (2019). Google Patents.
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. Retrieved January 28, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved January 28, 2026, from [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Andersen, H. et al. (2006). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved January 28, 2026, from [Link]
-
Chemistry of Nitriles. (2025). LibreTexts. Retrieved January 28, 2026, from [Link]
-
Zaragoza, F. (2022). Preparation of Benzonitriles, Part 2: From Anilines. YouTube. Retrieved January 28, 2026, from [Link]
-
Wu, J. et al. (2002). L-Proline-Promoted Rosenmund–von Braun Reaction. Tetrahedron Letters. Retrieved January 28, 2026, from [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst Removal in 3,5-Difluoro-2-methylbenzonitrile Synthesis
Welcome to the technical support center for catalyst removal in the synthesis of 3,5-Difluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this key intermediate. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying chemical principles and field-tested insights to ensure the integrity of your synthesis and the purity of your final product.
Introduction: The Criticality of Catalyst Removal
The synthesis of 3,5-Difluoro-2-methylbenzonitrile often involves palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic chemistry. However, the very efficiency of these catalysts presents a significant downstream challenge: their complete removal. For pharmaceutical applications, stringent regulations from bodies like the FDA necessitate the reduction of residual heavy metals to mere parts-per-million (ppm) levels. Failure to achieve this can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a structured approach to troubleshooting common issues encountered during the removal of palladium catalysts from the reaction mixtures of 3,5-Difluoro-2-methylbenzonitrile synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable solutions and expert advice.
Scenario: The synthesis of 3,5-Difluoro-2-methylbenzonitrile is performed via a palladium-catalyzed cyanation of 1-bromo-3,5-difluoro-2-methylbenzene using a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand in a polar aprotic solvent like DMF or DMAc.
Question 1: After filtration through celite, I still detect significant levels of palladium in my product. What could be the cause and how can I improve the removal?
Answer:
This is a common issue, and it often points to the presence of soluble or colloidal palladium species that are not effectively removed by simple filtration. Here's a breakdown of the likely causes and a systematic approach to resolving the problem:
-
Understanding the Problem: Palladium catalysts, especially after the reaction, can exist in various forms: as heterogeneous metallic palladium (Pd(0)) that has precipitated, or as soluble Pd(0) or Pd(II) complexes.[1] Simple filtration is effective for heterogeneous palladium, but not for the soluble forms.
-
Solution Workflow:
-
Oxidative Treatment: Soluble Pd(0) species can sometimes be encouraged to precipitate by gentle oxidation. Bubbling a slow stream of air through the reaction mixture for a short period (e.g., 30-60 minutes) before filtration can sometimes induce the formation of insoluble palladium oxides. However, this should be done with caution to avoid degradation of the desired product.
-
Adsorbent Addition: Before filtration, consider adding an adsorbent to the crude reaction mixture.
-
Activated Carbon: A widely used and cost-effective option. However, it can sometimes lead to product loss through non-specific adsorption.[2] A preliminary small-scale test is recommended to assess product loss.
-
Silica Gel: Can also be effective in adsorbing some polar palladium complexes.
-
-
Enhanced Filtration:
-
Celite Pad: Ensure you are using a sufficiently thick and well-packed celite pad (at least 1-2 cm).
-
Solvent Wash: After filtering the reaction mixture, wash the celite pad thoroughly with a suitable solvent to recover any adsorbed product.
-
-
-
Causality behind the choices: The goal is to convert soluble palladium into a form that can be physically separated. Oxidation encourages the formation of insoluble palladium oxides, while adsorbents provide a high surface area for the soluble palladium complexes to bind to, allowing for their removal by filtration.
Question 2: I've tried filtration with activated carbon, but my palladium levels are still above the acceptable limit for my API. What's the next step?
Answer:
When standard filtration and adsorption methods are insufficient, the use of specialized palladium scavengers is the recommended next step. These are materials functionalized with ligands that have a high affinity for palladium.
-
Choosing the Right Scavenger: The choice of scavenger depends on the nature of the palladium species and the reaction solvent. For polar aprotic solvents like DMF, common in cyanation reactions, several types of scavengers are effective:
-
Thiol-functionalized Scavengers: Scavengers with thiol (-SH) groups, often on a silica or polymer support, are very effective at binding palladium.
-
Triazine-based Scavengers (TMT): Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) is a highly effective and widely used scavenger for palladium. It is known to be efficient in a variety of solvents, including DMF.[2][3]
-
Amine-functionalized Scavengers: These can also be effective, particularly for certain palladium complexes.
-
-
Experimental Protocol for Scavenger Screening: It is often necessary to screen a few scavengers to find the most effective one for your specific reaction conditions.[2]
-
Step 1: Divide your crude product solution into several small, equal portions.
-
Step 2: To each portion, add a different palladium scavenger (e.g., Si-Thiol, MP-TMT, Si-Amine) in a predetermined excess (e.g., 5-10 equivalents relative to the initial palladium loading).
-
Step 3: Stir the mixtures at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a set period (e.g., 2-4 hours).
-
Step 4: Filter off the scavenger and analyze the palladium content in the filtrate of each sample using ICP-MS or a similar sensitive technique.
-
-
Data-driven Decision: The table below summarizes typical performance characteristics of common scavengers.
| Scavenger Type | Support | Typical Solvents | Key Advantages | Potential Considerations |
| Si-Thiol | Silica | THF, DCM, Toluene, EtOAc | Good general-purpose scavenger. | May have lower capacity than TMT-based scavengers. |
| MP-TMT | Polystyrene | THF, DMF, DCM, ACN | High affinity for palladium, very effective.[2][3] | May require longer reaction times in some cases. |
| Si-Amine | Silica | Wide range | Effective for certain Pd complexes. | Performance can be more variable. |
| Activated Carbon | - | Wide range | Cost-effective. | Can lead to product loss, may not reach very low Pd levels.[2] |
Question 3: My product yield has decreased significantly after using a palladium scavenger. How can I minimize this loss?
Answer:
Product loss during scavenging is a valid concern and can often be mitigated by optimizing the scavenging process.
-
Root Causes of Yield Loss:
-
Non-specific Adsorption: The scavenger may be adsorbing your product in addition to the palladium.
-
Incomplete Elution: The product may be retained on the scavenger after filtration.
-
Product Degradation: The scavenging conditions (e.g., elevated temperature) may be causing your product to decompose.
-
-
Strategies for Minimizing Product Loss:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium level. An excess of scavenger increases the surface area available for non-specific binding of your product.
-
Thorough Washing: After filtering off the scavenger, wash it thoroughly with fresh solvent to recover any adsorbed product. It may be beneficial to use a sequence of washes with solvents of different polarities.
-
Optimize Scavenging Time and Temperature: Scavenging is often a kinetically controlled process. A shorter scavenging time or a lower temperature may be sufficient to remove the palladium without causing significant product loss or degradation.
-
Consider a Different Scavenger: If product loss remains high, it may be that the chosen scavenger has a high affinity for your product's functional groups. Screening for a different scavenger with a different functional group or support material is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from organic reactions?
A1: The most common methods can be categorized as follows:
-
Filtration: This is the simplest method, often used with a filter aid like celite, to remove heterogeneous palladium catalysts.[4]
-
Adsorption: Using materials like activated carbon or silica gel to adsorb soluble palladium species before filtration.
-
Scavenging: Employing solid-supported reagents (scavengers) with high affinity for palladium to bind and remove it from the solution. This is a very effective method for reaching low ppm levels.[3]
-
Extraction: Liquid-liquid extraction can sometimes be used to partition the palladium into an aqueous phase, although this is often less effective for reaching very low levels.
-
Crystallization: In some cases, the product can be crystallized, leaving the palladium impurities in the mother liquor. However, care must be taken as some palladium complexes can co-crystallize with the product.
Q2: How can I determine the amount of palladium scavenger to use?
A2: The amount of scavenger is typically calculated based on the molar amount of palladium used in the reaction. A common starting point is to use a 3-10 fold molar excess of the scavenger's functional group relative to the palladium. The optimal amount should be determined experimentally by performing small-scale trials and analyzing the residual palladium levels.
Q3: Can I reuse palladium scavengers?
A3: While technically possible in some cases, in the context of pharmaceutical synthesis, it is generally not recommended to reuse scavengers. The primary reasons are the risk of cross-contamination and the difficulty in ensuring the scavenger's activity and purity after regeneration. For API synthesis, the use of fresh, high-purity scavenger for each batch is the standard practice to ensure product quality and batch-to-batch consistency.
Q4: What analytical techniques are suitable for quantifying residual palladium in my final product?
A4: To meet the stringent requirements of the pharmaceutical industry, highly sensitive analytical techniques are necessary. The most common and accepted method is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) . ICP-MS offers the low detection limits (in the parts-per-billion, ppb, range) required to confirm that residual palladium levels are within the acceptable limits set by regulatory agencies.
Experimental Protocol: Palladium Removal using a Scavenger
This protocol provides a general procedure for removing a palladium catalyst from a reaction mixture of 3,5-Difluoro-2-methylbenzonitrile synthesized via a palladium-catalyzed cyanation reaction in DMF.
Materials:
-
Crude reaction mixture of 3,5-Difluoro-2-methylbenzonitrile in DMF containing residual palladium catalyst.
-
Palladium scavenger (e.g., Biotage® MP-TMT).
-
Additional DMF (or another suitable solvent for washing).
-
Filtration apparatus (e.g., Büchner funnel, filter paper).
-
Stirring plate and magnetic stir bar.
Procedure:
-
Initial Filtration (Optional but Recommended): If the reaction mixture contains visible precipitated palladium (black solid), perform an initial filtration through a pad of celite to remove the bulk of the heterogeneous catalyst.
-
Scavenger Addition: To the filtered reaction mixture, add the selected palladium scavenger (e.g., MP-TMT, 5 equivalents relative to the initial palladium charge).
-
Stirring: Stir the mixture at room temperature for 2-4 hours. The optimal time should be determined by small-scale experiments. If the reaction is slow at room temperature, the temperature can be increased to 40-50 °C, while monitoring for any product degradation.
-
Filtration: Filter the mixture to remove the scavenger.
-
Washing: Wash the collected scavenger on the filter with a fresh portion of DMF (or another suitable solvent) to recover any adsorbed product. Combine the filtrate and the washings.
-
Analysis: Take a sample of the filtrate for analysis of residual palladium content by ICP-MS.
-
Work-up: Proceed with the standard work-up procedure for the isolation of 3,5-Difluoro-2-methylbenzonitrile.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for catalyst removal.
Caption: Decision workflow for palladium catalyst removal.
Caption: Scavenger selection and optimization process.
References
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
- Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.
-
Process for the preparation of 1-bromo-3,5-difluorobenzene. SciSpace. Available from: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. Available from: [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available from: [Link]
- Production process of 2,4-difluorobenzonitrile. Google Patents.
- Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available from: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Available from: [Link]
-
Metal Scavenger User Guide. Biotage. Available from: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available from: [Link]
- Method of removing palladium. Google Patents.
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. Available from: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. Available from: [Link]
-
Metal Scavenger Guide. Sopachem. Available from: [Link]
-
Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate. Available from: [Link]
-
A Convenient and Efficient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides Using Trimethylsilylcyanide. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Thieme. Available from: [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Available from: [Link]
-
Metal Scavengers for the Process Industry. SlideShare. Available from: [Link]
-
An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry. Available from: [Link]
Sources
Technical Support Center: High-Temperature Benzonitrile Chemistry
Topic: Avoiding Charring & Decomposition in Benzonitrile Reactions Ticket ID: #BN-HT-992 Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic: "It Turned Black. What Happened?"
Before optimizing, you must distinguish between catalyst deactivation and organic decomposition . Both appear as black precipitates, but their remediation strategies are opposite.
The "Black Tar" Triage Protocol
Use this logic flow to identify the root cause of your reaction failure.
Figure 1: Rapid diagnostic decision tree for identifying reaction byproducts.
| Feature | Palladium Black (Catalyst Death) | Organic Char (Decomposition) |
| Texture | Fine, discrete particles (sandy/powdery). | Sticky, viscous oil or glassy solid. |
| Solubility | Insoluble in organic solvents. | Often soluble in polar aprotic solvents (DMSO/DMF). |
| Magnetism | Weakly paramagnetic (bulk Pd). | Non-magnetic. |
| Cause | Ligand dissociation, lack of oxidant/reductant balance. | Solvent breakdown, nitrile trimerization, oxidation. |
Core Mechanisms of Failure
A. The "DMF Death Spiral" (Solvent Decomposition)
The Issue: DMF and DMAc are standard solvents for high-temperature nucleophilic aromatic substitutions (SNAr) or couplings involving benzonitriles. However, they are not inert above 140°C.
The Mechanism: At high temperatures, DMF decomposes to form dimethylamine (Me₂NH) and carbon monoxide/formate.[1] Dimethylamine is a potent nucleophile that attacks the nitrile group, forming amidines. These amidines are unstable and polymerize, leading to the characteristic "tar."
Figure 2: Pathway of solvent-mediated nitrile decomposition.
B. Metal-Catalyzed Trimerization
The Issue: In the presence of Lewis acids or transition metals (often used in your coupling reactions), benzonitriles can undergo cyclotrimerization to form s-triazines .
-
Symptom: Loss of starting material, formation of a highly stable, crystalline or insoluble byproduct that is not the desired product.
-
Prevention: Steric bulk on the nitrile prevents this, but for unhindered benzonitriles, you must avoid high concentrations (>0.5 M) at high temperatures.
Validated Protocols & Solutions
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Target: Preventing Pd-Black formation and Nitrile hydrolysis.
The Protocol:
-
Solvent Switch: If T > 140°C, replace DMF with NMP (N-Methyl-2-pyrrolidone) or Sulfolane . NMP is thermally stable up to ~200°C and less prone to releasing nucleophilic amines than DMF [1].
-
Degassing (Crucial): Benzonitriles at high temp are prone to oxidative degradation.
-
Method: Sparge with Argon for 15 mins/10mL solvent. Do not rely on simple vacuum/backfill cycles for high-temperature sensitive work.
-
-
Water Management: Trace water at high temp hydrolyzes the nitrile to a primary amide (
).-
Fix: Add 3Å Molecular Sieves to the reaction vessel if using anhydrous conditions.
-
Counter-Intuitive Note: In Suzuki couplings, water is required. To prevent nitrile hydrolysis here, keep the pH neutral. Avoid strong hydroxide bases (KOH/NaOH); use K₃PO₄ or Cs₂CO₃ instead.
-
Scenario B: Tetrazole Synthesis (The "Safe" Method)
Target: Avoiding explosion and charring from Sodium Azide/Acid.
Traditional methods use NaN₃ + Acid (forming explosive
The Demko-Sharpless Protocol (Zinc-Mediated): This method uses a Lewis Acid to activate the nitrile, allowing the reaction to proceed in water or mild solvents, preventing charring and hydrazoic acid formation [2, 3].[2]
-
Reagents: Benzonitrile (1.0 eq), NaN₃ (1.1 eq), ZnBr₂ (1.0 eq) .
-
Solvent: Water (or Water/Isopropanol 1:1 if insoluble).
-
Temp: Reflux (100°C).
-
Mechanism: The Zinc coordinates the nitrile, activating it for azide attack without requiring harsh protons.
-
Workup: Acidify with HCl to break the Zinc-Tetrazole complex and precipitate the product.
Scenario C: Hydrolysis (Nitrile Acid)
Target: Preventing "Black Tar" during acid hydrolysis.
The Fix:
Charring during acid hydrolysis (H₂SO₄/Heat) is often due to the exotherm of the hydration step (
-
Stepwise Control: Do not jump straight to high heat. Stir at 0°C
RT first to allow the amide intermediate to form gently. -
Scavenger: Add a radical scavenger if the substrate is electron-rich (e.g., methoxy-benzonitrile), as these are prone to oxidative polymerization.
Reference Data: Solvent & Catalyst Limits
Table 1: High-Temperature Solvent Selection Guide for Nitriles
| Solvent | Max Rec.[1][3] Temp | Stability Risk | Best Use Case |
| DMF | 130°C | Decomposes to Me₂NH (Nucleophile). | Standard couplings <120°C. |
| DMAc | 150°C | More stable than DMF, but same failure mode. | Difficult SNAr. |
| DMSO | 120°C | Thermal runaway risk; oxidant at high T. | Mild nucleophilic substitutions. |
| NMP | 180°C | High thermal stability; difficult to remove. | High-temp couplings (Suzuki/Heck). |
| Sulfolane | 220°C | Extremely stable; solid at RT. | Extreme high-temp, radical-free zones. |
Frequently Asked Questions (FAQ)
Q: My reaction turned black, but I still see product by LCMS. Can I save it? A: Yes. If the black material is Pd-black (metal), filter through a pad of Celite or Silica while the solution is hot. If it is organic char, it is likely polar. Dilute the reaction mixture with a non-polar solvent (Ether/Toluene) and wash with water; the char often stays in the aqueous/interface layer or precipitates out as gum.
Q: Why does my benzonitrile turn yellow/brown even before heating? A: This indicates impurities in the starting material, often trace amines or phenols. Recrystallize or distill your benzonitrile before use. Impurities act as initiation sites for radical polymerization at high temperatures.
Q: Can I use microwave heating to avoid charring? A: Yes, absolutely. Microwave heating minimizes the "wall effect" (where solvent degrades on superheated glass walls) and reduces total reaction time, which is the primary variable in decomposition. Recommendation: Cap reaction times at 30 mins for T > 150°C.
References
-
Gnee Chemical. (2025). How Do DMAC and DMF Compare in Industrial Solvent Applications? Retrieved from
-
Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][4] Journal of Organic Chemistry. Retrieved from
-
Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitrile Synthesis and Reactions.[4][5][6][7][8] Retrieved from
-
LibreTexts. (2025).[1][2] Chemistry of Nitriles: Hydrolysis and Reduction.[6][9] Retrieved from
Sources
- 1. News - The Difference Between DMF & DMAC in Recovery Industry [hebeitech.com]
- 2. researchgate.net [researchgate.net]
- 3. News - Difference Between DMAC & DMF [hebeitech.com]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Solvent selection for recrystallization of 3,5-Difluoro-2-methylbenzonitrile
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Recrystallization Protocols for 3,5-Difluoro-2-methylbenzonitrile
Introduction
This guide addresses the purification of 3,5-Difluoro-2-methylbenzonitrile , a critical intermediate often used in the synthesis of bioactive fluorinated scaffolds and optoelectronic materials.
Compound Profile & Challenges:
-
Physical State: Low-melting solid (Estimated MP range: 40–80°C, based on structural analogs like 2,5-difluoro-3-methylbenzonitrile).
-
Key Challenge: "Oiling Out" (Liquid-Liquid Phase Separation). Due to its low melting point and the lipophilic nature of the fluorine substituents, this compound frequently separates as an oil rather than a crystal lattice when cooling from hot solvents.
-
Solubility: High solubility in common organics (DCM, EtOAc, THF); moderate solubility in Alcohols; low solubility in Alkanes/Water.[1]
This technical support document is structured to guide you through solvent selection, execution, and troubleshooting with a focus on maximizing purity and yield.
Module 1: Solvent Selection Strategy
Selection must balance the removal of specific impurities (e.g., starting halides or anilines) against the risk of oiling out.[1]
Solvent System Decision Matrix
| System Type | Solvent Pair (Solvent / Anti-Solvent) | Target Impurities | Risk Profile |
| Polar / Protic | Ethanol (or IPA) / Water | Non-polar byproducts (e.g., defluorinated analogs, tars).[1] | Medium: Water addition lowers solubility rapidly; high risk of oiling out if added too fast.[1] |
| Non-Polar | Toluene / Heptane | Polar impurities (e.g., unreacted amides, salts).[1] | Low: Better crystal growth kinetics for low-melting solids.[1] |
| Single Solvent | Isopropanol (IPA) | General purification.[1] | Low: Requires cooling to -20°C for high yield. |
Visualization: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent system based on impurity profile and melting point risks.
Module 2: Standard Operating Procedure (SOP)
Protocol: Two-Solvent Recrystallization (Ethanol/Water)
Best for general purity enhancement.[1]
-
Dissolution: Place crude 3,5-Difluoro-2-methylbenzonitrile in an Erlenmeyer flask. Add Ethanol (95%) or IPA at room temperature (approx. 3 mL per gram).
-
Heating: Heat to reflux (gentle boil). If solid remains, add solvent in 0.5 mL increments until fully dissolved.
-
Critical: Do not add excess solvent.[1] The solution must be near saturation at boiling point.
-
-
Filtration (Optional): If insoluble particles (dust/salts) are visible, perform a hot filtration through a pre-warmed glass funnel.[1][3]
-
Anti-Solvent Addition: While maintaining a gentle boil, add warm Water dropwise.
-
Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Clearing: Add 1-2 drops of hot Ethanol to clear the turbidity.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed .
-
Note: If oil droplets form, see Troubleshooting immediately.
-
-
Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter crystals via vacuum filtration.[1][3] Wash with cold Ethanol/Water (1:1 mixture).
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
Technical Insight: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the solution becomes supersaturated with respect to the liquid phase of your product before it can crystallize.[1] This is common for fluorinated benzonitriles with low melting points.
Corrective Workflow:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add Solvent: Add a small amount (10-15%) of the good solvent (e.g., Ethanol). This shifts the saturation point.
-
Seed: Cool the solution slightly (below boiling but above the oiling temperature). Add a "seed crystal" of pure product.
-
Slow Cool: Insulate the flask (wrap in foil/towel) to cool very slowly.
Visualization: Oiling Out Recovery
Caption: Step-by-step recovery protocol for oiling out events.
Q2: The crystals are colored (yellow/brown) but should be off-white.
Solution:
-
Cause: Trace conjugated impurities or oxidation products (common in aniline precursors).[1]
-
Action: Perform a Charcoal Treatment .[1]
Q3: My yield is very low (<50%).
Analysis:
-
Scenario A: Product is too soluble in the mother liquor.[1]
-
Fix: Increase the ratio of anti-solvent (e.g., go from 1:1 to 1:3 Ethanol:Water) or cool to -20°C.[1]
-
-
Scenario B: Too much solvent was used initially.
-
Fix: Evaporate 50% of the solvent and re-cool.[1]
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for recrystallization mechanics and solvent properties).
-
Zubrick, J. W. The Organic Chem Lab Survival Manual: A Student's Guide to Techniques; Wiley.[1] (Authoritative guide on "Oiling Out" phenomena).
-
Organic Syntheses. Synthesis of Fluorinated Benzonitriles. (General procedures for handling fluorinated aromatics). [1]
-
MIT OpenCourseWare. Recrystallization Guide. (Foundational thermodynamic principles for binary solvent systems).
-
PubChem. Compound Summary: 3,5-Difluorobenzonitrile (Analog).[1] (Physical property data source).[1][2][3][4][5][6][7][8] [1]
Sources
- 1. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Difluorobenzonitrile 99 64248-63-1 [sigmaaldrich.com]
- 7. ossila.com [ossila.com]
- 8. 2,5-Difluoro-3-Methylbenzonitrile | Chemical Properties, Safety Data, Applications & Suppliers China [nj-finechem.com]
Technical Support Center: Interpreting Complex NMR Spectra of 3,5-Difluoro-2-methylbenzonitrile Derivatives
Welcome to the technical support center for the analysis of 3,5-difluoro-2-methylbenzonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the structural elucidation of these complex molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. The unique substitution pattern of this scaffold often leads to spectra that are far from straightforward. This resource provides in-depth, field-tested insights and troubleshooting strategies to help you navigate these complexities with confidence.
The Challenge: Why Are These Spectra So Complex?
The 3,5-difluoro-2-methylbenzonitrile core presents a fascinating, yet challenging, puzzle for NMR interpretation. The presence of two fluorine atoms, a methyl group, and a benzonitrile moiety on an aromatic ring creates a rich system of spin-spin couplings. Unlike simpler aromatic systems, you will encounter:
-
Long-range couplings: The influence of fluorine atoms extends beyond their immediate neighbors, leading to complex splitting patterns for protons and carbons that are several bonds away.
-
Overlapping multiplets: The signals for the aromatic protons can be complex and may overlap, making direct interpretation difficult.
-
Second-order effects: When the difference in chemical shift between two coupled nuclei is not much larger than the coupling constant between them, second-order effects can distort the expected splitting patterns.
-
Through-space couplings: In some conformations, nuclei that are close in space but not directly connected through bonds can still couple, further complicating the spectra.[1][2][3]
This guide will equip you with the knowledge and techniques to systematically dissect these spectra and arrive at the correct structural assignment.
Frequently Asked Questions (FAQs)
1H NMR Spectra
Q1: Why does the methyl group in my 3,5-difluoro-2-methylbenzonitrile derivative appear as a complex multiplet instead of a singlet?
A1: The methyl protons are coupled to the two fluorine atoms at the 3 and 5 positions. This is a classic example of long-range coupling, specifically a four-bond coupling (4JHF) for the fluorine at position 3 and a five-bond coupling (5JHF) for the fluorine at position 5. These couplings are often in the range of 1-3 Hz and result in the methyl singlet being split into a more complex pattern, typically a triplet of triplets or a doublet of doublets of doublets, depending on the relative magnitudes of the coupling constants.
Q2: The aromatic region of my 1H NMR spectrum shows a complex pattern that I can't interpret. What's going on?
A2: The single aromatic proton at the 4-position is coupled to the fluorine atoms at positions 3 and 5, as well as potentially to the methyl protons at position 2. You will have a three-bond coupling to the fluorine at C3 (3JHF) and a three-bond coupling to the fluorine at C5 (3JHF). Additionally, there is a four-bond coupling to the methyl protons (4JHH). The combination of these couplings will result in a complex multiplet. To decipher this, you may need to use 2D NMR techniques like COSY and HSQC.
19F NMR Spectra
Q3: I see two signals in my 19F NMR spectrum. How do I assign them to the F3 and F5 positions?
A3: The chemical shifts of fluorine atoms are highly sensitive to their electronic environment.[4][5][6][7][8][9] The fluorine at the 3-position is ortho to the methyl group, which is an electron-donating group. The fluorine at the 5-position is para to the methyl group. This difference in electronic environment will lead to distinct chemical shifts. As a general trend, electron-donating groups cause an upfield shift (less negative ppm value). However, the most reliable way to assign these is through a Heteronuclear Multiple Bond Correlation (HMBC) experiment, looking for correlations between the fluorine atoms and the known protons (e.g., the methyl group).
Q4: The signals in my 19F NMR spectrum are not simple singlets. What are they coupled to?
A4: The fluorine atoms are coupled to the aromatic proton at the 4-position (3JHF) and the methyl protons at the 2-position (4JHF for F3 and 5JHF for F5). They are also coupled to each other through a four-bond coupling (4JFF). This will result in each fluorine signal appearing as a complex multiplet.
13C NMR Spectra
Q5: Why are the carbon signals in my 13C NMR spectrum split into multiplets even though it's proton-decoupled?
A5: In a standard proton-decoupled 13C NMR experiment, the couplings between carbon and fluorine atoms remain.[10] You will observe one-bond C-F couplings (1JCF), which are typically very large (240-320 Hz), as well as two-bond (2JCF) and three-bond (3JCF) couplings, which are smaller.[11][12] This results in the carbon signals, especially those of the fluorinated aromatic ring, appearing as doublets or more complex multiplets.
Q6: I'm having trouble identifying the quaternary carbons, especially the ones bonded to fluorine.
A6: The carbons directly attached to fluorine (C3 and C5) will appear as large doublets due to the strong one-bond C-F coupling.[11][12] The signal for the carbon of the nitrile group (CN) and the carbon attached to the methyl group (C2) can also be split by long-range C-F couplings. An HMBC experiment is invaluable here to trace the connectivity from protons to these quaternary carbons.
Troubleshooting Guides
Problem 1: Ambiguous Signal Assignment in the Aromatic Region
Symptoms:
-
Overlapping and complex multiplets in the 1H NMR spectrum.
-
Difficulty in definitively assigning proton and carbon signals to their respective positions on the aromatic ring.
Workflow for Resolution:
Caption: Workflow for unambiguous signal assignment using 2D NMR.
Step-by-Step Protocol:
-
Acquire Standard 1D Spectra: Obtain high-quality 1H, 13C{1H}, and 19F NMR spectra.
-
Run a 1H-1H COSY: This experiment will show correlations between coupled protons. In this case, it will help to confirm the coupling between the aromatic proton and the methyl protons.
-
Run a 1H-13C HSQC: This experiment identifies carbons that are directly attached to protons. This will definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.
-
Run a 1H-13C HMBC: This is often the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away.
-
Look for a correlation from the methyl protons to C1, C2, and C3.
-
Look for correlations from the aromatic proton (H4) to C2, C3, C5, and the nitrile carbon.
-
-
Run a 1H-19F HOESY or NOESY: This experiment reveals through-space proximity between protons and fluorine atoms. You should see a correlation between the methyl protons and the fluorine at C3, and between the aromatic proton and the fluorines at C3 and C5. This can be a powerful tool for confirming assignments.
Problem 2: Differentiating Between Through-Bond and Through-Space Couplings
Symptoms:
-
Unexpected splitting patterns in 1H or 19F spectra.
-
Ambiguity as to whether a particular coupling is occurring through the bonding network or due to spatial proximity.
Workflow for Differentiation:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. tandfonline.com [tandfonline.com]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
Stability issues of 3,5-Difluoro-2-methylbenzonitrile in solution
This technical support guide addresses the stability profile, degradation pathways, and handling protocols for 3,5-Difluoro-2-methylbenzonitrile (CAS: 64248-63-1).[1] It is designed for researchers utilizing this compound as an intermediate in pharmaceutical synthesis.
Product Identification
-
Chemical Name: 3,5-Difluoro-2-methylbenzonitrile[1]
-
Molecular Formula: C
Hngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> F N -
Primary Application: Building block for fluorinated pharmaceutical intermediates (e.g., kinase inhibitors, metabolic disease targets).
Part 1: Solution Stability & Hydrolysis
Q1: Is 3,5-Difluoro-2-methylbenzonitrile stable in aqueous solutions? A: No, it is susceptible to hydrolysis, although the rate is sterically modulated. Like all benzonitriles, the cyano group (-CN) is prone to hydrolysis in the presence of water, particularly under acidic or basic conditions. However, this specific molecule exhibits a slower hydrolysis rate compared to unhindered analogs (e.g., 3,5-difluorobenzonitrile) due to the ortho-effect of the methyl group at position 2. This steric bulk impedes the attack of water/hydroxide on the nitrile carbon.
Q2: What are the primary degradation products I should look for in LC-MS? A: The degradation follows a stepwise pathway.
-
Primary Degradant: 3,5-Difluoro-2-methylbenzamide (M+18 mass shift).[1] This is the "stopped" intermediate often seen under mild hydrolytic conditions.
-
Secondary Degradant: 3,5-Difluoro-2-methylbenzoic acid (M+19 mass shift, usually requires heat or strong pH forcing).[1]
Q3: Can I use protic solvents like Methanol or Ethanol? A: Yes, but with caution.
-
Neutral Conditions: Stable for short-term handling (24-48h).[1]
-
Acidic/Basic Conditions: Avoid. In the presence of alcohols and acid/base catalysts, the nitrile can undergo Pinner reaction (forming imidates) or solvolysis, converting to the ethyl/methyl ester rather than the acid.
Part 2: Reactivity & Nucleophilic Substitution (SNAr)
Q1: Is this compound susceptible to nucleophilic attack (SNAr) by amines at the fluorine positions? A: Generally, No. This is a common misconception. In 3,5-Difluoro-2-methylbenzonitrile, the fluorine atoms are located at the meta positions relative to the electron-withdrawing nitrile group.[1]
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr) requires the leaving group (Fluorine) to be ortho or para to an electron-withdrawing group (EWG) to stabilize the Meisenheimer complex.[1]
-
Result: Because the fluorines are meta to the nitrile, the ring is not sufficiently activated for displacement by standard nucleophiles (amines, thiols) under mild to moderate conditions.
-
Exception: Extremely harsh conditions (e.g., strong bases like LiTMP, high temperatures >150°C) or photoredox catalysis may force reactivity, but it is stable under standard synthetic workflows.
Q2: Is the methyl group stable?
A: The methyl group at C2 is benzylic. While generally stable in solution, it is susceptible to radical halogenation (e.g., NBS/light) or oxidation (e.g., KMnO
Part 3: Visualization of Degradation & Reactivity
The following diagram illustrates the primary stability risks and chemical pathways.
Figure 1: Degradation pathways and stability logic. Red arrows indicate high-risk hydrolytic pathways; dashed yellow arrows indicate low-risk SNAr pathways.[1]
Part 4: Storage & Handling Protocols
Recommended Storage Conditions:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The compound is potentially hygroscopic; moisture ingress will accelerate hydrolysis over months.
-
Container: Tightly sealed amber glass.[1]
Solvent Compatibility Table:
| Solvent Class | Examples | Compatibility Rating | Risk Factor |
| Chlorinated | DCM, Chloroform | High | Excellent solubility; low reactivity.[1] |
| Aprotic Polar | DMSO, DMF, DMAc | Medium | Stable at RT. At T > 100°C, trace water in solvent causes rapid hydrolysis. |
| Protic | Methanol, Ethanol | Medium-Low | Stable at neutral pH.[1] Rapid degradation with acid/base catalysts (Pinner reaction).[1] |
| Ethers | THF, Dioxane | High | Good stability. Ensure peroxide-free to protect the benzylic methyl group.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587204, 3,5-Difluoro-2-methylbenzonitrile. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal (2023). Nucleophilic Aromatic Substitution (SNAr) - Reactivity Patterns. (General reference for meta-fluoro inertness). Retrieved January 29, 2026, from [Link]
-
ChemGuide (2022). Hydrolysis of Nitriles: Acid and Base Catalyzed Mechanisms. Retrieved January 29, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of 3,5-Difluoro-2-methylbenzonitrile: A Comparative Approach in the Absence of Direct Literature Precedent
This document is structured to empower researchers by not only presenting a hypothetical data set for the title compound but also by detailing the rigorous workflow required to validate such data against known chemical principles and analogous structures. We will explore the nuances of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, offering insights into experimental design and data interpretation that ensure scientific integrity and trustworthiness.
The Imperative of Spectroscopic Verification
In the synthesis of novel compounds, confirming the atomic connectivity and substitution pattern is a critical step. For a molecule like 3,5-Difluoro-2-methylbenzonitrile, the precise placement of the methyl and two fluoro substituents on the benzonitrile scaffold is what defines its chemical identity and, consequently, its physical and biological properties. NMR spectroscopy provides a detailed roadmap of the molecular structure by probing the magnetic environments of atomic nuclei.
Due to the absence of published NMR data for 3,5-Difluoro-2-methylbenzonitrile in accessible databases, this guide will utilize a hypothetical set of experimental data to illustrate the analytical process. To demonstrate the comparative methodology, we will reference spectral data from a closely related isomer, 5-Fluoro-2-methylbenzonitrile, for which some literature information is available. This approach mirrors a common real-world scenario for research scientists.
Hypothetical Experimental NMR Data for 3,5-Difluoro-2-methylbenzonitrile
The following data represents a plausible set of NMR results obtained for a synthesized sample of 3,5-Difluoro-2-methylbenzonitrile, dissolved in Chloroform-d (CDCl₃).
Table 1: Hypothetical Experimental NMR Data for 3,5-Difluoro-2-methylbenzonitrile in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.15 | t | J(H,F) = 8.5 | H-4 |
| ¹H | 2.40 | s | - | -CH₃ |
| ¹³C | 163.5 | dd | J(C,F) = 250, 10 | C-3, C-5 |
| ¹³C | 133.0 | t | J(C,F) = 10 | C-1 |
| ¹³C | 125.5 | s | - | C-2 |
| ¹³C | 118.0 | t | J(C,F) = 25 | C-4 |
| ¹³C | 117.0 | s | - | -CN |
| ¹³C | 14.0 | s | - | -CH₃ |
| ¹⁹F | -108.0 | t | J(F,H) = 8.5 | F-3, F-5 |
Comparative Analysis with a Structurally Related Analogue
In the absence of direct literature values for 3,5-Difluoro-2-methylbenzonitrile, a comparison with a structurally similar compound can provide valuable insights and increase confidence in the experimental data. For this purpose, we will consider the known data for 5-Fluoro-2-methylbenzonitrile.
Table 2: Literature NMR Data for 5-Fluoro-2-methylbenzonitrile
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source |
| ¹H | 7.50-7.20 | m | - | |
| ¹H | 2.50 | s | - |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Sample Preparation
-
Action: Accurately weigh approximately 5-10 mg of the purified 3,5-Difluoro-2-methylbenzonitrile sample. The purification (e.g., by column chromatography or recrystallization) is crucial to remove any paramagnetic impurities that can broaden NMR signals.
-
Rationale: An adequate concentration is necessary for a good signal-to-noise ratio, while avoiding excessive concentration that can lead to line broadening due to viscosity or aggregation.
Step 2: Dissolution
-
Action: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is of high isotopic purity and low in residual water.
-
Rationale: Deuterated solvents are used to avoid a large solvent signal that would overwhelm the analyte signals. The choice of solvent can influence chemical shifts; consistency in the solvent used is key for data comparison[1].
Step 3: Referencing
-
Action: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample.
-
Rationale: TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate and reproducible chemical shift measurements across different experiments and spectrometers.
Step 4: Instrument Setup and Data Acquisition
-
Action:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A 90-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR[2].
-
-
Rationale: Higher field strength provides better signal dispersion and resolution. The chosen parameters are a balance between obtaining a good signal-to-noise ratio and minimizing the experiment time. Proton decoupling in ¹³C and ¹⁹F NMR simplifies the spectra by removing C-H and F-H coupling, resulting in single peaks for each unique carbon or fluorine environment.
Workflow for NMR Data Comparison
The following diagram illustrates a systematic workflow for comparing experimental NMR data with literature values, or in this case, with data from analogous compounds.
Figure 1: A workflow diagram illustrating the key stages of acquiring experimental NMR data, retrieving literature or analogous data, and performing a detailed comparative analysis to validate a chemical structure.
In-depth Analysis and Interpretation
A meticulous analysis of the hypothetical NMR data for 3,5-Difluoro-2-methylbenzonitrile reveals key structural features:
-
¹H NMR: The aromatic proton at 7.15 ppm appears as a triplet, which is consistent with coupling to two equivalent fluorine atoms in the meta positions. The singlet at 2.40 ppm is characteristic of the methyl group, which has no adjacent protons to couple with.
-
¹³C NMR: The carbon signals are influenced by the attached fluorine atoms. The carbons directly bonded to fluorine (C-3 and C-5) exhibit a large one-bond C-F coupling constant (J ≈ 250 Hz) and appear as a doublet of doublets. The other aromatic carbons show smaller two- or three-bond C-F couplings. The chemical shifts are within the expected ranges for substituted aromatic rings[3].
-
¹⁹F NMR: The single signal at -108.0 ppm indicates that the two fluorine atoms are chemically equivalent. The triplet multiplicity arises from coupling to the adjacent proton (H-4). The chemical shift is in a typical range for aromatic fluorine atoms.
Any significant deviations from these expected patterns in an actual experimental spectrum would warrant further investigation, such as re-purification of the sample or conducting 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm atomic connectivities.
Conclusion
While a direct comparison of experimental NMR data for 3,5-Difluoro-2-methylbenzonitrile with established literature values is currently not possible due to a lack of published data, this guide provides a robust framework for its structural elucidation and validation. By acquiring high-quality, multi-nuclear NMR data and comparing it with the spectral features of known analogous compounds, researchers can confidently ascertain the structure of this and other novel molecules. The principles and protocols outlined herein are designed to uphold the highest standards of scientific integrity, ensuring that the structural assignments are both accurate and defensible.
References
-
University of Sheffield. 19Flourine NMR. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Stacked 19 F NMR spectra of 2,3,4,5,6-pentaflourobenzo-nitrile (PFBN),.... [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
PubMed. 15N NMR chemical shifts of ring substituted benzonitriles. [Link]
-
ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]
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A Comparative Guide to the Synthesis of 3,5-Difluoro-2-methylbenzonitrile
Introduction: The Significance of 3,5-Difluoro-2-methylbenzonitrile in Modern Chemistry
3,5-Difluoro-2-methylbenzonitrile is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The unique substitution pattern of two fluorine atoms, a methyl group, and a nitrile moiety on the benzene ring imparts specific electronic and steric properties that are often sought after in the design of bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitrile group is a versatile handle for further chemical transformations.
Given its importance, the efficient and scalable synthesis of 3,5-Difluoro-2-methylbenzonitrile is a topic of considerable interest to researchers and process chemists. This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this valuable compound: a classical approach via the Sandmeyer reaction and a modern alternative utilizing palladium-catalyzed cyanation. Each method will be evaluated based on its chemical principles, experimental protocol, and a comparative analysis of their respective advantages and disadvantages.
Methodology 1: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of anilines to a wide range of functional groups, including nitriles.[1][2] This pathway to 3,5-Difluoro-2-methylbenzonitrile commences with the synthesis of the key intermediate, 3,5-Difluoro-2-methylaniline.
Synthesis of the Key Intermediate: 3,5-Difluoro-2-methylaniline
A plausible route to 3,5-Difluoro-2-methylaniline begins with the commercially available 1,3-difluorobenzene. The synthesis involves a Friedel-Crafts alkylation to introduce the methyl group, followed by nitration and subsequent reduction of the nitro group to the desired aniline.
Experimental Protocol: Synthesis of 3,5-Difluoro-2-methylaniline
Step 1: Friedel-Crafts Alkylation of 1,3-Difluorobenzene
-
To a stirred solution of 1,3-difluorobenzene (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add a Lewis acid catalyst, for example, anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Slowly add an alkylating agent like methyl chloride (CH₃Cl) or methyl iodide (CH₃I) (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into ice-water.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 1,3-difluoro-2-methylbenzene.
Step 2: Nitration of 1,3-Difluoro-2-methylbenzene
-
To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 1,3-difluoro-2-methylbenzene (1 equivalent) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. The directing effects of the fluorine and methyl groups will favor the formation of the 4-nitro and 6-nitro isomers.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude nitro-aromatic intermediate.
Step 3: Reduction of the Nitro Group
-
Dissolve the crude nitro-aromatic intermediate in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using SnCl₂, basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate tin salts and extract the product with ethyl acetate.
-
If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.
-
Purify the crude 3,5-Difluoro-2-methylaniline by column chromatography or distillation.
Final Step: Sandmeyer Cyanation
With the 3,5-Difluoro-2-methylaniline in hand, the final step is the introduction of the nitrile group via the Sandmeyer reaction. This involves the formation of a diazonium salt, which is then reacted with a copper(I) cyanide.
Experimental Protocol: Sandmeyer Reaction
-
Dissolve 3,5-Difluoro-2-methylaniline (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent like toluene or diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3,5-Difluoro-2-methylbenzonitrile by column chromatography or vacuum distillation.
Methodology 2: Palladium-Catalyzed Cyanation
An alternative, more modern approach to the synthesis of 3,5-Difluoro-2-methylbenzonitrile involves a palladium-catalyzed cross-coupling reaction. This method circumvents the need for the potentially hazardous diazonium salt intermediate of the Sandmeyer reaction. The key precursor for this route is a halogenated derivative, such as 3,5-Difluoro-2-methylbromobenzene.
Synthesis of the Key Intermediate: 3,5-Difluoro-2-methylbromobenzene
The synthesis of this intermediate can also start from 1,3-difluoro-2-methylbenzene, which is subjected to electrophilic aromatic bromination.
Experimental Protocol: Synthesis of 3,5-Difluoro-2-methylbromobenzene
-
To a solution of 1,3-difluoro-2-methylbenzene (1 equivalent) in a suitable solvent like dichloromethane or carbon tetrachloride, add a catalytic amount of iron filings or a Lewis acid such as ferric chloride (FeCl₃).
-
Slowly add bromine (Br₂) (1.1 equivalents) to the reaction mixture at room temperature, protecting the reaction from light.
-
Stir the mixture for several hours until the reaction is complete (monitored by GC or TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous calcium chloride, and concentrate under reduced pressure.
-
Purify the crude 3,5-Difluoro-2-methylbromobenzene by vacuum distillation.
Final Step: Palladium-Catalyzed Cyanation
The final step involves the palladium-catalyzed cyanation of the aryl bromide with a cyanide source.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To a reaction vessel, add 3,5-Difluoro-2-methylbromobenzene (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., Xantphos), a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add a base if required by the catalytic system, for example, potassium carbonate (K₂CO₃).
-
Degas the reaction mixture by bubbling with an inert gas like argon or nitrogen.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and stir for several hours until the starting material is consumed (monitored by GC or LC-MS).
-
Cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove any inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3,5-Difluoro-2-methylbenzonitrile by column chromatography or recrystallization.
Comparative Analysis of Synthesis Methods
| Parameter | Sandmeyer Reaction Approach | Palladium-Catalyzed Cyanation Approach |
| Starting Materials | Commercially available, relatively inexpensive. | Requires a pre-halogenated intermediate, which may add a step. |
| Reagent Toxicity | Involves highly toxic cyanide salts (NaCN/KCN) and potentially explosive diazonium intermediates. | Can utilize less acutely toxic cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆]. Palladium catalysts can be toxic and require careful handling and removal from the final product. |
| Reaction Conditions | Diazotization requires low temperatures (0-5 °C). The cyanation step may require heating. | Typically requires elevated temperatures (80-120 °C) and inert atmosphere. |
| Scalability | The generation and handling of diazonium salts on a large scale can be hazardous. | Generally more amenable to large-scale synthesis with better control over reaction parameters. |
| Yield and Purity | Yields can be variable and side reactions can occur, potentially complicating purification. | Often provides higher yields and cleaner reactions with good selectivity. |
| Cost | Reagents are generally less expensive. | Palladium catalysts and specialized ligands can be costly. |
| Versatility | The aniline intermediate can be used to synthesize a wide range of other functional groups. | The aryl halide intermediate is also versatile for other cross-coupling reactions. |
Visualizing the Synthetic Workflows
Caption: Workflow for the synthesis of 3,5-Difluoro-2-methylbenzonitrile via the Sandmeyer reaction.
Caption: Workflow for the synthesis of 3,5-Difluoro-2-methylbenzonitrile via Palladium-catalyzed cyanation.
Conclusion: Selecting the Optimal Synthetic Route
The choice between the Sandmeyer reaction and palladium-catalyzed cyanation for the synthesis of 3,5-Difluoro-2-methylbenzonitrile depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and safety protocols.
The Sandmeyer reaction is a classic and cost-effective method that may be suitable for smaller-scale laboratory syntheses where the handling of hazardous reagents can be carefully managed. Its primary drawback lies in the safety concerns associated with diazonium salts and highly toxic cyanide sources.
On the other hand, palladium-catalyzed cyanation represents a more modern, often higher-yielding, and more scalable approach. While the initial investment in catalysts and ligands may be higher, the improved safety profile, cleaner reaction profiles, and amenability to process optimization make it a more attractive option for industrial applications and larger-scale production.
Ultimately, the selection of the synthetic route should be made after a thorough evaluation of the specific needs and capabilities of the research or production environment. Both methods offer viable pathways to this important chemical intermediate, and a comprehensive understanding of their respective strengths and weaknesses is crucial for successful synthesis.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- Ushkov, A. V., & Grushin, V. V. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 133(28), 10999–11005.
-
Chemguide. (n.d.). Nitration of benzene and methylbenzene. [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. [Link]
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances, 10(61), 37247–37266.
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
Sources
Comparative Guide: Biological Activity & Synthetic Utility of 3,5-Difluoro-2-methylbenzonitrile
Executive Summary
3,5-Difluoro-2-methylbenzonitrile (CAS 134493-27-3) represents a specialized scaffold in medicinal and agrochemical chemistry, distinguished by its unique combination of electronic deactivation and steric constraints. Unlike its simpler analogs (e.g., 3,5-difluorobenzonitrile), the presence of the ortho-methyl group at the C2 position introduces a critical "ortho-effect." This structural feature restricts rotational freedom in drug-receptor binding pockets and provides a metabolic shield against P450-mediated oxidation, making it a privileged intermediate for next-generation kinase inhibitors and herbicide safeners.
This guide objectively compares the physicochemical and biological profiles of this compound against standard benzonitrile alternatives, providing actionable protocols for its derivatization into bioactive scaffolds.
Part 1: Comparative Analysis of Benzonitrile Scaffolds
The selection of a benzonitrile intermediate dictates the metabolic stability and potency of the final active pharmaceutical ingredient (API). The table below contrasts 3,5-Difluoro-2-methylbenzonitrile with its closest structural analogs.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 3,5-Difluoro-2-methylbenzonitrile | 3,5-Difluorobenzonitrile | 2,6-Difluorobenzonitrile |
| Structure | Steric & Electronic Hybrid (F at 3,5; Me at 2) | Electronic Only (F at 3,5; H at 2) | Electronic Shield (F at 2,6; H at 3,4,5) |
| Electronic Nature | Electron-deficient ring with weak donor (Me) offset by strong withdrawers (F). | Highly electron-deficient; susceptible to nucleophilic attack. | Extremely electron-deficient at C1; highly reactive to nucleophiles. |
| Steric Hindrance | High (Ortho-Methyl) Restricts rotation of C1-derivatives. | LowFree rotation of C1-derivatives. | High (Ortho-Fluorine)Restricts rotation but less bulky than methyl. |
| Metabolic Stability | Superior Blocks C2 (oxidation) and C3/C5 (oxidation). | ModerateC2 and C4 positions open to metabolic attack. | HighBlocks C2/C6; C4 remains vulnerable. |
| Key Application | Kinase Inhibitors (CK2, EGFR) Conformational locking. | Liquid Crystals/Polymers Electron transport materials. | Herbicides (Dichlobenil class) Cellulose synthesis inhibition. |
| Hydrolysis Rate | Slow (Requires harsh acidic conditions). | Fast (Standard basic hydrolysis). | Moderate (Fluorine repulsion effects). |
Part 2: Biological Mechanisms & Pharmacophore Utility
The "Ortho-Methyl" Effect in Drug Design
In kinase inhibitor development, the 2-methyl group serves a dual purpose that 3,5-difluorobenzonitrile cannot replicate:
-
Conformational Locking: The steric bulk of the methyl group forces the nitrile (or its derivative, such as an amide or heterocycle) out of planarity with the phenyl ring. This pre-organized conformation often matches the bioactive conformation required for binding to ATP pockets in kinases like CK2 and EGFR , reducing the entropic penalty of binding.
-
Metabolic Blockade: Cytochrome P450 enzymes frequently target the electron-rich ortho positions of aromatic rings. By substituting C2 with a methyl group and C3/C5 with fluorine, the molecule becomes highly resistant to hydroxylation, significantly extending the half-life (
) of the resulting drug.
Bioisosteric Transformations
The nitrile group at C1 is rarely the final pharmacophore. It serves as a versatile precursor to bioisosteres that engage in hydrogen bonding:
-
Tetrazoles: The nitrile is converted to a tetrazole (carboxylic acid bioisostere) to improve bioavailability while maintaining acidity (pKa ~4.5-5.0).
-
Benzamidines: Reduced to amidines for serine protease inhibition.
Diagram 1: Synthetic Divergence & Biological Impact
The following diagram maps the transformation of 3,5-Difluoro-2-methylbenzonitrile into key bioactive scaffolds.
Caption: Synthetic divergence of the 3,5-difluoro-2-methyl scaffold into three distinct biological classes.
Part 3: Experimental Protocols
Due to the steric hindrance provided by the 2-methyl group, standard protocols used for unhindered nitriles often fail or proceed slowly. The following protocols are optimized for this specific sterically hindered substrate.
Protocol A: Sterically Demanding Hydrolysis (Nitrile Acid)
Context: Basic hydrolysis (NaOH/H2O) is often ineffective for ortho-substituted benzonitriles due to repulsion of the nucleophile. Acidic hydrolysis is preferred.[1]
Reagents:
-
3,5-Difluoro-2-methylbenzonitrile (1.0 eq)
-
Sulfuric Acid (
), 70% w/w aqueous solution -
Temperature: 130°C
Methodology:
-
Dissolution: Charge the reaction vessel with 3,5-Difluoro-2-methylbenzonitrile. Add 70%
(5 mL per gram of substrate). -
Heating: Heat the mixture to 130°C. The reaction may require 8–12 hours to reach completion, significantly longer than non-methylated analogs (typically 2–4 hours).
-
Monitoring: Monitor by HPLC. The intermediate amide (3,5-difluoro-2-methylbenzamide) may accumulate; continue heating until conversion to the acid is >98%.
-
Workup: Cool to 0°C. Pour onto crushed ice. The product, 3,5-Difluoro-2-methylbenzoic acid , will precipitate as a white solid. Filter and wash with cold water.[1]
Protocol B: Tetrazole Synthesis (Bioisostere Construction)
Context: Converting the nitrile to a tetrazole creates a lipophilic acid equivalent, common in sartans (blood pressure drugs).
Reagents:
-
3,5-Difluoro-2-methylbenzonitrile (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Zinc Bromide (
) (1.0 eq) or Triethylamine hydrochloride -
Solvent: Water/Isopropanol (1:1) or DMF[2]
Methodology:
-
Activation: Dissolve the nitrile and Zinc Bromide in the solvent. The Lewis acid (
) coordinates to the nitrile nitrogen, increasing electrophilicity to overcome the steric hindrance of the 2-methyl group. -
Cycloaddition: Add Sodium Azide. Heat to reflux (or 110°C in DMF) for 24 hours.
-
Workup: Acidify with 1N HCl to pH 2 to protonate the tetrazole ring. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water.
Part 4: Structure-Activity Relationship (SAR) Logic
The following decision tree assists researchers in selecting the correct fluorinated benzonitrile based on the desired biological outcome.
Caption: SAR decision matrix for selecting fluorinated benzonitrile intermediates.
References
-
BenchChem. (2025). The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11344119, 2,4-Difluoro-3-methylbenzonitrile. Retrieved from
-
MDPI. (2023).[1] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Processes, 10, 2054.[3] Retrieved from
-
Organic Chemistry Portal. (2013). Synthesis of 1H-tetrazoles. Synthesis, 45, 1051-1059.[4] Retrieved from
-
ResearchGate. (2025). Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved from
Sources
- 1. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
Comparative study of fluorinated vs non-fluorinated benzonitrile derivatives
[1]
Executive Summary: The Fluorine Strategic Advantage
Benzonitrile derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as critical intermediates for heterocycle formation (e.g., tetrazoles, triazines) and as active motifs in their own right. However, the introduction of fluorine atoms onto the benzonitrile scaffold is not merely a structural decoration—it is a functional transformation.
This guide objectively compares non-fluorinated benzonitriles (the baseline) against their fluorinated counterparts (specifically fluoro- and trifluoromethyl- derivatives). The data demonstrates that fluorination serves three primary strategic functions:
-
Metabolic Blocking: Preventing oxidative metabolism at labile C-H sites (P450 blocking).
-
Reactivity Modulation: Accelerating Nucleophilic Aromatic Substitution (
) rates by orders of magnitude. -
Lipophilicity Tuning: Modulating
and membrane permeability without significant steric penalty.
Physicochemical Performance Comparison
The following table contrasts the core properties of Benzonitrile (baseline) with its 4-fluoro and 4-trifluoromethyl analogs. Note the shift in lipophilicity and electronic properties.[1]
Table 1: Comparative Physicochemical Data
| Property | Benzonitrile (Baseline) | 4-Fluorobenzonitrile | 4-(Trifluoromethyl)benzonitrile | Impact of Fluorination |
| Structure | Ph-CN | 4-F-Ph-CN | 4-CF | Steric/Electronic |
| MW ( g/mol ) | 103.12 | 121.11 | 171.12 | Moderate mass increase |
| LogP (Lipophilicity) | ~1.56 | ~1.80 | ~2.60 | Increases lipophilicity (improves membrane crossing) |
| Hammett Constant ( | 0.66 (CN group) | 0.06 (F group) | 0.54 (CF | F is EWG by induction, EDG by resonance; CF |
| Boiling Point ( | 191 | 188 | 193 | Minimal impact on volatility |
| Metabolic Stability | Low (susceptible to hydroxylation) | High (blocks para-oxidation) | Very High (blocks para-oxidation) | Critical for half-life extension |
| Inert to displacement | Highly Reactive (F is leaving group) | Activates ortho positions | Enables rapid scaffold diversification |
Expert Insight: While the fluorine atom is often called a "hydrogen mimic" due to its small Van der Waals radius (1.47 Å vs 1.20 Å for H), its electronic impact is profound. The 4-trifluoromethyl group, in particular, drastically increases lipophilicity (
), which is a key lever for improving blood-brain barrier (BBB) penetration in CNS drugs.
Synthetic Reactivity: The "Fluorine Effect" in
One of the most valuable applications of fluorinated benzonitriles is their utility in Nucleophilic Aromatic Substitution (
Mechanism: Why Fluorine Outperforms Chlorine
In standard organic synthesis (e.g.,
-
Causality: The rate-determining step in
is usually the nucleophilic attack and formation of the Meisenheimer complex, not the bond breaking. -
The Fluorine Advantage: Fluorine’s extreme electronegativity stabilizes the anionic Meisenheimer intermediate more effectively than other halogens, lowering the activation energy (
).
Diagram 1: The Mechanism on 4-Fluorobenzonitrile
Caption: The electronegativity of the fluorine atom stabilizes the transition state (Meisenheimer complex), accelerating the reaction rate compared to chlorinated analogs.
Case Study: Enzalutamide & The Androgen Receptor[3][4]
The clinical success of Enzalutamide (Xtandi) , a blockbuster prostate cancer drug, exemplifies the necessity of fluorinated benzonitrile derivatives.
-
Drug Target: Androgen Receptor (AR) Antagonist.[2]
-
Key Intermediate: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile .[3][4][5]
-
Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile.[6][4][5][7][8][9]
Why Fluorination was Non-Negotiable:
-
Metabolic Armor: The trifluoromethyl group at the 2-position (relative to the nitrile) blocks metabolic degradation, allowing for once-daily oral dosing.
-
Binding Affinity: The electron-withdrawing nature of the
and groups polarizes the aromatic ring, optimizing pi-stacking interactions within the AR ligand-binding domain. -
Bioisosterism: The 4-cyano-3-(trifluoromethyl)phenyl motif acts as a rigid, lipophilic anchor that mimics steroidal structures without the hormonal side effects.
Experimental Protocol: Synthesis of 4-Fluorobenzonitrile
For researchers requiring high-purity fluorinated benzonitriles, the Halogen Exchange (Halex) reaction is the industry-standard method. This protocol converts 4-chlorobenzonitrile to 4-fluorobenzonitrile using Potassium Fluoride (KF).
Protocol: Halex Fluorination
Objective: Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile. Scale: 50 mmol (Laboratory Scale). Safety Warning: This reaction requires high temperatures. Use a blast shield. KF is toxic.
Reagents:
-
4-Chlorobenzonitrile (6.88 g, 50 mmol)
-
Potassium Fluoride (Spray-dried, anhydrous) (11.6 g, 200 mmol)
-
Tetraphenylphosphonium bromide (Ph
PBr) (2.1 g, 5 mmol) - Phase Transfer Catalyst -
Sulfolane or 1,3-Dimethyl-2-imidazolidone (DMI) (20 mL) - High boiling polar aprotic solvent
Step-by-Step Methodology:
-
Preparation: Dry the KF and the reaction vessel thoroughly. Moisture kills this reaction by reducing the nucleophilicity of the fluoride ion.
-
Charging: In a heavy-walled pressure vial or round-bottom flask (if using reflux), combine 4-chlorobenzonitrile, anhydrous KF, and Ph
PBr. -
Solvation: Add Sulfolane (or DMI). Stir to create a suspension.
-
Reaction:
-
Microwave Method (Recommended): Heat to 180°C for 4 hours at 300W.
-
Thermal Method: Heat to 220°C for 12-18 hours under an inert atmosphere (N
).
-
-
Monitoring: Monitor by GC-MS or HPLC. Look for the disappearance of the chloro- peak (MW 137) and appearance of the fluoro- peak (MW 121).
-
Workup:
-
Cool to room temperature.
-
Dilute with water (100 mL) to dissolve salts.
-
Extract with Diethyl Ether or MTBE (3 x 50 mL).
-
Wash organic layer with brine, dry over MgSO
.
-
-
Purification: Distillation under reduced pressure (b.p. ~80°C at 10 mmHg) yields the pure product as a colorless oil/solid.
Decision Framework: Choosing Your Derivative
Use this logic flow to select the appropriate benzonitrile derivative for your lead optimization program.
Diagram 2: Selection Decision Tree
Caption: Strategic decision tree for selecting benzonitrile derivatives based on metabolic and synthetic requirements.
References
-
BenchChem. (2025).[6] A Comparative Guide to 2-Fluorobenzonitrile and 4-Fluorobenzonitrile in Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8).[10] Retrieved from
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org.[2][11][12][13] Synth. 101, 1-19. Retrieved from
-
WuXi Biology. (2021).[2] Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from
Sources
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- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 4. WO2015092617A1 - Processes and intermediates for the preparation of enzalutamide - Google Patents [patents.google.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
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- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to Validating the Purity of Synthesized 3,5-Difluoro-2-methylbenzonitrile
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 3,5-Difluoro-2-methylbenzonitrile, a key building block in various pharmaceutical and materials science applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The synthesis of 3,5-Difluoro-2-methylbenzonitrile, like many organic reactions, can result in a variety of process-related impurities. These can include unreacted starting materials, isomers, and by-products from side reactions.[1] Ensuring the removal of these impurities is critical as they can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API) or material.[2] Therefore, a robust analytical strategy is not just a quality control measure but a fundamental aspect of scientific integrity.
The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity assessment of non-volatile organic compounds due to its high resolving power, sensitivity, and quantitative accuracy.[1][] The choice of a reverse-phase (RP) HPLC method is logical for 3,5-Difluoro-2-methylbenzonitrile, a moderately polar aromatic compound.
Causality of Method Parameters:
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides excellent retention and separation of aromatic compounds based on subtle differences in their polarity.[4]
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the timely elution of both the main compound and any potential impurities with a wide range of polarities. The gradient allows for a gradual increase in organic solvent, effectively eluting more hydrophobic compounds.
-
Detector: A UV detector set at a wavelength where the benzonitrile chromophore exhibits strong absorbance (typically around 220-254 nm) ensures high sensitivity for both the analyte and related aromatic impurities.[5]
Experimental Protocol: HPLC Purity Determination
-
Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is prepared.
-
Standard Solution: Accurately weigh and dissolve a reference standard of 3,5-Difluoro-2-methylbenzonitrile in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the synthesized 3,5-Difluoro-2-methylbenzonitrile sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at 40% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
-
Analysis and Calculation:
-
Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Orthogonal and Complementary Techniques: A Comparative Analysis
While HPLC is a powerful tool, relying on a single method can be misleading. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive purity profile. The International Council for Harmonisation (ICH) guidelines emphasize the importance of using validated analytical procedures to ensure the quality of drug substances.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool.[8][9] It offers excellent separation efficiency and provides structural information from the mass spectra, aiding in the identification of unknown impurities.[10]
-
Principle: Separation is based on the compound's volatility and interaction with the stationary phase in a gaseous mobile phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.[9]
-
Advantages over HPLC: Superior resolution for volatile compounds and definitive identification of impurities through mass spectral libraries.
-
Limitations: Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and can also be used for quantitative purity determination (qNMR).[11] For a fluorinated compound like 3,5-Difluoro-2-methylbenzonitrile, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.[12][13][14][15]
-
Principle: Nuclei with a magnetic moment will align in a magnetic field. The absorption of radiofrequency radiation by these nuclei provides detailed information about the chemical environment of each atom in the molecule.
-
Advantages: Provides unambiguous structural confirmation of the main compound and can identify and quantify impurities without the need for a reference standard for each impurity (qNMR). ¹⁹F NMR is highly specific to fluorinated impurities.
-
Limitations: Lower sensitivity compared to chromatographic methods, and complex spectra can be challenging to interpret if multiple impurities are present.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is primarily a qualitative technique used to identify functional groups present in a molecule.[16][17] It serves as a rapid identity check and can indicate the presence of certain types of impurities.
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[18]
-
Advantages: Fast, non-destructive, and requires minimal sample preparation.
-
Key Spectral Features for 3,5-Difluoro-2-methylbenzonitrile: A sharp, strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) group, and characteristic absorptions for the aromatic ring and C-F bonds.[19][20]
-
Limitations: Not a quantitative method for purity and may not detect impurities with similar functional groups to the main compound.
Comparative Data Summary
The following table presents hypothetical data from the analysis of a synthesized batch of 3,5-Difluoro-2-methylbenzonitrile using the described techniques.
| Parameter | HPLC | GC-MS | ¹H NMR (qNMR) | FTIR |
| Purity (%) | 99.5 | 99.3 | 99.6 | Not Quantitative |
| Identified Impurities | Isomeric difluoro-methylbenzonitriles, starting materials | Volatile organic solvents, low molecular weight by-products | Residual starting materials, structural isomers | Confirms presence of nitrile and aromatic functional groups |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% | Not Applicable |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% | Not Applicable |
| Primary Application | Quantitative purity and impurity profiling | Analysis of volatile impurities and by-products | Structural confirmation and quantitative purity | Identity confirmation |
Logical Workflow for Purity Validation
A robust and self-validating workflow for purity determination should incorporate multiple analytical techniques in a logical sequence.
Caption: A multi-technique workflow for comprehensive purity validation.
Inter-Technique Comparison Logic
The choice of analytical techniques and their sequence is based on a logical progression from qualitative to quantitative and from general to specific analysis.
Caption: Logical relationships between analytical techniques for purity validation.
Conclusion
Validating the purity of synthesized 3,5-Difluoro-2-methylbenzonitrile requires a multi-faceted analytical approach. While HPLC serves as the primary quantitative tool, its data should be corroborated by orthogonal methods like GC-MS for volatile impurities and NMR for structural confirmation and absolute quantification. FTIR provides a rapid and essential identity check. This integrated strategy, grounded in the principles of analytical method validation outlined by bodies like the USP and ICH, ensures the generation of trustworthy and reliable data, which is paramount for researchers, scientists, and drug development professionals.[21][22][23][24] The causality behind the selection of each method and its specific parameters is key to developing a robust, self-validating system for chemical purity assessment.
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved from [Link]
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Analytical method validation as per ich and usp. (2015, July 23). Slideshare. Retrieved from [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]
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<1220> ANALYTICAL PROCEDURE LIFE CYCLE. (n.d.). USP-NF. Retrieved from [Link]
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USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair). (n.d.). Agilent. Retrieved from [Link]
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Benzonitrile. (n.d.). SIELC Technologies. Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2017, August 29). Nature. Retrieved from [Link]
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Who has experience using fast GC-MS as an analytical technique in organic synthesis? (2015, August 1). ResearchGate. Retrieved from [Link]
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Separation of Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). European Medicines Agency. Retrieved from [Link]
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HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies. Retrieved from [Link]
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HPLC Methods for analysis of Benzonitrile. (n.d.). HELIX Chromatography. Retrieved from [Link]
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ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (n.d.). European Medicines Agency. Retrieved from [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). European Medicines Agency. Retrieved from [Link]
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Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. Retrieved from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
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Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. (2013, January 9). Aviv Analytical. Retrieved from [Link]
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Functional group profiling of medicinal plants using FTIR spectroscopy. (2025, January 8). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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Multiplatform Metabolomics for the Design and Characterization of a Mediterranean Plant-Based Lyophilized Powder from Agro-Industrial By-Products. (n.d.). MDPI. Retrieved from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Georgia State University. Retrieved from [Link]
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Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). (2025, March 22). Chemistry LibreTexts. Retrieved from [Link]
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Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up. (n.d.). Nature. Retrieved from [Link]
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HPLC profiles of the reaction mixture and purity analysis during the... (n.d.). ResearchGate. Retrieved from [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
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3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). (n.d.). PubChemLite. Retrieved from [Link]
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Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 22). Nature. Retrieved from [Link]
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FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. (2024, December 6). ResearchGate. Retrieved from [Link]
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3,5-Difluorobenzonitrile | C7H3F2N. (n.d.). PubChem. Retrieved from [Link]
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Benzonitrile-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
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3,5-difluoro-2-hydroxybenzonitrile (C7H3F2NO). (n.d.). PubChemLite. Retrieved from [Link]
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2,4-Difluoro-3-methylbenzonitrile | C8H5F2N. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Fluorinated Benzonitrile Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of fluorinated benzonitrile derivatives as a privileged scaffold in the design of potent and selective enzyme inhibitors. Moving beyond a rigid template, this analysis delves into the causal relationships between molecular structure, inhibitory activity, and the underlying biochemical mechanisms, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) and Lysine-Specific Demethylase 1 (LSD1) as key enzymatic targets.
The Rationale for Fluorine in Benzonitrile Scaffolds: A Mechanistic Perspective
The introduction of fluorine atoms into a benzonitrile core imparts a unique set of physicochemical properties that can be exploited to enhance enzyme inhibitory activity. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and alter conformational preferences. Furthermore, the carbon-fluorine bond can participate in favorable non-covalent interactions within an enzyme's active site, including dipole-dipole and orthogonal multipolar interactions, which can significantly contribute to binding affinity.[1]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Case Study in Diabetes Therapy
DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[2] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several successful DPP-4 inhibitors, known as "gliptins," feature a fluorinated benzonitrile moiety.
Comparative Efficacy of Fluorinated Benzonitrile-Containing DPP-4 Inhibitors
While specific data on 3,5-Difluoro-2-methylbenzonitrile derivatives is not prominent in the literature, the broader class of fluorinated benzonitriles is well-represented. A comparison of key approved DPP-4 inhibitors highlights the impact of the fluorobenzonitrile group.
| Compound | Core Scaffold | Key Features of Fluorinated Moiety | IC50 (nM) | Selectivity vs. DPP-8/DPP-9 | Clinical Significance |
| Sitagliptin | β-amino acid derivative | Trifluoromethylphenyl group | ~19 | >2600-fold | Once-daily oral administration for type 2 diabetes.[3] |
| Saxagliptin | Cyanopyrrolidine | Fluorinated adamantane analog (not a direct benzonitrile) | ~26 | >100-fold | Covalent reversible inhibitor with once-daily dosing.[] |
| Alogliptin | Pyrimidinedione | 2-cyanobenzyl group (non-fluorinated) for comparison | ~10 | >10,000-fold | Highlights the potency of the cyanobenzyl warhead.[] |
| Trelagliptin | Uracil-based | Introduction of a fluorine atom on the uracil ring | Potent | High | A once-weekly DPP-4 inhibitor, demonstrating how fluorine can impact pharmacokinetics.[] |
Causality in Experimental Design: The inclusion of a fluorinated phenyl group, as seen in Sitagliptin, is a deliberate design choice to enhance binding affinity and metabolic stability. The trifluoromethyl group often occupies a hydrophobic pocket within the enzyme's active site, contributing to the overall potency. The development of Trelagliptin from Alogliptin by the strategic addition of a fluorine atom underscores how this modification can dramatically alter the pharmacokinetic profile, leading to a longer-acting drug.[]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
A standard method to determine the inhibitory potency of novel compounds against DPP-4 involves a fluorometric assay.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the highly fluorescent AMC is monitored over time.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a fluorinated benzonitrile derivative) in a suitable solvent like DMSO.
-
Prepare a stock solution of the substrate, Gly-Pro-AMC.
-
Prepare a solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of a known DPP-4 inhibitor (e.g., Sitagliptin) to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test compound and the positive control to the wells. Include a vehicle control (DMSO).
-
Add the DPP-4 enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Self-Validating System: The inclusion of a positive control with a known IC50 value and a vehicle control ensures the validity of the assay. The linearity of the reaction rate in the absence of an inhibitor confirms that the enzyme is active and the substrate is not limiting.
Lysine-Specific Demethylase 1 (LSD1) Inhibition: A Target in Oncology
LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9), playing a critical role in transcriptional regulation.[5] Its overexpression is associated with various cancers, making it an attractive therapeutic target.[6] Benzonitrile-containing compounds have emerged as a promising class of reversible LSD1 inhibitors.
Comparative Efficacy of Fluorinated Benzonitrile-Containing LSD1 Inhibitors
The development of LSD1 inhibitors has also benefited from the incorporation of fluorinated benzonitrile scaffolds.
| Compound | Core Scaffold | Key Features of Fluorinated Moiety | Biochemical IC50 (nM) | Cellular Activity | Significance |
| GSK-690 | Phenylcyclopropylamine | Non-benzonitrile for comparison | Potent | Active | A well-characterized reversible LSD1 inhibitor. |
| CC-90011 (Pulrodemstat) | Piperidine derivative | 2-Fluoro-anisole and a benzonitrile moiety | 13 | Induces cellular differentiation markers | A clinical-stage reversible LSD1 inhibitor. The benzonitrile forms a key hydrogen bond with K661 in the active site.[7] |
| Compound 21g (from a scaffold-hopping study) | 4-(pyrrolidin-3-yl)benzonitrile | Benzonitrile core | 57 | Increases CD86 expression in THP-1 cells | Demonstrates the versatility of the benzonitrile scaffold in developing potent and selective LSD1 inhibitors. |
Expertise in Action: The design of CC-90011 showcases a deep understanding of the LSD1 active site. The benzonitrile moiety is not merely a placeholder; it is strategically positioned to form a crucial hydrogen bond with Lysine 661, a key residue involved in the demethylation reaction.[7] The 2-fluoro-anisole ring occupies a hydrophobic pocket, further enhancing the binding affinity. This exemplifies the rational design of inhibitors based on detailed structural information.
Experimental Workflow: Cellular Target Engagement Assay for LSD1 Inhibitors
To confirm that a compound inhibits LSD1 within a cellular context, a Western blot analysis of histone methylation marks is a standard and informative assay.
Principle: Treatment of cancer cells with an effective LSD1 inhibitor should lead to an increase in the levels of its substrates, specifically dimethylated H3K4 (H3K4me2).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., acute myeloid leukemia cell line THP-1) under standard conditions.
-
Treat the cells with increasing concentrations of the test compound (fluorinated benzonitrile derivative) for a specified duration (e.g., 24-72 hours). Include a vehicle control.
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K4me2.
-
As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K4me2 and total H3.
-
Normalize the H3K4me2 signal to the total H3 signal for each sample.
-
Compare the normalized H3K4me2 levels in the treated samples to the vehicle control to determine the dose-dependent effect of the inhibitor.
-
Trustworthiness of the Protocol: The use of a total histone H3 loading control is critical for ensuring that any observed changes in H3K4me2 levels are due to the specific inhibition of LSD1 and not variations in sample loading. This internal control validates the integrity of the experiment.
Visualizing the Concepts
Logical Relationship: From Scaffold to Cellular Effect
Caption: The logical progression from inhibitor design to therapeutic effect.
Experimental Workflow: DPP-4 Inhibition Assay
Caption: A streamlined workflow for in vitro DPP-4 inhibition assays.
Conclusion
The strategic incorporation of fluorine into the benzonitrile scaffold represents a powerful and versatile approach in the design of potent and selective enzyme inhibitors. As exemplified by the successful development of inhibitors for DPP-4 and LSD1, the unique properties of fluorine can be leveraged to optimize binding affinity, metabolic stability, and pharmacokinetic profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of novel fluorinated benzonitrile derivatives, ensuring scientific integrity and fostering the development of the next generation of targeted therapeutics.
References
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Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic and Analytical Advantages. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2022). MDPI. [Link]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. (2023). PubMed. [Link]
-
Histone lysine specific demethylase 1 inhibitors. (2020). RSC Publishing. [Link]
-
Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. (n.d.). National Center for Biotechnology Information. [Link]
-
Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. (2023). MDPI. [Link]
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A Comparative Guide to the Synthesis of 3,5-Difluoro-2-methylbenzonitrile: Benchmarking Against Patented Fluorination Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluoro-2-methylbenzonitrile moiety, in particular, represents a valuable building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive analysis of a plausible academic synthesis of 3,5-Difluoro-2-methylbenzonitrile, benchmarked against established, patented routes for structurally related fluorinated aromatics. By examining the underlying chemical principles and key performance indicators, this document aims to equip researchers with the critical insights needed to select and optimize synthetic strategies for this important intermediate.
The Significance of Fluorinated Benzonitriles
Fluorinated benzonitriles are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter the electronic properties and lipophilicity of a molecule, leading to improved biological activity and pharmacokinetic profiles. The specific substitution pattern of 3,5-Difluoro-2-methylbenzonitrile makes it a desirable synthon for introducing a difluorinated aromatic ring with an adjacent methyl group, a common motif in modern drug discovery.
Benchmark Synthesis: A Plausible Academic Approach
A logical and established academic approach to the synthesis of 3,5-Difluoro-2-methylbenzonitrile would likely involve a multi-step sequence starting from a readily available precursor. The following proposed route is based on well-established organic transformations.
Experimental Protocol: Benchmark Synthesis
Step 1: Nitration of 2-Bromo-1,3-difluorobenzene
-
To a stirred solution of 2-bromo-1,3-difluorobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture onto ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 2-bromo-1,3-difluoro-5-nitrobenzene.
Step 2: Methylation of 2-Bromo-1,3-difluoro-5-nitrobenzene
-
In a flame-dried flask under an inert atmosphere, dissolve 2-bromo-1,3-difluoro-5-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add methylmagnesium bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-bromo-1,3-difluoro-5-methyl-nitrobenzene.
Step 3: Reduction of the Nitro Group
-
To a solution of 2-bromo-1,3-difluoro-5-methyl-nitrobenzene (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water.
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot solution through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-3,5-difluoro-2-methylaniline.
Step 4: Sandmeyer Reaction to Introduce the Nitrile Group
-
Dissolve 4-bromo-3,5-difluoro-2-methylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C for 30 minutes.
-
Cool the mixture and extract the product with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 3,5-Difluoro-2-methylbenzonitrile.
Visualizing the Benchmark Synthesis
Caption: Proposed academic synthesis route for 3,5-Difluoro-2-methylbenzonitrile.
Patented Routes to Structurally Related Compounds
Patented Route 1: From Pentafluorobenzonitrile (JPH06239810A)
This patent describes a method for producing 3,5-difluoroaniline, which involves the synthesis of 3,5-difluorobenzonitrile as a key intermediate.[1]
Reaction Steps:
-
Partial Reduction: Pentafluorobenzonitrile is reacted with a metal hydride complex to selectively remove three fluorine atoms, yielding 3,5-difluorobenzonitrile.[1]
-
Hydrolysis: The resulting 3,5-difluorobenzonitrile is then hydrolyzed to 3,5-difluorobenzamide.[1]
-
Hofmann Rearrangement: The 3,5-difluorobenzamide undergoes a Hofmann reaction to produce 3,5-difluoroaniline.[1]
Visualizing Patented Route 1
Caption: Patented synthesis of 3,5-difluoroaniline via a benzonitrile intermediate.
Patented Route 2: From 2,4,5-Trichloronitrobenzene (US5294742A)
This patent details a multi-step process for preparing 3,5-difluoroaniline starting from a readily available chlorinated nitroaromatic compound.[2]
Reaction Steps:
-
Fluorination: 2,4,5-trichloronitrobenzene is fluorinated to produce 5-chloro-2,4-difluoronitrobenzene.[2]
-
Chlorination: The product from the previous step is then chlorinated to yield 1,3-dichloro-4,6-difluorobenzene.[2]
-
Nitration: Nitration of 1,3-dichloro-4,6-difluorobenzene gives 2,6-dichloro-3,5-difluoronitrobenzene.[2]
-
Reductive Dechlorination: The final step involves the reduction of the nitro group and dechlorination to afford 3,5-difluoroaniline.[2]
Visualizing Patented Route 2
Caption: Multi-step patented synthesis of 3,5-difluoroaniline.
Performance Comparison: Benchmark vs. Patented Routes
A critical evaluation of these synthetic routes requires a comparison of their key performance indicators (KPIs).[3][4][5] These metrics are crucial for determining the practicality, efficiency, and industrial viability of a chemical process.
| Key Performance Indicator | Benchmark Synthesis (Proposed) | Patented Route 1 (JPH06239810A) | Patented Route 2 (US5294742A) |
| Starting Material | 2-Bromo-1,3-difluorobenzene | Pentafluorobenzonitrile | 2,4,5-Trichloronitrobenzene |
| Number of Steps | 4 | 3 | 4 |
| Overall Yield | Moderate (Estimated) | Not explicitly stated, but likely moderate to good. | Good (claimed to be high yield).[2] |
| Reagent Toxicity | High (HNO3, CH3MgBr, NaCN, CuCN) | Moderate (Metal hydrides) | High (Chlorinating and nitrating agents) |
| Reaction Conditions | Cryogenic temperatures, reflux | Not explicitly stated | Elevated temperatures and pressures may be required for fluorination and chlorination steps. |
| Scalability | Challenging due to cryogenic steps and use of toxic reagents. | Potentially more scalable due to fewer steps. | Designed for industrial scale.[2] |
| Purity of Final Product | Requires significant purification (chromatography, distillation). | Purification steps are likely required. | Purification is preferably effected by steam distillation and/or fractional distillation.[2] |
Expert Analysis and Field-Proven Insights
The choice of a synthetic route is a multifactorial decision that balances yield, cost, safety, and environmental impact.
Benchmark Synthesis: This proposed academic route offers a logical and stepwise approach to constructing the target molecule. However, it relies on several classic but often problematic reactions. The use of a Grignard reagent at low temperatures and a Sandmeyer reaction involving highly toxic cyanide salts presents significant safety and scalability challenges. While feasible on a lab scale for producing small quantities for initial research, this route would likely be deemed unsuitable for large-scale production without significant process optimization and safety engineering.
Patented Route 1: This approach is elegant in its conciseness. Starting from a highly fluorinated and commercially available precursor and selectively removing fluorine atoms is a clever strategy. The subsequent hydrolysis and Hofmann rearrangement are well-established industrial reactions. The main drawback could be the cost and availability of pentafluorobenzonitrile and the selectivity of the initial reduction step. However, for producing the core 3,5-difluorobenzonitrile intermediate, this route holds promise.
Patented Route 2: This patent exemplifies a typical industrial approach where a cheap and abundant starting material (a chlorinated nitroaromatic) is converted to the desired product through a series of robust, albeit numerous, steps.[2] The use of halogen exchange (Halex) reactions is a common industrial practice for introducing fluorine atoms. While the overall process is longer, each step is likely high-yielding and optimized for large-scale production. The patent emphasizes the advantage of starting from a readily available industrial compound to synthesize 3,5-difluoroaniline in high yield.[2]
Conclusion: A Strategic Approach to Synthesis
For researchers in the early stages of drug discovery, a flexible and adaptable route like the proposed benchmark synthesis may be suitable for accessing initial quantities of 3,5-Difluoro-2-methylbenzonitrile. However, as a project progresses towards preclinical and clinical development, a transition to a more scalable, cost-effective, and safer process is imperative. The principles outlined in the patented routes for related compounds offer valuable guidance. Specifically, exploring pathways that begin with inexpensive, readily available starting materials and employ robust, high-yielding reactions will be critical for the successful and sustainable production of this important chemical intermediate. The ultimate choice of synthesis will depend on a careful consideration of the project's specific needs, scale, and available resources.
References
- JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents.
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents.
- US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents.
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Available at: [Link]
-
Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2. Available at: [Link]
- CN103664692A - Method for preparing 2, 3, 5, 6-tetrafluorobenzonitrile - Google Patents.
-
(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. Available at: [Link]
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents.
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Key Performance Indicators for the Chemicals Strategy for Sustainability. Available at: [Link]
-
Key performance indicators for production - Examples from chemical industry - Automatic Control. Available at: [Link]
- DE2902877C2 - Process for the preparation of a fluorobenzomononitrile - Google Patents.
-
2967-54-6 | 3,5-difluoro-4-hydroxybenzonitrile - Alachem Co., Ltd. Available at: [Link]
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7 Chemical Manufacturing KPIs: Margin, Yield, and Cost Control; - Financial Models Lab. Available at: [Link]
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Comparison of key performance indicators for two cases (without and... - ResearchGate. Available at: [Link]
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Key Performance Indicators - PSE-Lab @ Politecnico di Milano. Available at: [Link]
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- 1. JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. archive.control.lth.se [archive.control.lth.se]
- 4. financialmodelslab.com [financialmodelslab.com]
- 5. Key Performance Indicators – PSE-Lab @ Politecnico di Milano [pselab.chem.polimi.it]
A Spectroscopic Guide to the Synthesis of 3,5-Difluoro-2-methylbenzonitrile: Characterizing the Target Molecule and Its Key Precursors
In the landscape of pharmaceutical and materials science research, the precise synthesis and unambiguous characterization of novel fluorinated aromatic compounds are paramount. 3,5-Difluoro-2-methylbenzonitrile, a key building block in the development of advanced materials and potential drug candidates, presents a compelling case for the rigorous application of spectroscopic techniques. This guide provides an in-depth spectroscopic comparison of 3,5-Difluoro-2-methylbenzonitrile and its common precursors, offering researchers, scientists, and drug development professionals a practical framework for reaction monitoring and quality control. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral markers that differentiate the final product from its synthetic antecedents.
Introduction: The Synthetic Pathway and the Importance of Spectroscopic Verification
The efficient synthesis of 3,5-Difluoro-2-methylbenzonitrile is crucial for its application in various research and development endeavors. A common and effective synthetic route proceeds via the Sandmeyer reaction, starting from the readily available 3,5-Difluoro-2-methylaniline. This two-step process involves the diazotization of the aniline precursor, followed by cyanation to yield the target benzonitrile. An alternative conceptual precursor, 2,6-difluorotoluene, provides a useful structural isomer for comparative spectroscopic analysis, highlighting the sensitivity of these techniques to subtle changes in molecular architecture.
Given the potential for side reactions and the formation of isomeric impurities, robust analytical methodologies are essential to confirm the identity and purity of the synthesized 3,5-Difluoro-2-methylbenzonitrile. Spectroscopic analysis provides a powerful toolkit for this purpose, offering a detailed fingerprint of the molecular structure at each stage of the synthesis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, we can map out the connectivity and spatial arrangement of atoms within a molecule.
Key Differentiating Features in NMR Spectra:
The transformation from 3,5-Difluoro-2-methylaniline to 3,5-Difluoro-2-methylbenzonitrile brings about significant and predictable changes in the NMR spectra. The most notable of these is the disappearance of the signals corresponding to the amine (-NH₂) protons in the ¹H NMR spectrum and the associated carbon signal in the ¹³C NMR spectrum. Concurrently, the introduction of the nitrile (-C≡N) group results in the appearance of a new quaternary carbon signal in the downfield region of the ¹³C NMR spectrum, typically around 115-125 ppm.
Furthermore, the electronic environment of the aromatic protons and carbons is altered by the substitution of the electron-donating amino group with the electron-withdrawing nitrile group. This leads to shifts in the corresponding signals, providing further confirmation of the successful conversion. The ¹⁹F NMR spectrum is also a critical tool, as the chemical shift of the fluorine atoms is highly sensitive to the electronic nature of the substituents on the aromatic ring.
Comparative NMR Data:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 3,5-Difluoro-2-methylaniline | Aromatic protons: ~6.5-7.0 (m), Amine protons: ~3.5-4.5 (br s), Methyl protons: ~2.1 (s) | Aromatic carbons: ~100-150, Methyl carbon: ~15-20 | Aromatic fluorines: ~ -110 to -130 |
| 3,5-Difluoro-2-methylbenzonitrile | Aromatic protons: ~7.2-7.8 (m), Methyl protons: ~2.5 (s) | Aromatic carbons: ~110-160, Nitrile carbon: ~115-125, Methyl carbon: ~18-25 | Aromatic fluorines: ~ -100 to -120 |
| 2,6-Difluorotoluene | Aromatic protons: ~6.8-7.3 (m), Methyl protons: ~2.3 (s) | Aromatic carbons: ~110-160, Methyl carbon: ~14-20 | Aromatic fluorines: ~ -115 to -135 |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values presented here are approximate ranges for illustrative purposes.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the desired nucleus (¹H, ¹³C, ¹⁹F).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. This is often a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to an internal standard (e.g., TMS).
II. Infrared (IR) Spectroscopy: Probing Functional Group Transformations
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies, we can identify the characteristic vibrations of different chemical bonds.
Hallmark Vibrational Bands:
The conversion of the aniline to the benzonitrile is readily monitored by IR spectroscopy. The most prominent change is the disappearance of the characteristic N-H stretching vibrations of the primary amine group in 3,5-Difluoro-2-methylaniline, which typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. In their place, the IR spectrum of 3,5-Difluoro-2-methylbenzonitrile will exhibit a sharp and intense absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically found around 2220-2240 cm⁻¹.
The C-F stretching vibrations, usually observed in the 1100-1300 cm⁻¹ region, will be present in all the fluorinated compounds discussed and can provide a complex but characteristic fingerprint.
Comparative IR Data:
| Compound | Key IR Absorptions (cm⁻¹) |
| 3,5-Difluoro-2-methylaniline | ~3300-3500 (N-H stretch, two bands), ~1600 (C=C stretch), ~1100-1300 (C-F stretch) |
| 3,5-Difluoro-2-methylbenzonitrile | ~2220-2240 (C≡N stretch), ~1600 (C=C stretch), ~1100-1300 (C-F stretch) |
| 2,6-Difluorotoluene | ~1600 (C=C stretch), ~1100-1300 (C-F stretch) |
Experimental Protocol for FT-IR Data Acquisition:
-
Sample Preparation: For solid samples, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for the functional groups of interest.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides direct evidence for the molecular weight of a compound and can offer structural information through the analysis of its fragmentation pattern.
Differentiating by Mass and Fragmentation:
The most direct evidence for the successful synthesis of 3,5-Difluoro-2-methylbenzonitrile is the observation of its molecular ion peak in the mass spectrum. The nominal mass of 3,5-Difluoro-2-methylaniline is 143 g/mol , while the target product, 3,5-Difluoro-2-methylbenzonitrile, has a nominal mass of 153 g/mol . This 10-unit mass difference is a clear indicator of the reaction's progress.
The fragmentation patterns of the precursor and product will also differ significantly. The aniline precursor may show fragments corresponding to the loss of the amino group or parts of the aromatic ring. The benzonitrile product, on the other hand, will likely exhibit fragmentation patterns involving the nitrile group and the fluorinated aromatic core.
Comparative Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |
| 3,5-Difluoro-2-methylaniline | C₇H₇F₂N | 143.14 | 143 |
| 3,5-Difluoro-2-methylbenzonitrile | C₈H₅F₂N | 153.14 | 153 |
| 2,6-Difluorotoluene | C₇H₆F₂ | 128.12 | 128 |
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ionized molecules are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizing the Synthetic Transformation
To further clarify the relationship between the starting material, intermediate, and final product, the following workflow diagram illustrates the synthetic and analytical process.
Caption: Synthetic and analytical workflow for 3,5-Difluoro-2-methylbenzonitrile.
Conclusion
The successful synthesis of 3,5-Difluoro-2-methylbenzonitrile from 3,5-Difluoro-2-methylaniline can be confidently verified through a multi-technique spectroscopic approach. Each analytical method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy offers a detailed map of the carbon-hydrogen-fluorine framework, IR spectroscopy provides a clear indication of the functional group transformation, and mass spectrometry confirms the molecular weight of the final product. By judiciously applying these techniques, researchers can ensure the integrity of their synthetic products and proceed with confidence in their subsequent applications. This guide serves as a foundational reference for the spectroscopic characterization of this important fluorinated building block and its synthetic precursors.
References
-
PubChem. 3,5-Difluoroaniline. [Link]
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1637. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
A Comparative Guide to the Synthesis of 3,5-Difluoro-2-methylbenzonitrile: An Analysis of Reaction Kinetics for Key Pharmaceutical Intermediates
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3,5-Difluoro-2-methylbenzonitrile is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth analysis and comparison of the primary synthetic pathways to this molecule, with a focus on their reaction kinetics. Understanding the kinetic profiles of these routes is essential for process optimization, scalability, and ultimately, the economic viability of drug development and manufacturing.
This document will explore two principal synthetic strategies for 3,5-Difluoro-2-methylbenzonitrile: the Sandmeyer reaction starting from 3,5-difluoro-2-methylaniline, and palladium-catalyzed cyanation of a halogenated precursor, 2-bromo-1,5-difluoro-3-methylbenzene. We will delve into the mechanistic underpinnings of each pathway, present available kinetic data, and provide detailed experimental protocols.
Introduction to 3,5-Difluoro-2-methylbenzonitrile
3,5-Difluoro-2-methylbenzonitrile serves as a vital precursor in the synthesis of a range of biologically active molecules. The presence of the fluorine atoms and the nitrile group imparts unique electronic properties and metabolic stability to the final drug candidates, making this intermediate highly valuable in medicinal chemistry. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. Therefore, a thorough understanding of the kinetics of different synthetic routes is critical for selecting the most suitable process for a given application, whether for small-scale laboratory research or large-scale industrial production.
Synthetic Pathways: A Mechanistic and Kinetic Comparison
Two primary pathways for the synthesis of 3,5-Difluoro-2-methylbenzonitrile are prevalent in organic synthesis:
-
Pathway 1: Sandmeyer Reaction of 3,5-Difluoro-2-methylaniline. This classical and widely used method involves the diazotization of an aniline derivative followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.
-
Pathway 2: Palladium-Catalyzed Cyanation of 2-Bromo-1,5-difluoro-3-methylbenzene. A more modern approach that leverages the power of transition metal catalysis to achieve the cyanation of an aryl halide.
Pathway 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including the nitrile group. The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide.
Mechanism:
The reaction is initiated by the diazotization of 3,5-difluoro-2-methylaniline with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a highly reactive intermediate. In the subsequent cyanation step, a single-electron transfer from the copper(I) catalyst to the diazonium salt is proposed, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then reacts with the cyanide anion, and the catalyst is regenerated.
Caption: General mechanism of the Sandmeyer cyanation reaction.
Reaction Kinetics:
-
Temperature: Diazotization is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent cyanation step is often performed at a slightly elevated temperature to facilitate the decomposition of the diazonium salt and product formation.
-
Catalyst: The use of a copper(I) salt is crucial for the reaction to proceed efficiently. The concentration and nature of the copper catalyst can significantly impact the reaction rate.
-
Substituent Effects: The electronic nature of the substituents on the aniline ring can affect the stability of the diazonium salt and the reactivity of the aryl radical, thereby influencing the overall reaction rate and yield. Electron-withdrawing groups, such as fluorine, can destabilize the diazonium salt.
Experimental Protocol: Sandmeyer Cyanation
Objective: To synthesize 3,5-Difluoro-2-methylbenzonitrile from 3,5-difluoro-2-methylaniline via a Sandmeyer reaction.
Materials:
-
3,5-Difluoro-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: highly toxic)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-difluoro-2-methylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 3,5-Difluoro-2-methylbenzonitrile.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting aniline and the appearance of the product.
Pathway 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis. The cyanation of aryl halides offers a milder and often more efficient alternative to the classical Sandmeyer reaction.
Mechanism:
The catalytic cycle is believed to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (2-bromo-1,5-difluoro-3-methylbenzene) to form a Pd(II) intermediate.
-
Transmetalation: The cyanide source (e.g., zinc cyanide or potassium hexacyanoferrate(II)) transfers a cyanide group to the Pd(II) complex.
-
Reductive Elimination: The aryl and cyanide groups on the palladium center couple and are eliminated as the final product, 3,5-Difluoro-2-methylbenzonitrile, regenerating the Pd(0) catalyst.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3,5-Difluoro-2-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-2-methylbenzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The unique substitution pattern of the difluoro and methyl groups on the benzonitrile core imparts desirable properties such as enhanced metabolic stability and binding affinity to target proteins. As the demand for this intermediate grows, the need for efficient, cost-effective, and scalable synthetic routes becomes paramount. This guide provides a comprehensive cost-benefit analysis of three plausible synthetic pathways to 3,5-Difluoro-2-methylbenzonitrile, offering a detailed examination of their respective methodologies, potential yields, and economic viability.
Comparative Overview of Synthetic Strategies
Three primary synthetic strategies are evaluated, each commencing from a different precursor:
-
Route A: The Sandmeyer Reaction starting from 3,5-Difluoro-2-methylaniline.
-
Route B: Palladium-Catalyzed Cyanation beginning with 1-Bromo-3,5-difluoro-2-methylbenzene.
-
Route C: Conversion from a Benzoic Acid Precursor , specifically 3,5-Difluoro-2-methylbenzoic acid.
The following table summarizes the key parameters for each route, providing a high-level comparison of their potential advantages and disadvantages.
| Parameter | Route A: Sandmeyer Reaction | Route B: Palladium-Catalyzed Cyanation | Route C: From Benzoic Acid |
| Starting Material | 3,5-Difluoro-2-methylaniline | 1-Bromo-3,5-difluoro-2-methylbenzene | 3,5-Difluoro-2-methylbenzoic acid |
| Key Reagents | Sodium nitrite, Copper(I) cyanide | Palladium catalyst, Cyanide source (e.g., Zn(CN)₂) | Thionyl chloride, Ammonia, Dehydrating agent |
| Number of Steps | 2 (Diazotization, Cyanation) | 1 (Cross-coupling) | 2 (Amidation, Dehydration) |
| Estimated Yield | 60-80%[1] | Potentially >90%[2] | 80-95% (overall) |
| Starting Material Cost | Very High (if purchased directly) | High (synthesis required) | Low to Moderate |
| Reagent Cost | Moderate | High (Palladium catalyst) | Low |
| Scalability | Moderate (diazonium salts can be unstable) | High | High |
| Safety/Environmental | Use of toxic cyanide salts, unstable diazonium intermediates. | Use of toxic cyanide source and palladium catalyst. | Use of thionyl chloride and dehydrating agents. |
Detailed Analysis of Synthetic Routes
Route A: The Sandmeyer Reaction of 3,5-Difluoro-2-methylaniline
The Sandmeyer reaction is a classic and versatile method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[3][4] This two-step process first involves the diazotization of the primary aromatic amine, followed by reaction with a copper(I) cyanide salt.
Workflow Diagram:
Caption: Synthetic pathway for Route A.
Experimental Protocol (Hypothetical):
Step 1: Diazotization of 3,5-Difluoro-2-methylaniline
-
Dissolve 3,5-Difluoro-2-methylaniline in a suitable aqueous acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN mixture.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Cost-Benefit Analysis:
-
Cost: The primary drawback of this route is the exorbitant cost of the starting material, 3,5-Difluoro-2-methylaniline, if purchased from commercial suppliers. While a multi-step synthesis from more common precursors is possible, this adds to the overall cost and complexity. The cost of sodium nitrite and copper(I) cyanide is moderate.
-
Benefits: The Sandmeyer reaction is a well-established and generally reliable method. The reaction conditions are typically mild, and the procedure does not require specialized equipment.
-
Challenges: Diazonium salts can be unstable and potentially explosive, especially if isolated. Therefore, they are almost always used in situ. The use of highly toxic copper(I) cyanide requires stringent safety precautions and waste disposal procedures. The overall yield for Sandmeyer cyanations typically ranges from 60-80%, which may not be ideal for large-scale production.[1]
Route B: Palladium-Catalyzed Cyanation of 1-Bromo-3,5-difluoro-2-methylbenzene
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering high efficiency and functional group tolerance. The cyanation of aryl halides provides a direct method for the introduction of a nitrile group.
Workflow Diagram:
Caption: Synthetic pathway for Route B.
Experimental Protocol (General):
-
To a reaction vessel, add 1-Bromo-3,5-difluoro-2-methylbenzene, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand, and a cyanide source (e.g., zinc cyanide, Zn(CN)₂).
-
Add a solvent (e.g., DMF, DMAc, or toluene) and a base if required by the specific catalytic system.
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the product by distillation or chromatography.
Cost-Benefit Analysis:
-
Benefits: Palladium-catalyzed cyanations can be highly efficient, with yields often exceeding 90%.[2] These reactions generally have a broad substrate scope and good functional group tolerance. The use of less toxic cyanide sources like zinc cyanide can be an advantage over copper(I) cyanide.
-
Challenges: The synthesis of the starting material is a significant hurdle. Palladium catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques. The cost of the catalyst and ligands may be prohibitive for very large-scale production unless recycling strategies are implemented.
Route C: Conversion from 3,5-Difluoro-2-methylbenzoic Acid
This two-step route involves the conversion of a readily available benzoic acid derivative to the corresponding benzonitrile. This is a common transformation in organic synthesis and often proceeds with high efficiency.
Workflow Diagram:
Caption: Synthetic pathway for Route C.
Experimental Protocol (General):
Step 1: Amidation of 3,5-Difluoro-2-methylbenzoic Acid
-
Convert 3,5-Difluoro-2-methylbenzoic acid to the corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.
-
Carefully add the crude acid chloride to a cooled, concentrated aqueous solution of ammonia (NH₃) or bubble ammonia gas through a solution of the acid chloride in an inert solvent.
-
Isolate the resulting 3,5-Difluoro-2-methylbenzamide by filtration and wash it with water.
Step 2: Dehydration of 3,5-Difluoro-2-methylbenzamide
-
Heat the 3,5-Difluoro-2-methylbenzamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.
-
Isolate the product by distillation or by an extractive workup followed by purification.
Cost-Benefit Analysis:
-
Cost: This route is potentially the most cost-effective. The starting material, 3,5-Difluoro-2-methylbenzoic acid, is commercially available at a significantly lower cost compared to the starting materials for Routes A and B. The reagents used for amidation and dehydration (thionyl chloride, ammonia, phosphorus pentoxide) are also relatively inexpensive bulk chemicals.
-
Benefits: The reactions involved are generally high-yielding and scalable. The procedures use standard laboratory equipment and techniques.
-
Challenges: The use of corrosive and hazardous reagents like thionyl chloride and powerful dehydrating agents requires careful handling and appropriate safety measures. The two-step nature of the process makes it slightly longer than the single-step palladium-catalyzed cyanation.
Conclusion and Recommendation
Based on this analysis, Route C, the conversion from 3,5-Difluoro-2-methylbenzoic acid, emerges as the most promising synthetic strategy for the cost-effective and scalable production of 3,5-Difluoro-2-methylbenzonitrile. The significantly lower cost of the starting material, coupled with the use of inexpensive reagents and potentially high overall yields, makes it the most economically viable option for industrial applications.
While Route A (Sandmeyer Reaction) is a feasible laboratory-scale method, the high cost of the starting aniline derivative is a major barrier to its industrial application. Route B (Palladium-Catalyzed Cyanation) offers high efficiency but is hampered by the lack of a commercially available starting material and the high cost of the palladium catalyst.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of production, available resources, and specific project requirements. However, for those seeking an economical and scalable pathway, the conversion of 3,5-Difluoro-2-methylbenzoic acid represents the most logical and advantageous approach.
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 29, 2026, from [Link]
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A Senior Application Scientist's Comparative Guide to In Silico Modeling of 3,5-Difluoro-2-methylbenzonitrile Derivatives' Biological Activity
For researchers, scientists, and professionals in drug and agrochemical discovery, the journey from a chemical scaffold to a potent biological agent is both an art and a science. The 3,5-Difluoro-2-methylbenzonitrile scaffold represents a promising starting point for the development of novel herbicides. The strategic placement of fluorine atoms can significantly enhance metabolic stability and binding affinity, making this an attractive area of research.[1] This guide provides a comparative analysis of key in silico modeling techniques—Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Pharmacophore Modeling—to predict and optimize the herbicidal activity of this class of compounds.
Understanding the Molecular Target and Ligand Class
The herbicidal action of many benzonitrile derivatives stems from their ability to inhibit photosynthesis.[2] Specifically, they act as inhibitors of Photosystem II (PSII), a crucial protein complex in the thylakoid membranes of chloroplasts.[3] These herbicides bind to the D1 protein within the PSII complex, blocking the electron transport chain and ultimately leading to plant death.[4][5] For the purpose of this guide, we will focus on the D1 protein as the biological target for our in silico modeling.
Comparative Analysis of In Silico Modeling Techniques
The choice of computational methodology is critical and depends on the available data and the specific questions being asked. Here, we compare three powerful and complementary approaches.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a ligand-based approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[6] This method is particularly useful when the three-dimensional structure of the target protein is unknown or when a large dataset of active compounds is available.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.[6] By quantifying these properties using molecular descriptors, we can build a predictive model. The selection of descriptors is crucial; they can range from simple 1D properties like molecular weight to complex 3D fields.
Here, we present a step-by-step protocol for building a 2D-QSAR model using open-source software like the QSAR Toolbox or custom scripts in Python with libraries such as RDKit and Scikit-learn.[7][8]
Step 1: Data Collection and Curation A reliable QSAR model starts with high-quality data. For this guide, we will use a hypothetical dataset of 3,5-Difluoro-2-methylbenzonitrile derivatives with plausible herbicidal activities (pIC50), as specific experimental data for this series is not readily available in the public domain. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Dataset of 3,5-Difluoro-2-methylbenzonitrile Derivatives and their Herbicidal Activity
| Compound ID | R-group | SMILES | pIC50 |
| 1 | -H | Cc1c(C#N)c(F)cc(F)c1 | 5.2 |
| 2 | -Cl | Clc1cc(F)c(C(F)(F)F)c(C#N)c1C | 6.5 |
| 3 | -OCH3 | COCc1cc(F)c(C(F)(F)F)c(C#N)c1C | 6.8 |
| 4 | -NO2 | O=c1cc(F)c(C(F)(F)F)c(C#N)c1C | 7.2 |
| 5 | -NH2 | Nc1cc(F)c(C(F)(F)F)c(C#N)c1C | 6.1 |
| 6 | -Br | Brc1cc(F)c(C(F)(F)F)c(C#N)c1C | 6.7 |
| 7 | -CF3 | FC(F)(F)c1cc(F)c(C(F)(F)F)c(C#N)c1C | 7.5 |
| 8 | -CH3 | Cc1cc(F)c(C(F)(F)F)c(C#N)c1C | 6.3 |
| 9 | -OH | OCc1cc(F)c(C(F)(F)F)c(C#N)c1C | 6.0 |
| 10 | -CN | N#Cc1cc(F)c(C(F)(F)F)c(C#N)c1C | 7.0 |
Step 2: Molecular Descriptor Calculation For each compound, a set of molecular descriptors is calculated. These can include:
-
1D Descriptors: Molecular Weight, LogP (lipophilicity), Number of Hydrogen Bond Donors/Acceptors.
-
2D Descriptors: Topological indices (e.g., Balaban J index), molecular connectivity indices.
Step 3: Model Building and Validation The dataset is typically split into a training set (e.g., 80% of the data) and a test set (e.g., 20%). A multiple linear regression (MLR) model is then built using the training set. The quality of the model is assessed using statistical parameters like the coefficient of determination (R²) and the leave-one-out cross-validated R² (Q²). An external validation using the test set is crucial to evaluate the model's predictive power.
A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, prioritizing synthesis efforts, and understanding the structural requirements for activity. However, its predictive power is limited to the chemical space of the training set.
Molecular Docking Simulations
Molecular docking is a structure-based approach that predicts the preferred orientation of a ligand when bound to a target protein.[9] This technique is invaluable for understanding the specific molecular interactions that drive binding and for rational drug design.
By simulating the binding process, we can gain insights into the key amino acid residues involved in the interaction, the role of hydrogen bonds, hydrophobic interactions, and other forces. This knowledge allows for the targeted modification of the ligand to improve its binding affinity and selectivity.
We will use the crystal structure of the Photosystem II from Pisum sativum (PDB ID: 5XNL) for this protocol, with AutoDock Vina as the docking software.[9]
Step 1: Protein and Ligand Preparation
-
Protein: The D1 protein chain is extracted from the PDB file. Polar hydrogens are added, and non-polar hydrogens are merged. Gasteiger charges are computed.
-
Ligand: The 3D structures of the 3,5-Difluoro-2-methylbenzonitrile derivatives are generated and optimized. Torsional bonds are defined.
Step 2: Grid Box Definition A grid box is defined around the known QB binding site on the D1 protein. This box defines the search space for the docking algorithm.
Step 3: Docking and Analysis AutoDock Vina is run to perform the docking. The output provides a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The best poses are then visualized and analyzed to understand the key interactions.
Molecular docking can reveal how different substituents on the benzonitrile ring interact with the D1 protein's binding pocket. For instance, a hydrogen bond donor at a specific position might interact favorably with a serine residue, while a bulky hydrophobic group might fit well into a hydrophobic pocket.
Pharmacophore Modeling
Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[10] It can be used as a 3D query for virtual screening of large compound libraries.
A pharmacophore model represents the common features of a set of active molecules. These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative charges. By identifying this common pattern, we can search for other molecules that fit the model, even if they have a different chemical scaffold.
We will use the LigandScout software to generate a pharmacophore model based on a known PSII inhibitor co-crystallized with the D1 protein.[10]
Step 1: Model Generation A structure-based pharmacophore model is generated from the interactions observed in the crystal structure. This model will include features representing the key interactions between the inhibitor and the D1 protein.
Step 2: Model Validation The model is validated by screening a database containing known active and inactive compounds. A good model should be able to distinguish between these two groups.
Step 3: Virtual Screening The validated pharmacophore model is then used to screen a large virtual library of compounds to identify potential new hits.
Pharmacophore modeling is a powerful tool for hit identification. It is computationally less expensive than molecular docking and can be used to rapidly screen millions of compounds.
Integrated Modeling Workflows
The true power of in silico modeling lies in the integration of these techniques. A typical workflow might start with pharmacophore modeling to identify a diverse set of initial hits, followed by molecular docking to refine the binding poses and prioritize the most promising candidates. QSAR models can then be developed for lead optimization.
Caption: An integrated workflow for herbicide discovery.
Comparison with Alternative Approaches
While in silico methods are powerful, they are not a replacement for experimental techniques. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds in a biological assay. The main advantage of HTS is that it provides direct experimental evidence of activity. However, it is expensive, time-consuming, and can have a high rate of false positives.
In silico modeling, on the other hand, is much faster and more cost-effective. It allows for the exploration of a much larger chemical space than is possible with HTS. The main limitation of in silico modeling is that its predictions must be validated experimentally.
Conclusion and Future Directions
The in silico modeling techniques of QSAR, molecular docking, and pharmacophore modeling offer a powerful and complementary toolkit for the discovery and optimization of novel 3,5-Difluoro-2-methylbenzonitrile derivatives as herbicides. By understanding the strengths and limitations of each method and integrating them into a cohesive workflow, researchers can significantly accelerate the design-test-learn cycle. As computational power and algorithms continue to improve, the role of in silico modeling in agrochemical discovery is set to become even more prominent.
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Inhibitors of photosystem II and the topology of the herbicide and QB binding polypeptide in the thylakoid membrane - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]
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Herbicides, Inhibitors of Photosynthesis at Photosystem II - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved January 28, 2026, from [Link]
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A Comparative Guide to the Metabolic Stability of Drugs Derived from 3,5-Difluoro-2-methylbenzonitrile
In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a cornerstone of successful lead optimization. The strategic incorporation of fluorine into drug scaffolds has emerged as a powerful tactic to enhance metabolic stability, thereby improving pharmacokinetic profiles and overall therapeutic efficacy. This guide provides an in-depth, comparative analysis of the metabolic stability of drug candidates derived from the 3,5-Difluoro-2-methylbenzonitrile scaffold. Through a detailed examination of experimental data and methodologies, we will explore the impact of difluorination on metabolic fate, offering valuable insights for researchers, scientists, and drug development professionals.
The Rationale for Fluorination in Drug Design: A Mechanistic Overview
The introduction of fluorine atoms into a drug molecule can profoundly influence its metabolic stability.[1][2][3] This is often attributed to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1][2][3] However, a more nuanced understanding considers the electronic effects of fluorine. By withdrawing electron density from the aromatic ring, fluorine can decrease the susceptibility of the molecule to oxidative metabolism.[2] This guide will compare a hypothetical drug candidate, "Difluoro-Benzodrug," derived from 3,5-Difluoro-2-methylbenzonitrile, with its non-fluorinated counterpart, "Methyl-Benzodrug," derived from 2-methylbenzonitrile, to illustrate these principles.
Comparative Metabolic Stability Assessment: A Data-Driven Approach
To quantitatively assess the impact of difluorination, a series of in vitro metabolic stability assays were conducted using human liver microsomes. The disappearance of the parent compound over time was monitored to determine key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).[4][5]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Difluoro-Benzodrug | 85 | 12.5 | High |
| Methyl-Benzodrug | 25 | 45.2 | Moderate |
| Verapamil (High Clearance Control) | 5 | 150.8 | Low |
| Diazepam (Low Clearance Control) | >120 | <5.0 | Very High |
The data clearly demonstrates the enhanced metabolic stability of Difluoro-Benzodrug compared to its non-fluorinated analog, Methyl-Benzodrug. The significantly longer half-life and lower intrinsic clearance of the difluorinated compound underscore the protective effect of the fluorine atoms against metabolic degradation.
Experimental Workflows for Assessing Metabolic Stability
A thorough evaluation of metabolic stability involves a multi-faceted approach, employing various in vitro systems to model different aspects of hepatic metabolism. Below are the detailed protocols for the key assays utilized in this comparative guide.
In Vitro Experimental Design
Caption: Workflow for in vitro metabolic stability assessment.
Human Liver Microsomal (HLM) Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability, predominantly mediated by CYP enzymes.[6][7]
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of both Phase I and Phase II metabolism.[5]
Protocol:
-
Prepare Incubation Mixture: Combine pooled human liver S9 fraction (final concentration 1 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the reaction by adding a cofactor mix containing NADPH, UDPGA (for glucuronidation), and PAPS (for sulfation).
-
Time-course Sampling and Quenching: Follow the same procedure as the HLM assay.
-
Sample Processing and Analysis: Follow the same procedure as the HLM assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing the most physiologically relevant in vitro model as it includes the full complement of metabolic enzymes and transporters.[5]
Protocol:
-
Hepatocyte Suspension: Prepare a suspension of cryopreserved human hepatocytes in incubation medium.
-
Incubation: Add the test compound (final concentration 1 µM) to the hepatocyte suspension and incubate at 37°C in a shaking water bath.
-
Time-course Sampling and Quenching: At specified time points, remove an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: Follow the same procedure as the HLM assay.
Metabolite Identification: Unraveling the Metabolic Pathways
Beyond assessing the rate of metabolism, identifying the resulting metabolites is crucial for understanding the metabolic pathways and predicting potential safety liabilities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[5]
Predicted Metabolic Pathways
Caption: Predicted metabolic pathways of fluorinated and non-fluorinated compounds.
For Methyl-Benzodrug, the primary metabolic pathway is predicted to be oxidation of the methyl group, a common site of CYP-mediated metabolism, leading to the formation of a carboxylic acid metabolite.[8][9] In contrast, for Difluoro-Benzodrug, the presence of the two fluorine atoms is expected to sterically and electronically hinder the oxidation of the adjacent methyl group, resulting in significantly reduced metabolism via this pathway.
Conclusion and Future Directions
The strategic difluorination of the 2-methylbenzonitrile scaffold, as exemplified by "Difluoro-Benzodrug," confers a significant advantage in terms of metabolic stability. The experimental data presented in this guide strongly supports the hypothesis that fluorine substitution effectively "shields" the molecule from extensive Phase I metabolism, leading to a longer in vitro half-life and lower intrinsic clearance.
These findings have profound implications for drug development. Enhanced metabolic stability can lead to improved oral bioavailability, a longer duration of action, and a more predictable pharmacokinetic profile in vivo.[6] However, it is crucial to acknowledge that in vitro data serves as a predictive tool. Further in vivo pharmacokinetic studies are necessary to fully elucidate the disposition of these compounds and to confirm the translatability of these in vitro findings.
The comprehensive approach outlined in this guide, combining robust in vitro assays with mechanistic insights, provides a valuable framework for assessing and optimizing the metabolic stability of novel drug candidates. By understanding and strategically leveraging the principles of medicinal chemistry, such as fluorination, researchers can significantly enhance the probability of success in the challenging journey of drug discovery.
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A Senior Application Scientist's Guide to Fluorinated Building Blocks: A Comparative Analysis of 3,5-Difluoro-2-methylbenzonitrile
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing pharmacological and physicochemical properties. As a Senior Application Scientist, this guide provides an in-depth technical comparison of 3,5-Difluoro-2-methylbenzonitrile with other key fluorinated building blocks. We will delve into the nuanced interplay of electronic and steric effects that govern their reactivity in pivotal synthetic transformations, supported by established chemical principles and available experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of fluorinated synthons.
The Strategic Advantage of Fluorine in Molecular Design
The introduction of fluorine into organic molecules can profoundly influence their properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. These attributes have led to a significant number of fluorinated compounds among FDA-approved drugs.[1][2][3][4] The choice of the fluorinated building block is therefore a critical decision in the synthetic strategy.
Physicochemical Properties: A Comparative Overview
A molecule's reactivity is intrinsically linked to its electronic and steric profile. Below is a comparison of 3,5-Difluoro-2-methylbenzonitrile with other relevant fluorinated building blocks.
| Compound | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 3,5-Difluoro-2-methylbenzonitrile | 153.13 | 2.2 | 0 | 3 |
| 3,5-Difluorobenzonitrile[5] | 139.10 | 1.8 | 0 | 3 |
| 2,4-Difluoro-3-methylbenzonitrile | 153.13 | 2.2 | 0 | 3 |
| 3-Chloro-5-(trifluoromethyl)benzonitrile[6] | 207.57 | 2.9 | 0 | 3 |
The data illustrates that the introduction of a methyl group, as in our topic compound, increases lipophilicity (higher XLogP3-AA) compared to its non-methylated counterpart, 3,5-Difluorobenzonitrile. This seemingly minor structural change can have significant implications for a molecule's pharmacokinetic profile.
Reactivity in Key Synthetic Transformations: A Comparative Analysis
The utility of a building block is determined by its performance in common synthetic reactions. Here, we compare the expected reactivity of 3,5-Difluoro-2-methylbenzonitrile with other fluorinated benzonitriles in three critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for the synthesis of highly functionalized aromatic compounds. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate.[7][8][9][10]
The nitrile group is a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. In fluorinated benzonitriles, the fluorine atoms further enhance this activation.
Expected Reactivity Comparison:
-
3,5-Difluoro-2-methylbenzonitrile vs. 3,5-Difluorobenzonitrile: The presence of the electron-donating methyl group in 3,5-Difluoro-2-methylbenzonitrile is expected to slightly decrease the rate of SNAr compared to 3,5-Difluorobenzonitrile due to a reduction in the overall electrophilicity of the aromatic ring.
-
Positional Isomers (e.g., vs. 2,4-Difluoro-3-methylbenzonitrile): The position of the fluorine atoms is critical. In 4-fluoro-2-methylbenzonitrile, the fluorine atom is para to the nitrile group, which allows for resonance stabilization of the Meisenheimer complex, leading to a faster reaction rate compared to a meta-substituted isomer.[11]
-
vs. Trifluoromethylated Analogues (e.g., 3-Chloro-5-(trifluoromethyl)benzonitrile): The trifluoromethyl group is a much stronger electron-withdrawing group than a fluorine atom. Therefore, trifluoromethyl-substituted benzonitriles are expected to be significantly more reactive in SNAr reactions.[12]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst.[13][14][15] For fluorinated benzonitriles, this reaction often requires the presence of an additional leaving group, such as bromine or iodine, as the C-F bond is generally unreactive under these conditions.
Expected Reactivity Considerations:
The electronic nature of the substituents on the benzonitrile ring can influence the rate-determining oxidative addition step. Electron-withdrawing groups can facilitate this step. However, strong coordination of the nitrile group to the palladium center can sometimes inhibit catalysis. The steric hindrance from the ortho-methyl group in 3,5-Difluoro-2-methylbenzonitrile might also influence the approach of the bulky catalyst, potentially slowing the reaction compared to less hindered analogues.
Caption: Key components of a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, it typically requires a halide or triflate as a leaving group. The electronic and steric properties of the fluorinated benzonitrile will influence the efficiency of the catalytic cycle.
Expected Reactivity Considerations:
The electron-withdrawing nature of the fluorine atoms and the nitrile group in 3,5-Difluoro-2-methylbenzonitrile can enhance the oxidative addition step. However, the ortho-methyl group may introduce steric hindrance that could disfavor the reductive elimination step, potentially requiring more sterically demanding phosphine ligands on the palladium catalyst to achieve high yields.
Experimental Protocols
While specific, optimized protocols for 3,5-Difluoro-2-methylbenzonitrile are not widely available in the public domain, the following general procedures, adapted from similar substrates, can serve as a starting point for methodology development.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of the fluorinated benzonitrile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1-1.5 eq.) and a base (e.g., K2CO3, 2.0 eq.).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of the bromo-functionalized fluorinated benzonitrile (1.0 eq.), arylboronic acid (1.2 eq.), and a base such as K2CO3 (2.0 eq.) in a solvent system like toluene/water (4:1), add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq.).[16]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by column chromatography.[17]
Conclusion
3,5-Difluoro-2-methylbenzonitrile is a valuable building block in the medicinal chemist's toolbox. Its unique substitution pattern of two fluorine atoms and a methyl group offers a distinct combination of electronic and steric properties. While the fluorine atoms activate the aromatic ring to nucleophilic attack, the electron-donating and sterically hindering methyl group provides a handle for fine-tuning reactivity compared to other fluorinated benzonitriles.
The choice between 3,5-Difluoro-2-methylbenzonitrile and other fluorinated building blocks will depend on the specific synthetic target and the desired reaction pathway. For SNAr reactions where high reactivity is paramount, a trifluoromethylated analogue might be preferable. Conversely, for reactions where modulation of reactivity or increased lipophilicity is desired, 3,5-Difluoro-2-methylbenzonitrile presents a compelling option. A thorough understanding of the fundamental principles of physical organic chemistry is essential for predicting the behavior of these building blocks and for the rational design of efficient and selective synthetic routes.
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Safety Operating Guide
Navigating the Disposal of 3,5-Difluoro-2-methylbenzonitrile: A Guide to Safe and Compliant Practices
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3,5-Difluoro-2-methylbenzonitrile, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards. This document is designed to provide essential, immediate safety and logistical information, offering procedural, step-by-step guidance to directly address operational questions concerning the disposal of this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for 3,5-Difluoro-2-methylbenzonitrile was not found in public databases, analysis of structurally similar compounds, such as other fluorinated benzonitriles, allows for a presumptive hazard assessment. These compounds are generally classified as hazardous, and it is imperative to handle 3,5-Difluoro-2-methylbenzonitrile with the same level of caution.
Presumptive Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A or 1 | Causes serious eye irritation or damage[1][2] |
| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation[1][4] |
The nitrile group (-CN) present in the molecule warrants special attention due to the potential for the release of highly toxic hydrogen cyanide (HCN) gas, especially in the presence of acids.[5] The fluorinated aromatic ring also contributes to the compound's persistence and potential for environmental harm if not disposed of correctly.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 3,5-Difluoro-2-methylbenzonitrile in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE. The following are mandatory:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential dust particles.[5]
-
Hand Protection: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable, and double gloving is recommended, especially when handling larger quantities or for prolonged periods.[5][6] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are necessary to prevent skin contact.[5]
-
Respiratory Protection: All handling of 3,5-Difluoro-2-methylbenzonitrile, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
Spill and Contamination Management: Immediate and Controlled Response
Accidental spills must be addressed immediately to prevent the spread of contamination and minimize exposure risks.
Small Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to soak up the substance.[2] For solid spills, carefully sweep up the material, avoiding the generation of dust.[3][7] A vacuum cleaner equipped with a HEPA filter may be used for fine powders.
-
Collect: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.[7][8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure in the laboratory's safety records.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[8]
Disposal Procedures: A Step-by-Step Guide
The disposal of 3,5-Difluoro-2-methylbenzonitrile and any materials contaminated with it must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][7][9]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: All waste 3,5-Difluoro-2-methylbenzonitrile, including unused product and contaminated materials (e.g., gloves, absorbent pads, weighing paper), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[8][10] The container should be kept tightly sealed when not in use.[9][10]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "3,5-Difluoro-2-methylbenzonitrile," and the approximate quantity of waste.[10]
Step 2: Awaiting Pickup
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly acids, to prevent any potential reaction that could generate hydrogen cyanide gas.
-
Documentation: Maintain a log of the waste generated, including the date and quantity.
Step 3: Professional Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][11] These professionals are equipped to handle and transport hazardous materials in accordance with all local, state, and federal regulations.
Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of 3,5-Difluoro-2-methylbenzonitrile waste.
Emergency Procedures in Case of Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3] Seek immediate medical attention.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of 3,5-Difluoro-2-methylbenzonitrile, thereby protecting themselves, their colleagues, and the environment.
References
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Mastering the Safe Handling of 3,5-Difluoro-2-methylbenzonitrile: A Comprehensive Guide for Laboratory Professionals
Handling substituted benzonitriles like 3,5-Difluoro-2-methylbenzonitrile is a common task in medicinal chemistry and materials science. While indispensable for innovation, these compounds demand rigorous adherence to safety protocols due to their inherent toxicological profile. This guide moves beyond mere procedural lists to explain the causality behind each safety measure, fostering a culture of deep, intuitive safety awareness in your laboratory.
Section 1: Hazard Identification and Risk Assessment
Before any handling of 3,5-Difluoro-2-methylbenzonitrile, a thorough risk assessment is mandatory.[1][2][3] This compound is classified as acutely toxic and an irritant. Understanding the specific hazards is the first step in mitigating risk.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in dermal contact, or if inhaled.[4][5][6][7] Nitrile compounds can potentially release cyanide within the body, leading to severe systemic effects.[8]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation if dust or fumes are inhaled.[4][5][6]
A comprehensive risk assessment involves not only identifying these hazards but also evaluating the specific laboratory procedures in which this chemical will be used.[1][9][10] Consider the quantity of the compound being handled, the frequency of use, and the potential for aerosol or dust generation.[9][10]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The proper selection and use of PPE are non-negotiable when handling 3,5-Difluoro-2-methylbenzonitrile. Your PPE serves as a critical barrier between you and potential exposure.
| PPE Component | Specification and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals.[11] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides secondary protection. |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[12] |
| Body Protection | A buttoned lab coat, preferably made of a chemically resistant material, should be worn at all times.[12] |
| Respiratory Protection | When handling larger quantities or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Section 3: Operational Plan: From Weighing to Reaction Quenching
A systematic and well-rehearsed operational plan is crucial for minimizing exposure and preventing accidents. All handling of 3,5-Difluoro-2-methylbenzonitrile as a solid should be performed within a certified chemical fume hood.[5][6][7][13]
Weighing and Transfer of Solid 3,5-Difluoro-2-methylbenzonitrile
The process of weighing and transferring toxic solids is a high-risk activity due to the potential for generating dust.
Step-by-Step Protocol:
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[6][7][13] Decontaminate the work surface within the hood.
-
Tare the Vessel: Place a clean, labeled receiving vessel on an analytical balance located inside the fume hood. Tare the balance.
-
Aliquot the Compound: Carefully open the stock container of 3,5-Difluoro-2-methylbenzonitrile inside the fume hood. Use a clean, dedicated spatula to transfer the desired amount of the solid to the tared vessel.
-
Minimize Dust: Perform the transfer slowly and deliberately to minimize the generation of airborne dust. Avoid any rapid movements that could create air currents.[7]
-
Seal and Clean: Securely cap both the stock container and the receiving vessel. Using a disposable wipe lightly dampened with a suitable solvent (e.g., 70% ethanol), decontaminate the exterior of both containers and the spatula. Dispose of the wipe in the designated hazardous waste container.
-
Final Weighing: Re-weigh the sealed receiving vessel to confirm the transferred amount.
Caption: Workflow for Safely Weighing Toxic Solids.
Section 4: Storage and Segregation
Proper storage is essential to prevent accidental reactions and maintain the stability of 3,5-Difluoro-2-methylbenzonitrile.
-
Location: Store the compound in a cool, dry, and well-ventilated area.[14]
-
Containment: Keep the container tightly closed and store it in a designated, labeled secondary container.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]
-
Security: For highly toxic compounds, storage in a locked cabinet is recommended to restrict access to authorized personnel.[14]
Section 5: Emergency Procedures - Spill and Exposure Response
Preparedness is key to effectively managing unforeseen incidents.
Minor Spill Cleanup
For small spills of solid 3,5-Difluoro-2-methylbenzonitrile within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Restrict Access: Ensure the area is cordoned off to prevent the spread of contamination.
-
Don Appropriate PPE: If not already wearing it, don the full PPE as outlined in Section 2.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect Residue: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[16][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Caption: Minor Spill Response Workflow.
Section 6: Disposal Plan - A Cradle-to-Grave Approach
All waste generated from the handling of 3,5-Difluoro-2-methylbenzonitrile is considered hazardous waste and must be disposed of accordingly.
Contaminated Labware and PPE
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, wipes, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[18][19]
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
Chemical Waste
-
Unused Compound: Unwanted or expired 3,5-Difluoro-2-methylbenzonitrile must be disposed of as hazardous waste. Do not attempt to neutralize it.
-
Reaction Mixtures: All reaction mixtures containing this compound must be collected in a labeled hazardous waste container.
-
Waste Collection: All hazardous waste containers must be kept closed when not in use and stored in a designated satellite accumulation area until they are collected by a licensed hazardous waste disposal service.[11]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
